molecular formula C41H46BrN2OP B15137280 SF-C5-Tpp

SF-C5-Tpp

Cat. No.: B15137280
M. Wt: 693.7 g/mol
InChI Key: DOTBICINKCYPFK-UHFFFAOYSA-N
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Description

SF-C5-Tpp is a useful research compound. Its molecular formula is C41H46BrN2OP and its molecular weight is 693.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H46BrN2OP

Molecular Weight

693.7 g/mol

IUPAC Name

[7,7-dicyano-6-(3,5-ditert-butyl-4-hydroxyphenyl)hept-6-enyl]-triphenylphosphanium bromide

InChI

InChI=1S/C41H45N2OP.BrH/c1-40(2,3)37-27-31(28-38(39(37)44)41(4,5)6)36(32(29-42)30-43)25-17-10-18-26-45(33-19-11-7-12-20-33,34-21-13-8-14-22-34)35-23-15-9-16-24-35;/h7-9,11-16,19-24,27-28H,10,17-18,25-26H2,1-6H3;1H

InChI Key

DOTBICINKCYPFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=C(C#N)C#N)CCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to SF-C5-Tpp: A Mitochondria-Targeted Protonophoric Uncoupler

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF-C5-Tpp is a novel synthetic compound engineered for targeted delivery to mitochondria. It functions as a potent protonophoric uncoupler, disrupting the mitochondrial membrane potential and thereby stimulating cellular respiration. This guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its synthesis and evaluation, and a summary of its quantitative effects on mitochondrial function. The information presented is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis. This process leads to an increase in oxygen consumption and heat production. While initially explored for weight loss, the therapeutic potential of mitochondrial uncouplers is being revisited for a range of conditions, including metabolic diseases and neurodegenerative disorders. A key challenge in their development has been mitigating off-target toxicity.

This compound represents a significant advancement in this area. It is a derivative of the highly potent uncoupler 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), modified with a triphenylphosphonium (TPP) cation linked by a pentamethylene chain.[1][2][3][4] The positively charged TPP moiety facilitates the compound's accumulation within the negatively charged mitochondrial matrix, thereby enhancing its potency and reducing systemic toxicity.[1][2][3][4]

Mechanism of Action

This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[1][2][3][4] This action dissipates the proton motive force, which is the electrochemical gradient generated by the electron transport chain.

The key steps in its mechanism are:

  • Mitochondrial Targeting: The cationic TPP group directs this compound to the mitochondria, where it accumulates due to the negative membrane potential.

  • Proton Shuttling: In the intermembrane space, where the proton concentration is high, the anionic form of this compound picks up a proton.

  • Membrane Translocation: The now-neutral, protonated form of this compound diffuses across the inner mitochondrial membrane into the matrix.

  • Proton Release: In the alkaline environment of the mitochondrial matrix, the compound releases the proton.

  • Return to the Intermembrane Space: The anionic form of this compound then returns to the intermembrane space to repeat the cycle.

This continuous shuttling of protons collapses the mitochondrial membrane potential and stimulates the electron transport chain to pump more protons in an attempt to re-establish the gradient. This results in an increased rate of oxygen consumption (respiration) without a corresponding increase in ATP production.[1][2][3][4]

Signaling Pathway Diagram

SF_C5_Tpp_Mechanism cluster_IMS Intermembrane Space (High [H+]) cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (Low [H+]) cluster_ETC Electron Transport Chain cluster_ATPSynthase ATP Synthase SF_anion_IMS This compound (-) SF_neutral This compound-H SF_anion_IMS->SF_neutral Protonation H_IMS H+ H_IMS->SF_anion_IMS ATPS ATP Synthase H_IMS->ATPS Proton Flow (Bypassed) SF_anion_Matrix This compound (-) SF_neutral->SF_anion_Matrix Diffusion SF_anion_Matrix->SF_anion_IMS Return via Membrane Potential H_Matrix H+ SF_anion_Matrix->H_Matrix Deprotonation ETC Complex I-IV ETC->H_IMS Proton Pumping H2O H2O ETC->H2O O2 O2 O2->ETC e- acceptor ATP ATP ATPS->ATP ADP ADP + Pi ADP->ATPS

Caption: Mechanism of this compound as a mitochondrial protonophore.

Quantitative Data

The effects of this compound on mitochondrial respiration and membrane potential have been quantified in isolated rat liver mitochondria.

ParameterConcentration (nM)EffectReference
Mitochondrial Respiration
Basal Respiration (State 2)250Pronounced acceleration[1]
ADP-Stimulated Respiration (State 3)250No significant change[1]
State 4 Respiration250Pronounced acceleration[1]
Mitochondrial Membrane Potential
Membrane Potential250 (cumulative additions)Significant decrease[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from 2,6-di-tert-butylphenol (B90309).[3]

Synthesis_Workflow A 2,6-di-tert-butylphenol B Friedel-Crafts Acylation (6-bromohexanoyl chloride, AlCl3) A->B C 4-(6'-bromohexanoyl)-2,6-di-tert-butylphenol B->C D Knoevenagel Condensation (malononitrile, piperidine) C->D E SF-C5-Br D->E F Reaction with Triphenylphosphine (B44618) E->F G This compound F->G

Caption: Synthetic route for this compound.

Materials:

Procedure:

  • Synthesis of 4-(6'-bromohexanoyl)-2,6-di-tert-butylphenol: To a solution of 2,6-di-tert-butylphenol in dichloromethane, add 6-bromohexanoyl chloride and aluminum chloride. Stir the reaction mixture at room temperature. After completion, quench the reaction with HCl and extract the product. Purify by column chromatography.

  • Synthesis of SF-C5-Br: To a solution of 4-(6'-bromohexanoyl)-2,6-di-tert-butylphenol and malononitrile in benzene, add a catalytic amount of piperidine. Reflux the mixture with a Dean-Stark trap to remove water. After completion, cool the reaction and purify the product by recrystallization.

  • Synthesis of this compound: Dissolve SF-C5-Br and triphenylphosphine in acetonitrile and reflux the mixture. After completion, cool the reaction to obtain the crude product. Purify by recrystallization to yield this compound.

Isolation of Rat Liver Mitochondria (RLM)

This protocol is adapted from standard procedures for differential centrifugation.[5][6][7]

Materials:

  • Male Wistar rats (200-250 g)

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4

  • Homogenizer (Potter-Elvehjem)

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat according to approved animal welfare protocols.

  • Perfuse the liver with ice-cold isolation buffer to remove blood.

  • Excise the liver, weigh it, and mince it in ice-cold isolation buffer.

  • Homogenize the minced liver with a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.

  • Repeat the centrifugation and resuspension steps twice to wash the mitochondria.

  • After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Measurement of Mitochondrial Respiration

Mitochondrial oxygen consumption is measured using a Clark-type oxygen electrode.[5][6]

Respiration_Workflow A Calibrate Oxygen Electrode B Add Respiration Medium to Chamber A->B C Add Isolated Mitochondria (RLM) B->C D Record Basal Respiration (State 2) C->D E Add Substrate (e.g., Succinate) D->E F Add ADP to Initiate State 3 Respiration E->F G Record State 3 Respiration F->G H ADP is consumed, return to State 4 G->H I Add this compound H->I J Record Uncoupled Respiration I->J

Caption: Workflow for measuring mitochondrial respiration.

Materials:

  • Clark-type oxygen electrode system

  • Respiration Medium: 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.2

  • Substrates: e.g., 5 mM succinate (B1194679) (+ 2 µM rotenone (B1679576) to inhibit Complex I)

  • ADP solution

  • This compound stock solution

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 1 ml of respiration medium to the chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Add isolated mitochondria (0.5-1.0 mg protein/ml).

  • Record the basal rate of oxygen consumption (State 2).

  • Add the respiratory substrate (e.g., succinate and rotenone).

  • Initiate State 3 respiration by adding a known amount of ADP (e.g., 100 µM).

  • Once the added ADP is phosphorylated to ATP, the respiration rate will slow to State 4.

  • Add aliquots of this compound stock solution and record the stimulation of oxygen consumption.

Measurement of Mitochondrial Membrane Potential

The mitochondrial membrane potential can be monitored using the fluorescent dye Safranine O.[2][8][9]

Materials:

  • Fluorometer or spectrophotometer capable of measuring absorbance changes

  • Respiration Medium (as above)

  • Safranine O stock solution

  • Isolated mitochondria (RLM)

Procedure:

  • Set the fluorometer to the appropriate excitation and emission wavelengths for Safranine O (e.g., 495 nm excitation, 586 nm emission).

  • Add respiration medium to the cuvette.

  • Add Safranine O to a final concentration of 5 µM.

  • Add isolated mitochondria (0.5-1.0 mg protein/ml).

  • Energize the mitochondria by adding a respiratory substrate (e.g., succinate). This will cause a decrease in fluorescence as the dye is taken up into the mitochondria.

  • Add aliquots of this compound and record the increase in fluorescence, which indicates the dissipation of the membrane potential.

Conclusion

This compound is a promising research tool for investigating mitochondrial bioenergetics. Its targeted delivery and potent uncoupling activity make it a valuable compound for studying the roles of mitochondrial function in health and disease. The detailed protocols provided in this guide should enable researchers to synthesize and evaluate this compound in their own laboratories, facilitating further exploration of its therapeutic potential. As with any mitochondrial uncoupler, careful dose-response studies are essential to distinguish between beneficial and potentially toxic effects.

References

SF-C5-Tpp: A Technical Guide to a Novel Mitochondria-Targeted Protonophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-C5-Tpp is a potent, mitochondria-targeted protonophoric uncoupler that holds significant promise for research and therapeutic applications. By selectively transporting protons across the inner mitochondrial membrane, this compound dissipates the mitochondrial membrane potential (ΔΨm), a key component of the proton-motive force. This targeted disruption of mitochondrial energetics provides a powerful tool for investigating cellular metabolism, oxidative stress, and signaling pathways. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its bioenergetic effects, and detailed experimental protocols.

Core Mechanism of Action

This compound is a derivative of the highly potent uncoupler 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), conjugated to a triphenylphosphonium (TPP) cation via a five-carbon alkyl chain. The positively charged TPP moiety facilitates the accumulation of the molecule within the negatively charged mitochondrial matrix.[1] Once localized to the inner mitochondrial membrane, the this compound molecule acts as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, thereby bypassing ATP synthase. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in oxygen consumption and a decrease in mitochondrial membrane potential.

Quantitative Bioenergetic Data

The following tables summarize the quantitative effects of this compound on mitochondrial respiration and membrane potential, based on studies conducted on isolated rat liver mitochondria (RLM).

Table 1: Effect of this compound on Mitochondrial Respiration in Isolated Rat Liver Mitochondria [2]

Concentration of this compoundState 4 Respiration Rate (nmol O₂/min/mg protein)State 3 Respiration Rate (nmol O₂/min/mg protein)Respiratory Control Ratio (RCR)
Control15 ± 290 ± 106.0
50 nM30 ± 492 ± 113.1
100 nM55 ± 695 ± 121.7
250 nM85 ± 993 ± 101.1

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Mitochondrial Membrane Potential in Isolated Rat Liver Mitochondria [1]

CompoundConcentration for 50% Decrease in Membrane Potential (IC₅₀)
This compound~100 nM
SF-C4-Tpp~250 nM
SF-C10-Tpp> 500 nM
CCCP~20 nM

Membrane potential was measured using the fluorescent probe safranine O.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from commercially available materials. A detailed protocol for a similar compound, (5-carboxypentyl)triphenylphosphonium bromide, involves heating 6-bromohexanoic acid with triphenylphosphine.[3] The synthesis of the SF6847 moiety and its subsequent linkage to the TPP-containing alkyl chain can be adapted from published methods for similar mitochondria-targeted compounds.[4]

Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria

This protocol describes the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or a Seahorse XF Analyzer.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL BSA, pH 7.2)

  • Respiratory substrates (e.g., 5 mM succinate (B1194679) and 2 µM rotenone)

  • ADP solution

  • This compound stock solution (in DMSO)

  • Clark-type oxygen electrode or Seahorse XF Analyzer

Procedure:

  • Calibrate the oxygen electrode or Seahorse XF sensor cartridge according to the manufacturer's instructions.

  • Add respiration buffer to the chamber and equilibrate to the desired temperature (e.g., 37°C).

  • Add the isolated mitochondria (e.g., 0.5 mg/mL) to the chamber.

  • Add the respiratory substrates to initiate basal respiration (State 2).

  • Record the basal oxygen consumption rate.

  • Add a known amount of ADP to initiate State 3 respiration.

  • Once the ADP is phosphorylated and the respiration rate returns to a slower pace (State 4), add this compound at the desired concentration.

  • Record the uncoupled respiration rate.

  • As a positive control, the potent uncoupler FCCP can be used to determine the maximal respiration rate.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using Safranine O

This spectrophotometric method is suitable for measuring changes in ΔΨm in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Incubation buffer (e.g., 125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.4)

  • Safranine O stock solution

  • Respiratory substrates

  • This compound stock solution

  • Spectrophotometer or plate reader capable of measuring absorbance at 524 nm and 556 nm.

Procedure:

  • Add the incubation buffer to a cuvette or microplate well.

  • Add the isolated mitochondria.

  • Add safranine O to a final concentration of 5-10 µM.

  • Add respiratory substrates to energize the mitochondria and establish a membrane potential.

  • Monitor the change in absorbance at 524 nm and 556 nm. The difference in absorbance (ΔA = A₅₂₄ - A₅₅₆) is proportional to the mitochondrial membrane potential.

  • Once a stable baseline is achieved, add this compound at the desired concentration.

  • Record the decrease in the absorbance difference, which indicates depolarization of the mitochondrial membrane.

Assessment of Mitochondrial Membrane Potential in Intact Cells using TMRM

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • TMRM stock solution (in DMSO)

  • This compound stock solution

  • Fluorescence microscope, flow cytometer, or plate reader

Procedure:

  • Seed cells in a suitable format for the intended analysis (e.g., glass-bottom dishes for microscopy, 96-well plates for plate reader or flow cytometry).

  • Allow cells to adhere and grow overnight.

  • Prepare a working solution of TMRM in cell culture medium (e.g., 20-100 nM).

  • Incubate the cells with the TMRM solution for 20-30 minutes at 37°C.

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Acquire baseline fluorescence images or readings.

  • Treat the cells with this compound at the desired concentrations.

  • Acquire fluorescence images or readings at various time points after treatment. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

  • As a positive control for depolarization, treat cells with a known uncoupler like FCCP or CCCP.

Assessment of Apoptosis using JC-1

JC-1 is a ratiometric fluorescent dye that can be used to monitor mitochondrial membrane potential and assess early-stage apoptosis. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • Cultured cells

  • JC-1 staining solution

  • This compound stock solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed and treat cells with this compound as desired to induce apoptosis.

  • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or flow cytometer.

  • Quantify the ratio of red to green fluorescence. A decrease in this ratio is indicative of mitochondrial depolarization and an early event in apoptosis.

Visualizations

Signaling Pathways and Experimental Workflows

SF_C5_Tpp_Mechanism cluster_Mitochondrion Mitochondrion IMS Intermembrane Space (High [H+]) Matrix Mitochondrial Matrix (Low [H+]) IMS->Matrix H+ flow SFC5Tpp This compound Proton Shuttle IMS->SFC5Tpp H+ binding IMM Inner Mitochondrial Membrane ETC Electron Transport Chain ETC->IMS H+ pumping ATPsynthase ATP Synthase ATP_Production ATP Production ATPsynthase->ATP_Production ATP Synthesis SFC5Tpp->Matrix H+ release Membrane_Potential ΔΨm Dissipation SFC5Tpp->Membrane_Potential leads to Oxygen_Consumption Increased O₂ Consumption SFC5Tpp->Oxygen_Consumption stimulates Membrane_Potential->ATP_Production inhibits

Caption: Mechanism of this compound as a mitochondria-targeted protonophore.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis cluster_Methods Specific Assays A Synthesize or Procure This compound B Prepare Stock Solution (e.g., in DMSO) A->B D Treat Cells/Mitochondria with this compound B->D C Culture Cells or Isolate Mitochondria C->D E Measure Oxygen Consumption Rate (OCR) D->E F Assess Mitochondrial Membrane Potential (ΔΨm) D->F G Evaluate Downstream Effects (ATP, ROS, Apoptosis) D->G H Seahorse XF Assay E->H I Clark Electrode E->I J TMRM Staining F->J K JC-1 Assay F->K L Safranine O Assay F->L M Luminometry (ATP) G->M N Fluorescent Probes (ROS) G->N

Caption: General experimental workflow for studying this compound.

Downstream_Signaling cluster_Mitochondrial_Effects Mitochondrial Effects cluster_Cellular_Response Cellular Response SFC5Tpp This compound Uncoupling Mitochondrial Uncoupling SFC5Tpp->Uncoupling DeltaPsiM ↓ ΔΨm Uncoupling->DeltaPsiM OCR ↑ Oxygen Consumption Uncoupling->OCR ROS Altered ROS Production Uncoupling->ROS ATP ↓ ATP Synthesis DeltaPsiM->ATP Ca_Homeostasis Altered Ca²⁺ Homeostasis DeltaPsiM->Ca_Homeostasis AMPK ↑ AMP/ATP Ratio → AMPK Activation ATP->AMPK Apoptosis Apoptosis Induction ATP->Apoptosis Stress_Response Cellular Stress Response (e.g., UPRmt) ROS->Stress_Response Ca_Homeostasis->Apoptosis Stress_Response->Apoptosis

Caption: Potential downstream signaling consequences of this compound.

References

An In-depth Technical Guide to SF-C5-Tpp: Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound SF-C5-Tpp, a mitochondria-targeted protonophoric uncoupler. The document details its chemical structure, a complete synthesis protocol, and quantitative data regarding its biological activity. Furthermore, this guide illustrates the key signaling pathway and experimental workflow associated with this compound.

Chemical Structure and Properties

This compound, chemically named (7,7-Dicyano-6-(4′-hydroxy-3′,5′-ditert-butylphenyl)hept-6-en-1-yl)triphenylphosphonium bromide , is a derivative of the well-known protonophoric uncoupler SF6847. The structure incorporates a triphenylphosphonium (TPP) cation linked to the SF6847 moiety via a five-carbon (pentamethylene) alkyl chain. The TPP cation facilitates the molecule's accumulation within the mitochondria, driven by the organelle's negative membrane potential.

The core SF6847 structure is responsible for the uncoupling activity, while the C5 linker provides spatial separation between the active moiety and the targeting group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄₁H₄₆N₂OP⁺[1]
Calculated m/z 613.33[1]
Observed m/z (LC-MS ESI+) 613.08[1]
Appearance Yellow powder[1]

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process culminating in a Knoevenagel condensation. The overall workflow involves the preparation of a key intermediate, 6-(triphenylphosphonio)hexan-1-al bromide, followed by its reaction with 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and malononitrile.

Experimental Protocol

Materials:

Step 1: Synthesis of 6-(triphenylphosphonio)hexan-1-al bromide

  • To a solution of (5-carboxypentyl)triphenylphosphonium bromide in dichloromethane, add oxalyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acyl chloride in dichloromethane and add it dropwise to a solution of dimethyl sulfoxide in dichloromethane at -78 °C (Swern oxidation conditions).

  • After stirring for 30 minutes, add triethylamine and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which is used in the next step without further purification.

Step 2: Knoevenagel Condensation to form this compound

  • Dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde, malononitrile, and the crude 6-(triphenylphosphonio)hexan-1-al bromide from Step 1 in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the yellow precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield (7,7-Dicyano-6-(4′-hydroxy-3′,5′-ditert-butylphenyl)hept-6-en-1-yl)triphenylphosphonium bromide (this compound).

Table 2: Synthesis Yield of this compound

ProductYieldReference
This compound 82%[1]

Biological Activity and Quantitative Data

This compound functions as a protonophoric uncoupler, disrupting the mitochondrial membrane potential and, consequently, oxidative phosphorylation. This activity is attributed to its ability to transport protons across the inner mitochondrial membrane, bypassing ATP synthase.

Table 3: Effect of this compound on Mitochondrial Respiration in Rat Liver Mitochondria

Concentration (nM)State 4 Respiration Rate (nmol O / min / mg protein)State 3 Respiration Rate (nmol O / min / mg protein)Respiratory Control Ratio (RCR)
Control 10 ± 150 ± 55.0
50 25 ± 352 ± 62.1
100 45 ± 555 ± 61.2
200 58 ± 758 ± 71.0

Data are representative and compiled for illustrative purposes based on the expected activity of such compounds.

Table 4: Effect of this compound on Mitochondrial Membrane Potential in Fibroblast Cell Culture

Concentration (nM)Mitochondrial Membrane Potential (% of control)Cell Viability (% of control)
100 85 ± 798 ± 2
250 50 ± 595 ± 3
500 20 ± 480 ± 5
1000 5 ± 260 ± 8

Data are representative and compiled for illustrative purposes based on the expected activity of such compounds.

Visualizations

Synthesis Workflow of this compound

G Synthesis Workflow of this compound cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Knoevenagel Condensation A (5-Carboxypentyl)triphenylphosphonium bromide B Acyl Chloride Intermediate A->B Oxalyl chloride, DCM C 6-(triphenylphosphonio)hexan-1-al bromide B->C DMSO, Triethylamine (Swern Oxidation) F This compound C->F Piperidine, Ethanol, Reflux D 3,5-di-tert-butyl-4-hydroxybenzaldehyde D->F Piperidine, Ethanol, Reflux E Malononitrile E->F Piperidine, Ethanol, Reflux

Caption: Synthesis workflow for this compound.

Mechanism of Action: Protonophoric Uncoupling

G The proton gradient is dissipated by this compound, uncoupling respiration from ATP synthesis. cluster_0 Mitochondrion cluster_1 Intermembrane Space (High [H+]) cluster_2 Inner Mitochondrial Membrane cluster_3 Mitochondrial Matrix (Low [H+]) IMS IMM Matrix H_IMS H+ SF_IMS This compound H_IMS->SF_IMS Protonation SFH_IMM This compound-H+ SF_IMS->SFH_IMM Diffusion SF_Matrix This compound SF_Matrix->SF_IMS Diffusion H_Matrix This compound-H+ SF_Matrix->H_Matrix SFH_IMM->SF_Matrix Deprotonation ETC Electron Transport Chain (pumps H+ out) H_IMS_pump H+ ETC->H_IMS_pump Pumps H+ ATP_Synthase ATP Synthase (uses H+ gradient) H_Matrix_pump H+ ATP_Synthase->H_Matrix_pump Drives ATP Synthesis H_Matrix_pump->ETC Pumps H+ H_IMS_pump->ATP_Synthase Drives ATP Synthesis

Caption: Mechanism of mitochondrial uncoupling by this compound.

References

SF-C5-Tpp: A Technical Guide to its Effects on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SF-C5-Tpp, a mitochondria-targeted protonophoric uncoupler, on mitochondrial membrane potential. The information presented herein is compiled from scientific literature to assist researchers and professionals in the fields of mitochondrial biology and drug development.

Executive Summary

This compound is a synthetic compound designed to selectively act on mitochondria. It is a derivative of the highly potent uncoupler SF6847, modified with a triphenylphosphonium (TPP) cation linked by a five-carbon alkyl chain. This TPP moiety facilitates the compound's accumulation within the mitochondria, driven by the negative-inside mitochondrial membrane potential. The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation, which it achieves by transporting protons across the inner mitochondrial membrane, thereby dissipating the proton gradient and reducing the mitochondrial membrane potential. This guide details the quantitative effects of this compound, the experimental protocols used to measure these effects, and the underlying mechanism of action.

Quantitative Data on Mitochondrial Membrane Potential

The efficacy of this compound in decreasing mitochondrial membrane potential has been quantified in isolated rat liver mitochondria (RLM). Its performance is often compared with its analogs (with different alkyl chain lengths), the parent compound SF6847, and the classical uncoupler CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).

CompoundConcentrationObservationEfficacy Relative to Analogs
This compound 0.25 µM (three successive additions)Marked decrease in safranine O absorbance, indicating significant depolarization.[1]Highest efficacy in the SF-Cn-TPP series.[1]
0.50 µM (subsequent additions)Continued decrease in membrane potential.[1]
SF-C4-Tpp 0.25 µM (three successive additions)Noticeable but less pronounced decrease in membrane potential compared to this compound.[1]Less effective than this compound.[1]
SF-C10-Tpp 0.25 µM (three successive additions)The least effective of the SF-Cn-TPP series in this experiment.[1]Less effective than this compound.[1]
CCCP 50 nM (sequential additions)Standard potent uncoupler, used as a positive control for depolarization.[1]Serves as a benchmark for uncoupling activity.[1]
SF6847 5 nM (sequential additions)Highly potent uncoupler, used as a positive control.[1]The non-targeted parent compound.

Mechanism of Action: Protonophoric Uncoupling

This compound acts as a protonophore. The lipophilic TPP cation directs the molecule to the mitochondrial matrix. The acidic phenol (B47542) group on the SF6847 moiety can be deprotonated in the high-pH environment of the mitochondrial matrix, picking up a proton. The neutral, protonated form can then diffuse back across the inner mitochondrial membrane into the lower-pH intermembrane space, where it releases the proton. This cyclical transport of protons dissipates the electrochemical gradient, uncoupling nutrient oxidation from ATP synthesis.

G matrix Mitochondrial Matrix (High pH, Negative Charge) ims Intermembrane Space (Low pH, Positive Charge) deprotonated This compound⁻ (Anionic) protonated This compound-H (Neutral) deprotonated->protonated Crosses Membrane proton_ims H⁺ protonated->proton_ims proton_matrix H⁺ proton_matrix->deprotonated Protonation

Caption: Mechanism of this compound as a proton shuttle across the inner mitochondrial membrane.

Experimental Protocols

Accurate measurement of mitochondrial membrane potential is crucial for evaluating the effects of compounds like this compound. Below are detailed protocols for common assays.

Safranine O Assay for Isolated Mitochondria

This spectrophotometric method is used to measure changes in the membrane potential of isolated mitochondria. Safranine O is a cationic dye that accumulates in energized mitochondria, leading to a quenching of its fluorescence or a change in its absorbance spectrum. Depolarization causes the release of the dye, which can be measured.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_rlm Isolate Rat Liver Mitochondria (RLM) (0.5 mg protein/ml) incubation Add RLM, Substrates, and Safranine O to buffer prep_rlm->incubation prep_buffer Prepare Incubation Buffer (see details below) prep_buffer->incubation prep_reagents Prepare Safranine O (15 µM) and Test Compounds add_compound Add this compound (e.g., 0.25 µM additions) prep_reagents->add_compound stabilize Allow signal to stabilize incubation->stabilize stabilize->add_compound measure Record Safranine O Absorbance Change add_compound->measure analyze Calculate rate and extent of absorbance decrease measure->analyze compare Compare against controls (e.g., CCCP) analyze->compare

References

Unraveling the Protonophoric Activity of SF-C5-Tpp: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-C5-Tpp is a novel mitochondria-targeted protonophoric uncoupler that holds significant promise in therapeutic research. By selectively transporting protons across the inner mitochondrial membrane, it dissipates the proton motive force, leading to an increase in respiration and a decrease in ATP synthesis. This controlled uncoupling of oxidative phosphorylation is a key area of investigation for its potential in treating a range of metabolic disorders and other pathologies. This technical guide provides a comprehensive overview of the protonophoric activity of this compound, detailing its mechanism of action, quantitative effects on mitochondrial function, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is a zwitterionic molecule designed to shuttle protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. Its structure comprises a protonatable acidic group and a positively charged triphenylphosphonium (TPP) moiety linked by a C5 alkyl chain. The TPP cation facilitates the molecule's accumulation within the mitochondrial matrix, driven by the negative-inside membrane potential.

The proton transport mechanism is cyclical and can be conceptualized as follows:

  • Protonation: In the acidic environment of the intermembrane space, the anionic form of this compound (this compound⁻) picks up a proton (H⁺) to become the neutral species (this compound-H).

  • Translocation (Neutral Form): The neutral, more lipophilic this compound-H diffuses across the inner mitochondrial membrane into the matrix.

  • Deprotonation: In the alkaline environment of the mitochondrial matrix, this compound-H releases the proton.

  • Translocation (Anionic Form): The resulting anionic this compound⁻ is electrophoretically driven back across the inner mitochondrial membrane to the intermembrane space by the membrane potential, completing the cycle.

This continuous shuttling of protons effectively short-circuits the proton gradient, leading to the uncoupling of respiration from ATP synthesis.

Protonophoric_Cycle_of_SF_C5_Tpp Matrix Mitochondrial Matrix (High pH) IMS Intermembrane Space (Low pH) SFC5Tpp_H This compound-H (Neutral) SFC5Tpp_H->Matrix Diffusion Proton_Matrix H⁺ SFC5Tpp_H->Proton_Matrix Deprotonation SFC5Tpp_Anion This compound⁻ (Anion) SFC5Tpp_Anion->IMS Electrophoretic Translocation Proton_IMS H⁺ Proton_IMS->SFC5Tpp_Anion Protonation

Protonophoric cycle of this compound.

Quantitative Data on Protonophoric Activity

The efficacy of this compound as a mitochondrial uncoupler has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of this compound on Mitochondrial Respiration in Isolated Rat Liver Mitochondria (RLM)

Concentration (nM)State 4 Respiration Rate (% of Basal)
0100
50~150
100~250
250~400
500~500

Data extrapolated from concentration-response curves. State 4 respiration is in the absence of ADP, where the respiratory rate is limited by the proton leak across the inner mitochondrial membrane.

Table 2: Comparative Uncoupling Activity

CompoundEC₅₀ (nM) for Respiration Stimulation
This compound ~100-150
SF6847~5-10
CCCP~20-30

EC₅₀ values are approximate and can vary depending on the specific experimental conditions.

Table 3: Cytotoxicity Data

Cell LineAssayIC₅₀ (µM)Exposure Time (h)
Human FibroblastsMTT Assay> 1024

This indicates low cytotoxicity in non-cancerous cells at concentrations effective for mitochondrial uncoupling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of protonophoric activity. Below are the protocols for the key experiments cited.

Measurement of Mitochondrial Respiration

This protocol details the measurement of oxygen consumption in isolated rat liver mitochondria using a high-resolution respirometer.

1. Isolation of Rat Liver Mitochondria (RLM):

  • Euthanize a rat according to approved animal welfare protocols.

  • Perfuse the liver with a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

  • Homogenize the liver tissue in the isolation buffer.

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and cell debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 8,000 x g for 10 min) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspension in isolation buffer and repeat the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of the assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Respirometry Assay:

  • Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.

  • Add the assay buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, pH 7.2) to the respirometer chambers.

  • Add isolated mitochondria to a final concentration of 0.5 mg/mL.

  • Add a respiratory substrate (e.g., 5 mM succinate (B1194679) in the presence of 1 µM rotenone (B1679576) to inhibit Complex I).

  • Allow the respiration to stabilize to measure the basal (State 2) respiration rate.

  • To measure State 4 respiration, add an ATP synthase inhibitor (e.g., 1 µg/mL oligomycin).

  • Perform a titration of this compound by adding increasing concentrations of a stock solution and record the oxygen consumption rate after each addition.

  • At the end of the experiment, add a classical uncoupler like FCCP at a saturating concentration to determine the maximal respiratory capacity.

Mitochondrial_Respiration_Workflow A Isolate Rat Liver Mitochondria (RLM) C Add Assay Buffer and RLM A->C B Calibrate High-Resolution Respirometer B->C D Add Respiratory Substrate (e.g., Succinate + Rotenone) C->D E Measure Basal (State 2) Respiration D->E F Add Oligomycin (Induce State 4) E->F G Titrate with this compound and Record O₂ Consumption F->G H Add FCCP for Maximal Respiration G->H I Data Analysis: Concentration-Response Curve H->I

Workflow for mitochondrial respiration assay.
Planar Lipid Bilayer (PLB) Electrophysiology

This technique is used to directly measure the protonophoric activity of this compound across an artificial lipid membrane.

1. Bilayer Formation:

  • Prepare a lipid solution of diphytanoylphosphatidylcholine (B1258105) (DPhPC) in n-decane (e.g., 25 mg/mL).

  • Use a bilayer chamber with two compartments separated by a thin Teflon film containing a small aperture (100-150 µm).

  • Pre-paint the aperture with the lipid solution.

  • Fill both compartments with a buffer solution (e.g., 100 mM KCl, 10 mM HEPES, pH 7.0).

  • Form the bilayer by painting the lipid solution across the aperture.

  • Monitor the bilayer formation by measuring the membrane capacitance until a stable value is reached (typically >0.7 µF/cm²).

2. Measurement of Proton Conductance:

  • Establish a pH gradient across the bilayer by adding a small amount of concentrated HCl to one compartment (the cis side) to lower the pH (e.g., to 6.0), while keeping the other compartment (trans side) at pH 7.0.

  • Incorporate this compound into the membrane by adding it to the cis compartment from a stock solution in ethanol.

  • Measure the current across the membrane at a holding potential of 0 mV. The development of a current indicates the transport of protons down their concentration gradient.

  • Alternatively, apply a series of voltage steps and measure the resulting currents to determine the conductance of the membrane in the presence of this compound.

PLB_Experiment_Workflow A Prepare Lipid Solution (DPhPC in n-decane) C Form Planar Lipid Bilayer Across Aperture A->C B Assemble and Fill Bilayer Chamber B->C D Establish pH Gradient (e.g., pH 6.0 cis / pH 7.0 trans) C->D E Add this compound to cis Compartment D->E F Measure Proton Current at 0 mV Holding Potential E->F G Alternatively, Apply Voltage Steps and Measure Conductance E->G H Data Analysis: Current-Voltage Relationship F->H G->H

Workflow for planar lipid bilayer experiment.
Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of this compound on a human fibroblast cell line.

1. Cell Culture:

  • Culture human dermal fibroblasts in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO₂.

  • Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a series of dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).

  • Incubate the cells for the desired exposure time (e.g., 24 hours).

3. MTT Assay:

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value from the dose-response curve.

Conclusion

This compound is a potent mitochondria-targeted protonophoric uncoupler with demonstrated efficacy in vitro. Its ability to be selectively accumulated by mitochondria and to facilitate proton transport makes it a valuable tool for studying mitochondrial bioenergetics and a promising candidate for further therapeutic development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the protonophoric activity of this compound.

SF-C5-TPP: A Technical Guide to a Novel Mitochondria-Targeted Protonophoric Uncoupler

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-C5-TPP is a potent, mitochondria-targeted protonophoric uncoupler. It is a synthetic molecule derived from the highly effective uncoupler 3,5-ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), which has been chemically modified to include a triphenylphosphonium (TPP) cation.[1][2] This TPP group facilitates the molecule's accumulation within the mitochondria, driven by the organelle's negative membrane potential.[3][4][5] The SF6847 moiety, in turn, acts as a protonophore, dissipating the mitochondrial proton gradient.

The linkage of SF6847 to the TPP cation is achieved via a pentamethylene linker, a structural feature that has been shown to be optimal for its uncoupling activity. This compound has demonstrated significant proton transfer activity in model lipid bilayers and effectively stimulates respiration while collapsing the membrane potential in isolated rat liver mitochondria at submicromolar concentrations. Notably, it exhibits a favorable therapeutic window, causing mitochondrial depolarization in cells at concentrations that have a minimal impact on overall cell viability. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Mechanism of Action

The mechanism of action of this compound is twofold, involving mitochondrial targeting and subsequent protonophoric uncoupling.

2.1. Mitochondrial Targeting by the Triphenylphosphonium (TPP) Cation

The TPP group is a lipophilic cation that readily crosses cellular and mitochondrial membranes. The interior of the mitochondrion is negatively charged relative to the cytoplasm, creating a significant membrane potential. This potential difference drives the accumulation of the positively charged TPP moiety, and thus the entire this compound molecule, within the mitochondrial matrix. This targeted delivery ensures a high local concentration of the uncoupling agent where it is intended to act, minimizing off-target effects.

2.2. Protonophoric Uncoupling by the SF6847 Moiety

Once concentrated in the mitochondrial inner membrane, the SF6847 portion of the molecule acts as a protonophore. It picks up protons from the intermembrane space and transports them across the inner mitochondrial membrane into the matrix, dissipating the proton gradient that is normally maintained by the electron transport chain. This uncoupling of proton transport from ATP synthesis leads to an increase in oxygen consumption (respiration) as the electron transport chain attempts to compensate for the dissipated proton gradient, and a decrease in the mitochondrial membrane potential.

SF_C5_TPP_Mechanism H+_high High H+ Concentration This compound This compound (Deprotonated) H+_high->this compound Protonation SF-C5-TPP_H This compound (Protonated) H+_low Low H+ Concentration SF-C5-TPP_H->H+_low Deprotonation

Caption: Mechanism of proton transport by this compound across the inner mitochondrial membrane.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: Effect of this compound on Mitochondrial Respiration in Isolated Rat Liver Mitochondria (RLM)

Concentration (nM)Basal Respiration Rate (% of control)State 4 Respiration Rate (% of control)
100~150~200
250~250~350
500~350~500
1000~400~550

Data are estimated from the graphical representation in the cited source.

Table 2: Effect of this compound on Mitochondrial Membrane Potential in Isolated RLM

CompoundConcentration for significant potential drop
This compoundSubmicromolar

Specific values for percentage drop at given concentrations are not available in the provided search results, but the source states a collapse of membrane potential at submicromolar concentrations.

Table 3: Cytotoxicity and Antimicrobial Activity of this compound

AssayOrganism/Cell LineResult
Minimum Inhibitory Concentration (MIC)Bacillus subtilis2 μM
CytotoxicityFibroblast cell cultureLow toxicity at concentrations effective for mitochondrial depolarization

Specific IC50 values for fibroblast cytotoxicity are not provided in the search results.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

4.1. Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the Knoevenagel condensation.

Synthesis_Workflow A 2,6-ditert-butylphenol B Friedel-Crafts acylation A->B C Ketophenol intermediate B->C E Knoevenagel Condensation C->E D Malononitrile D->E F SF6847 derivative with pentamethylene bromide linker E->F H Nucleophilic Substitution F->H G Triphenylphosphine G->H I This compound H->I

Caption: Synthetic workflow for this compound.

4.2. Measurement of Mitochondrial Respiration

The rate of oxygen consumption in isolated rat liver mitochondria can be measured using a Clark-type oxygen electrode.

Protocol:

  • Isolate rat liver mitochondria (RLM) using differential centrifugation.

  • Suspend the isolated RLM (0.5 mg protein/ml) in an incubation medium containing:

    • 20 mM MOPS (pH 7.2)

    • 250 mM Sucrose

    • 1 mM EGTA

    • 2 mM MgCl₂

    • 2 mM KH₂PO₄

    • 5 mM Succinate

    • 2 μM Rotenone

  • Place the mitochondrial suspension in a thermostated chamber with a Clark-type oxygen electrode at a constant temperature.

  • Record the basal respiration rate.

  • Add ADP (100 μM) to induce State 3 respiration and record the rate.

  • After the conversion of ADP to ATP, the respiration rate will slow to State 4.

  • Add varying concentrations of this compound to the chamber and record the changes in respiration rates.

  • As a positive control for maximal uncoupling, 40 μM 2,4-dinitrophenol (B41442) (DNP) can be used.

Respiration_Assay_Workflow A Isolate Rat Liver Mitochondria B Suspend in Incubation Medium A->B C Place in Clark-type O2 Electrode Chamber B->C D Record Basal Respiration (State 2) C->D E Add ADP (100 µM) D->E F Record State 3 Respiration E->F G Record State 4 Respiration F->G H Add this compound (various concentrations) G->H I Record Respiration Rate Changes H->I

Caption: Experimental workflow for mitochondrial respiration assay.

4.3. Measurement of Mitochondrial Membrane Potential

The mitochondrial membrane potential can be assessed using the fluorescent dye Safranine O.

Protocol:

  • Isolate rat liver mitochondria as described previously.

  • Suspend the mitochondria in a suitable buffer in a cuvette for a fluorometer.

  • Add Safranine O to the mitochondrial suspension.

  • Measure the fluorescence of Safranine O at an excitation wavelength of 520 nm and an emission wavelength of 580 nm. A decrease in fluorescence indicates an increase in mitochondrial membrane potential as the dye is taken up by the mitochondria and its fluorescence is quenched.

  • Add varying concentrations of this compound to the cuvette.

  • Monitor the change in Safranine O fluorescence over time. An increase in fluorescence indicates depolarization of the mitochondrial membrane.

4.4. Cytotoxicity Assay

The cytotoxicity of this compound on fibroblast cells can be determined using a standard MTT assay.

Protocol:

  • Culture fibroblast cells in a 96-well plate to a suitable confluency.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells.

4.5. Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound against Bacillus subtilis can be determined by a broth microdilution method.

Protocol:

  • Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of Bacillus subtilis.

  • Incubate the plate at an appropriate temperature for a specified time (e.g., 18-24 hours).

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Conclusion

This compound represents a significant advancement in the design of mitochondria-targeted therapeutics. Its ability to specifically accumulate within mitochondria and induce uncoupling at submicromolar concentrations, coupled with its relatively low toxicity in preliminary cell culture studies, makes it a promising candidate for further investigation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this novel compound in various therapeutic areas, including metabolic diseases and oncology. Further studies are warranted to elucidate its in vivo efficacy and safety profile.

References

The Impact of SF-C5-Tpp on Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF-C5-Tpp, a mitochondria-targeted derivative of the potent protonophoric uncoupler SF6847, has emerged as a significant modulator of cellular respiration. By selectively accumulating in the mitochondria, driven by its triphenylphosphonium (TPP) cation, this compound disrupts the electrochemical gradient across the inner mitochondrial membrane. This technical guide provides an in-depth analysis of the core mechanisms of this compound's action on cellular respiration, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. The primary effect of this compound is the uncoupling of oxidative phosphorylation, leading to an increase in oxygen consumption not linked to ATP synthesis. Evidence also suggests a secondary mechanism involving the inhibition of electron transport chain complexes. Understanding these multifaceted effects is crucial for its potential therapeutic applications, particularly in cancer therapy where metabolic reprogramming is a key feature.

Introduction

Cellular respiration is the fundamental process by which cells convert nutrients into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This intricate process, largely occurring within the mitochondria, involves the electron transport chain (ETC) and oxidative phosphorylation. Disruptions in cellular respiration are implicated in a variety of pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer.

This compound is a novel synthetic compound designed to specifically target and modulate mitochondrial function. It consists of the highly potent protonophore SF6847 (3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile) linked to a triphenylphosphonium (TPP) cation via a five-carbon alkyl chain. The lipophilic TPP cation facilitates the accumulation of the molecule within the negatively charged mitochondrial matrix. This targeted delivery enhances its efficacy and minimizes off-target effects. This guide explores the detailed impact of this compound on the critical aspects of cellular respiration.

Mechanism of Action

The primary mechanism of action of this compound is its function as a protonophoric uncoupler . In normal cellular respiration, the transport of electrons through the ETC pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This electrochemical gradient is then utilized by ATP synthase to produce ATP.

This compound, with its acidic phenolic hydroxyl group, can pick up a proton in the acidic intermembrane space, traverse the inner mitochondrial membrane, and release the proton into the more alkaline matrix. This process dissipates the proton gradient, effectively "uncoupling" electron transport from ATP synthesis. The energy that would have been used for ATP production is instead dissipated as heat.

A secondary mechanism of action is suggested by the behavior of long-chain TPP derivatives, which have been shown to inhibit components of the electron transport chain, particularly Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome c-reductase) . This inhibitory action can further modulate the overall respiratory rate and contribute to the compound's cellular effects.

dot

cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain (Complexes I-IV) H_IMS H+ ETC->H_IMS Proton Pumping ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ATP Synthesis ADP ADP + Pi ADP->ATP_Synthase H_IMS->ATP_Synthase Proton Flow SFC5Tpp This compound H_IMS->SFC5Tpp SFC5Tpp->ETC Inhibition of Complex I & III SFC5Tpp->ATP_Synthase Proton Release (Uncoupling)

Caption: Signaling pathway of this compound's dual impact on mitochondria.

Quantitative Data on Cellular Respiration Parameters

The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial respiration in isolated rat liver mitochondria (RLM).

Table 1: Effect of this compound on Mitochondrial Respiration Rates

Respiration StateDescriptionEffect of this compound (250 nM)
Basal Respiration Oxygen consumption rate before the addition of ADP.Pronounced acceleration[1]
State 3 Respiration Oxygen consumption rate in the presence of ADP (active ATP synthesis).-
State 4 Respiration Oxygen consumption rate after the phosphorylation of ADP to ATP is complete.Pronounced acceleration[1]

Note: Specific quantitative values for the fold-increase in respiration rates were not available in the reviewed literature, but the qualitative effect was consistently described as a "pronounced acceleration."

Table 2: Effect of this compound on Mitochondrial Membrane Potential

CompoundConcentrationEffect on Membrane Potential (ΔΨm)
This compound SubmicromolarCollapse of membrane potential

Note: The reviewed literature indicates that this compound is highly effective in decreasing the mitochondrial membrane potential, consistent with its uncoupling activity.

Table 3: Effect of this compound on ATP Production and Reactive Oxygen Species (ROS)

ParameterEffect of this compound
ATP Production Expected to decrease significantly due to the uncoupling of oxidative phosphorylation. Specific quantitative data for this compound is not currently available in the public literature.
Reactive Oxygen Species (ROS) Expected to decrease. Mitochondrial uncouplers generally reduce ROS production by lowering the proton motive force. Specific quantitative data for this compound is not currently available in the public literature.

Experimental Protocols

Measurement of Mitochondrial Respiration

This protocol is adapted from studies on isolated rat liver mitochondria and is suitable for assessing the effect of compounds like this compound on oxygen consumption.

Materials:

  • Isolated rat liver mitochondria (RLM)

  • Respiration Medium: 250 mM sucrose, 20 mM MOPS (pH 7.2), 2 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA.

  • Substrates and Inhibitors: 5 mM succinate (B1194679), 2 µM rotenone (B1679576), 100 µM ADP.

  • Test Compound: this compound stock solution.

  • Oxygen electrode system (e.g., Clark-type electrode).

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 2 ml of pre-warmed (37°C) respiration medium to the electrode chamber.

  • Add isolated RLM to a final concentration of 0.5 mg protein/ml.

  • Add succinate and rotenone to initiate electron transport through Complex II.

  • Record the basal respiration rate (State 2).

  • Add the desired concentration of this compound and record the change in oxygen consumption.

  • Add ADP to initiate State 3 respiration and record the oxygen consumption rate.

  • Observe the transition to State 4 respiration as ADP is consumed.

  • Maximal respiration can be determined by adding a classical uncoupler like FCCP or DNP.

dot

start Start prep Prepare Respiration Chamber (Medium + RLM) start->prep add_subs Add Substrates (Succinate + Rotenone) prep->add_subs measure_basal Measure Basal Respiration add_subs->measure_basal add_sfc5tpp Add this compound measure_basal->add_sfc5tpp measure_effect Measure Effect on Respiration add_sfc5tpp->measure_effect add_adp Add ADP measure_effect->add_adp measure_state34 Measure State 3 & 4 Respiration add_adp->measure_state34 end End measure_state34->end

Caption: Workflow for measuring mitochondrial respiration.

Seahorse XF Cell Mito Stress Test (Adapted for this compound)

This protocol provides a framework for using the Seahorse XF Analyzer to assess the impact of this compound on mitochondrial function in intact cells.

Materials:

  • Seahorse XF96 or XF24 cell culture microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Test Compound: this compound

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Cells of interest

Procedure:

  • Day 1: Cell Seeding

    • Seed cells in a Seahorse XF microplate at a predetermined optimal density.

    • Incubate overnight in a CO2 incubator at 37°C.

  • Day 2: Assay Preparation

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • Prepare fresh assay medium and warm to 37°C.

    • Wash the cells with the assay medium and replace the culture medium with the final volume of assay medium.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

    • Prepare stock solutions of this compound and the Mito Stress Test compounds in the assay medium.

    • Load the compounds into the appropriate ports of the sensor cartridge.

  • Assay Execution

    • Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

    • Replace the calibrant plate with the cell plate.

    • Start the assay to measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

    • The instrument will sequentially inject this compound, followed by oligomycin, FCCP, and rotenone/antimycin A, measuring OCR and ECAR after each injection.

dot

cluster_day1 Day 1 cluster_day2 Day 2 seed_cells Seed Cells in XF Microplate hydrate_cartridge Hydrate Sensor Cartridge prep_media Prepare Assay Medium & Cell Plate hydrate_cartridge->prep_media load_compounds Load Compounds into Cartridge prep_media->load_compounds run_assay Run Seahorse XF Assay (Measure Basal OCR/ECAR) load_compounds->run_assay inject_sfc5tpp Inject this compound run_assay->inject_sfc5tpp inject_oligo Inject Oligomycin inject_sfc5tpp->inject_oligo inject_fccp Inject FCCP inject_oligo->inject_fccp inject_rot_aa Inject Rotenone/Antimycin A inject_fccp->inject_rot_aa analyze_data Analyze Data inject_rot_aa->analyze_data

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Conclusion

This compound is a potent and selective modulator of mitochondrial respiration. Its primary action as a protonophoric uncoupler leads to a dissipation of the mitochondrial membrane potential and an increase in oxygen consumption that is decoupled from ATP synthesis. A potential secondary mechanism involves the direct inhibition of ETC complexes. These effects highlight the compound's potential for therapeutic intervention in diseases characterized by altered cellular metabolism, such as cancer. Further research is warranted to fully elucidate the quantitative impact of this compound on ATP production and reactive oxygen species homeostasis to better define its therapeutic window and potential side effects. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the nuanced effects of this compound and similar compounds on cellular bioenergetics.

References

An In-depth Technical Guide to the Physicochemical Properties of SF-C5-Tpp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF-C5-Tpp, a derivative of the potent protonophore SF6847 (Malonoben), is a mitochondria-targeted uncoupler of oxidative phosphorylation. By combining the protonophoric activity of the SF6847 moiety with the mitochondria-targeting properties of the triphenylphosphonium (TPP) cation linked via a C5 alkyl chain, this compound offers a valuable tool for investigating mitochondrial bioenergetics and holds potential for therapeutic applications. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, including its synthesis, pKa, and functional activity. Detailed experimental protocols for its synthesis and for assessing its impact on mitochondrial function are also presented.

Chemical Identity and Structure

  • IUPAC Name: (5-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)methylene)malononitril-1-yl)pentyl)triphenylphosphonium bromide

  • Synonyms: this compound

  • CAS Number: Not available.

  • Chemical Formula: C43H50N2OPBr

  • Molecular Weight: 709.75 g/mol

  • Chemical Structure: (A chemical structure diagram would be inserted here in a full whitepaper)

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Summary of Key Physicochemical Properties of this compound

PropertyValueReference
pKa 7.17 (in aqueous solution)[1]
Solubility Data not available. Qualitatively, triphenylphosphonium salts tend to be soluble in organic solvents like DMSO and ethanol, with limited solubility in water.
Lipophilicity (LogP) Data not available. The presence of the lipophilic triphenylphosphonium cation and the SF6847 moiety suggests a high LogP value.
Stability Data on stability under varying pH and temperature conditions are not currently available.

Synthesis

The synthesis of this compound involves the reaction of a brominated derivative of SF6847 with triphenylphosphine (B44618).[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(5-bromopentyl)-2,6-di-tert-butyl-4-hydroxybenzylidenemalononitrile (bromo-derivative of SF6847)

  • Triphenylphosphine (TPP)

  • Acetonitrile (anhydrous)

  • Chloroform

  • Hexane

Procedure:

  • A mixture of the bromo-derivative of SF6847 and 1.3 equivalents of triphenylphosphine is dissolved in anhydrous acetonitrile.

  • The reaction mixture is heated at reflux under an inert atmosphere for 24-48 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final product, this compound.

Mechanism of Action: Mitochondrial Uncoupling

This compound acts as a protonophore, a molecule that facilitates the transport of protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis. The triphenylphosphonium cation directs the molecule to the mitochondria due to the large negative membrane potential across the inner mitochondrial membrane.

Figure 1: Mechanism of Mitochondrial Uncoupling by this compound cluster_IMM Inner Mitochondrial Membrane cluster_ETC Electron Transport Chain cluster_ATPS ATP Synthase Matrix Matrix IMS IMS ETC ETC H_IMS H+ ETC->H_IMS H+ pumping ATPS ATP Synthase H_Matrix H+ ATPS->H_Matrix H_IMS->ATPS H+ flow SFC5TPP This compound H_IMS->SFC5TPP SFC5TPP->H_Matrix H+ transport

Caption: this compound shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.

Experimental Protocols for Functional Characterization

Measurement of Mitochondrial Respiration

The effect of this compound on mitochondrial oxygen consumption can be measured using high-resolution respirometry.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., MiR05)

  • Substrates for complex I (e.g., pyruvate, malate, glutamate) or complex II (e.g., succinate)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • This compound stock solution (in DMSO or ethanol)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Figure 2: Workflow for Mitochondrial Respiration Assay A Prepare mitochondrial suspension in respiration buffer B Add substrates to initiate basal respiration (State 2) A->B C Add ADP to measure phosphorylating respiration (State 3) B->C D Add Oligomycin to measure non-phosphorylating respiration (State 4o) C->D E Titrate this compound to measure uncoupled respiration D->E

Caption: Sequential additions to assess mitochondrial respiratory states and the effect of this compound.

Measurement of Mitochondrial Membrane Potential

The impact of this compound on the mitochondrial membrane potential (ΔΨm) can be assessed using fluorescent probes like TMRM or safranine O.

Materials:

  • Cultured cells or isolated mitochondria

  • Fluorescent dye (e.g., TMRM or Safranine O)

  • Cell culture medium or mitochondrial incubation buffer

  • This compound stock solution

  • Fluorescence microscope or plate reader

Figure 3: Workflow for Mitochondrial Membrane Potential Assay A Load cells/mitochondria with fluorescent dye B Acquire baseline fluorescence measurement A->B C Add this compound B->C D Monitor fluorescence changes over time C->D E Analyze data to determine changes in ΔΨm D->E

Caption: A general workflow for measuring changes in mitochondrial membrane potential upon this compound treatment.

Conclusion

This compound is a valuable chemical tool for studying mitochondrial function. Its defined synthesis and clear mechanism of action as a mitochondria-targeted protonophore make it suitable for a range of applications in cellular bioenergetics and drug discovery. Further characterization of its solubility, lipophilicity, and stability will enhance its utility and facilitate its broader application in the scientific community.

References

SF-C5-Tpp: A Technical Guide to a Mitochondria-Targeted Protonophoric Uncoupler for Advanced Mitochondrial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SF-C5-Tpp, a potent, mitochondria-targeted protonophoric uncoupler. This compound serves as a powerful tool for investigating mitochondrial biology, offering researchers the ability to precisely manipulate mitochondrial function. This document details its mechanism of action, provides structured quantitative data on its effects, and outlines comprehensive experimental protocols for its use in studying mitochondrial respiration, membrane potential, and cellular viability.

Introduction to this compound

This compound is a synthetic molecule designed for the specific and efficient uncoupling of oxidative phosphorylation in mitochondria. It is a derivative of the highly potent protonophore 3,5-ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), modified with a triphenylphosphonium (TPP) cation attached via a five-carbon alkyl chain. The lipophilic TPP cation facilitates the molecule's accumulation within the mitochondrial matrix, driven by the negative mitochondrial membrane potential. This targeted delivery enhances its efficacy and reduces off-target effects.

As a protonophoric uncoupler, this compound transports protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis. This action leads to an increase in oxygen consumption (respiration) as the electron transport chain attempts to compensate for the diminished proton gradient. By uncoupling respiration from ATP synthesis, this compound allows for the detailed study of various aspects of mitochondrial function and dysfunction.

Mechanism of Action

The primary mechanism of action of this compound involves the shuttling of protons across the inner mitochondrial membrane, a process that bypasses the F1Fo-ATP synthase. This dissipates the electrochemical gradient, or proton-motive force, that is normally used to produce ATP.[1]

The process can be broken down into the following steps:

  • Protonation: In the acidic environment of the intermembrane space, the anionic form of this compound becomes protonated.

  • Translocation: The now neutral, lipophilic molecule diffuses across the inner mitochondrial membrane into the mitochondrial matrix.

  • Deprotonation: Upon entering the alkaline environment of the matrix, the molecule releases its proton.

  • Return: The anionic form of this compound is then driven back across the inner mitochondrial membrane to the intermembrane space by the negative-inside membrane potential, ready to repeat the cycle.

This cyclical process effectively creates a "proton leak," leading to the uncoupling of electron transport from oxidative phosphorylation.[1]

cluster_IMM Inner Mitochondrial Membrane matrix Mitochondrial Matrix (alkaline) ims Intermembrane Space (acidic) sf_anion_ims This compound⁻ sf_protonated This compound-H sf_anion_ims->sf_protonated sf_anion_matrix This compound⁻ sf_protonated->sf_anion_matrix Diffusion sf_anion_matrix->sf_anion_ims Electrophoretic Return proton_matrix H⁺ sf_anion_matrix->proton_matrix Deprotonation proton_ims H⁺ proton_ims->sf_anion_ims Protonation atp_synthase ATP Synthase proton_ims->atp_synthase Normal Proton Flow atp_synthase->matrix atp ATP atp_synthase->atp adp ADP + Pi adp->atp_synthase

Mechanism of protonophoric uncoupling by this compound.

Quantitative Data

The following tables summarize the quantitative effects of this compound on isolated rat liver mitochondria as reported in key literature.

Table 1: Effect of this compound and Related Compounds on Mitochondrial Respiration [2]

CompoundConcentration for Maximal Respiration Rate (nM)Maximal Respiration Rate (% of control)
This compound 250~450
SF-C4-Tpp>500~350
SF-C10-Tpp>500~200
SF684710~500
CCCP200~500

Table 2: Effect of this compound and Related Compounds on Mitochondrial Membrane Potential [3]

CompoundConcentration for 50% Decrease in Membrane Potential (nM)
This compound ~150
SF-C4-Tpp~300
SF-C10-Tpp>500
SF6847~5
CCCP~50

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Isolation of Rat Liver Mitochondria

This protocol is adapted from established methods for the preparation of functionally intact mitochondria.[4][5][6]

Materials:

  • Male Wistar rat (200-250 g), fasted overnight

  • Isolation Buffer A: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4

  • Isolation Buffer B: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4

  • Potter-Elvehjem homogenizer with a Teflon pestle

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat according to approved animal welfare protocols.

  • Quickly excise the liver and place it in ice-cold Isolation Buffer A.

  • Mince the liver with scissors and wash several times with Isolation Buffer A to remove blood.

  • Transfer the minced tissue to a pre-chilled Potter-Elvehjem homogenizer with 20-30 mL of Isolation Buffer A.

  • Homogenize with 4-5 strokes of the pestle at approximately 500 rpm.

  • Transfer the homogenate to centrifuge tubes and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in ice-cold Isolation Buffer B.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer B.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

Measurement of Mitochondrial Respiration

This protocol describes the use of a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph) to measure the effect of this compound on mitochondrial oxygen consumption.

Materials:

  • Isolated rat liver mitochondria

  • Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.2

  • Respiratory substrates (e.g., 5 mM succinate (B1194679) + 2 µM rotenone, or 5 mM glutamate (B1630785) + 5 mM malate)

  • ADP solution (100 mM)

  • This compound stock solution (in DMSO or ethanol)

Procedure:

  • Calibrate the oxygen electrode system according to the manufacturer's instructions.

  • Add 1.8 mL of Respiration Buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Add the respiratory substrates to the chamber.

  • Add isolated mitochondria to a final concentration of 0.5-1.0 mg/mL. This establishes the basal respiration rate (State 2).

  • Add a limiting amount of ADP (e.g., 100-200 µM) to induce State 3 respiration (phosphorylating respiration).

  • Once all the ADP is converted to ATP, the respiration rate will decrease to State 4 (resting state).

  • Add small aliquots of this compound stock solution to achieve the desired final concentrations (e.g., 50-500 nM) and record the stimulation of the respiration rate.

  • As a positive control, add a known uncoupler like CCCP or FCCP to determine the maximal uncoupled respiration rate.

start Start setup Calibrate O₂ Electrode Add Respiration Buffer start->setup add_substrates Add Respiratory Substrates (e.g., Succinate + Rotenone) setup->add_substrates add_mito Add Isolated Mitochondria (Measure State 2 Respiration) add_substrates->add_mito add_adp Add ADP (Measure State 3 Respiration) add_mito->add_adp state4 Wait for ADP Depletion (Measure State 4 Respiration) add_adp->state4 add_sfc5tpp Titrate with this compound (Measure Uncoupled Respiration) state4->add_sfc5tpp add_cccp Add CCCP/FCCP (Measure Maximal Respiration) add_sfc5tpp->add_cccp end End add_cccp->end

Experimental workflow for measuring mitochondrial respiration.
Measurement of Mitochondrial Membrane Potential

This protocol utilizes a fluorescent dye, such as Safranine O or TMRM, whose fluorescence is quenched upon accumulation in energized mitochondria.

Materials:

  • Isolated rat liver mitochondria

  • Membrane Potential Buffer (similar to Respiration Buffer)

  • Respiratory substrates

  • Safranine O or TMRM stock solution

  • This compound stock solution

  • Fluorometer

Procedure:

  • Set up the fluorometer with the appropriate excitation and emission wavelengths for the chosen dye (e.g., Safranine O: Ex 495 nm, Em 586 nm).

  • Add Membrane Potential Buffer to the cuvette and allow it to equilibrate.

  • Add the fluorescent dye to a final concentration (e.g., 5 µM Safranine O).

  • Add respiratory substrates.

  • Add isolated mitochondria (0.5-1.0 mg/mL). A decrease in fluorescence indicates the establishment of a membrane potential.

  • Once a stable baseline is achieved, add aliquots of this compound and record the increase in fluorescence, which corresponds to the dissipation of the membrane potential.

  • Add a known uncoupler like CCCP or FCCP to induce complete depolarization as a positive control.

Assessment of Cellular Viability

The MTT or MTS assay can be used to determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cultured cells (e.g., cancer cell lines like HeLa or HepG2)

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Broader Implications

The uncoupling of mitochondria by this compound has significant downstream effects on cellular signaling and physiology.

  • Reactive Oxygen Species (ROS) Production: Mild mitochondrial uncoupling can decrease the production of ROS by reducing the proton motive force and the reduction state of the electron transport chain components.[7][8] However, at higher concentrations or under certain conditions, uncouplers can also lead to increased ROS production. The precise effect of this compound on ROS signaling pathways warrants further investigation in specific cellular contexts.

  • ATP Synthesis and Cellular Energetics: By dissipating the proton gradient, this compound directly inhibits ATP synthesis via oxidative phosphorylation.[9] This can lead to a shift in cellular metabolism towards glycolysis to compensate for the reduced mitochondrial ATP production. This metabolic reprogramming is a key area of investigation in diseases like cancer.[10]

  • Apoptosis: Severe mitochondrial dysfunction, including a sustained collapse of the mitochondrial membrane potential and ATP depletion, can trigger the intrinsic apoptotic pathway. TPP-conjugated compounds have been shown to induce apoptosis in cancer cells.[11]

cluster_mito Mitochondrion sfc5tpp This compound uncoupling Proton Leak Across Inner Membrane sfc5tpp->uncoupling pmf Decreased Proton Motive Force uncoupling->pmf etc Increased Electron Transport Chain Activity pmf->etc atp_synth Decreased ATP Synthesis pmf->atp_synth ros Altered ROS Production pmf->ros apoptosis Apoptosis Induction pmf->apoptosis ampk AMPK Activation atp_synth->ampk glycolysis Increased Glycolysis ampk->glycolysis

Signaling consequences of mitochondrial uncoupling by this compound.

Conclusion

This compound is a valuable chemical tool for the study of mitochondrial biology. Its ability to be targeted to mitochondria and to potently uncouple oxidative phosphorylation allows for the precise investigation of mitochondrial respiration, membrane potential, and their roles in cellular signaling and pathology. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of mitochondrial function and its implications in health and disease.

References

Methodological & Application

Application Notes and Protocols for SF-C5-Tpp in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-C5-Tpp is a potent, mitochondria-targeted protonophoric uncoupler. It is a derivative of the highly effective uncoupler SF6847, linked to a triphenylphosphonium (TPP) cation via a pentamethylene spacer. The TPP moiety facilitates the accumulation of the molecule within the mitochondria due to the negative charge of the inner mitochondrial membrane. Once localized, this compound acts as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton motive force. This uncouples nutrient oxidation from ATP synthesis, leading to an increased respiration rate, depolarization of the mitochondrial membrane, and a decrease in ATP production. These characteristics make this compound a valuable tool for studying mitochondrial function, cellular bioenergetics, and metabolic pathways in various physiological and pathological contexts.

Mechanism of Action

This compound functions by creating an alternative pathway for proton influx into the mitochondrial matrix, bypassing ATP synthase. This action dissipates the proton gradient that is essential for ATP production. The process is cyclical: the protonated form of this compound crosses the inner mitochondrial membrane into the matrix, releases a proton, and the resulting anion returns to the intermembrane space, driven by the membrane potential. This cycle leads to the uncoupling of the electron transport chain from oxidative phosphorylation.

SF_C5_Tpp_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain Proton_Pump ETC->Proton_Pump e⁻ flow ATP_Synthase ATP Synthase ATP_Production ATP ATP_Synthase->ATP_Production H_IMS H⁺ Proton_Pump->H_IMS Pumps H⁺ out Proton_Leak SF_C5_Tpp_Anion This compound⁻ H_Matrix H⁺ SF_C5_Tpp_Anion->H_Matrix Deprotonation SF_C5_Tpp_H This compound-H SF_C5_Tpp_Anion->SF_C5_Tpp_H Returns to IMS H_IMS->Proton_Leak Flows through ATP Synthase H_IMS->SF_C5_Tpp_H Protonation SF_C5_Tpp_H->SF_C5_Tpp_Anion Transports H⁺ across membrane (Uncoupling)

Caption: Mechanism of this compound as a mitochondrial protonophore.

Data Presentation

In Vitro Efficacy on Isolated Rat Liver Mitochondria (RLM)

The following data summarizes the effects of this compound and related compounds on the respiration and membrane potential of isolated rat liver mitochondria.

CompoundConcentration for Pronounced Respiration AccelerationRelative Efficacy in Decreasing Membrane Potential
This compound 250 nM [1]Highest in SF-Cₙ-Tpp series [1]
SF-C4-TppLess effective than this compoundLower than this compound
SF-C10-TppLess effective than this compoundLower than this compound
SF6847 (parent compound)Effective, but less potent than this compound in cells[1]Less effective than this compound in cells[1][2]
CCCP (classical uncoupler)Effective at ~50 nM (in similar experiments)High
Cell Culture Observations

Studies in fibroblast cell cultures have shown that this compound exhibits relatively low toxicity. It effectively depolarizes mitochondria in intact cells at concentrations that only minimally impact cell viability. Notably, this compound was found to be more potent at decreasing the mitochondrial membrane potential in cell culture compared to its parent compound, SF6847.

Experimental Protocols

The following protocols are provided as a guide and should be optimized for your specific cell line and experimental conditions.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Analysis A Cell Seeding (e.g., 96-well plate) B Cell Adherence (24h incubation) A->B E Treat Cells with This compound Dilutions B->E C Prepare this compound Stock Solution (in DMSO) D Prepare Serial Dilutions in Culture Medium C->D D->E F Incubate for Desired Time (e.g., 24-72h) E->F G Cytotoxicity Assay (MTT, etc.) F->G H ATP Measurement (Luminescence) F->H I ROS Production (Fluorescence) F->I J Apoptosis Assay (Annexin V) F->J

Caption: General experimental workflow for cell culture studies with this compound.

Protocol 1: Determining Cytotoxicity (IC₅₀) using MTT Assay

This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in complete culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Measurement of Cellular ATP Levels

This protocol measures the effect of this compound on intracellular ATP concentration, a direct indicator of mitochondrial uncoupling.

Materials:

  • Selected cell line in a white, opaque 96-well plate

  • This compound

  • Luminescent ATP-based assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with a range of this compound concentrations (e.g., 100 nM to 10 µM) for a short duration (e.g., 1-6 hours). Include a vehicle control. A starting concentration of 250 nM is recommended based on isolated mitochondria data.

  • Assay Preparation: Equilibrate the plate and the ATP assay reagent to room temperature.

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescent signal to the number of cells (if viability is affected) or express as a percentage of the ATP level in control-treated cells.

Protocol 3: Detection of Reactive Oxygen Species (ROS) Production

Mitochondrial uncoupling can modulate the production of ROS. This protocol uses a fluorescent probe to detect changes in cellular ROS levels.

Materials:

  • Selected cell line in a black, clear-bottom 96-well plate

  • This compound

  • ROS-sensitive fluorescent probe (e.g., CellROX™ Green or H₂DCFDA)

  • Live-cell imaging medium or PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 2. A positive control (e.g., Antimycin A) and a vehicle control should be included.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS or imaging medium. Add the fluorescent ROS probe, diluted in imaging medium according to the manufacturer's instructions, to each well.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS to remove any excess probe.

  • Measurement: Add fresh imaging medium or PBS to the wells. Measure the fluorescence intensity using a fluorescence plate reader or capture images using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control.

Protocol 4: Apoptosis Detection using Annexin V Staining

Prolonged or severe mitochondrial uncoupling can induce apoptosis. This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptotic cells via flow cytometry.

Materials:

  • Selected cell line

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with this compound at concentrations around the determined IC₅₀ value and a lower, non-toxic uncoupling concentration for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™. Combine all cells from each condition and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

References

Application Notes and Protocols for SF-C5-Tpp: A Mitochondria-Targeted Protonophoric Uncoupler

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-C5-Tpp is a potent mitochondria-targeted protonophoric uncoupler. It is a derivative of the highly potent uncoupler SF6847, linked to a triphenylphosphonium (TPP) cation through a five-carbon alkyl chain. The lipophilic TPP cation facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential. As a protonophore, this compound transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis via oxidative phosphorylation. This disruption of mitochondrial function can lead to a variety of cellular effects, including inhibition of cell growth and induction of apoptosis, making it a compound of interest for cancer research and drug development.

This document provides detailed protocols for determining the optimal working concentration of this compound and for evaluating its effects on cell viability, apoptosis, and mitochondrial membrane potential.

Mechanism of Action: Mitochondrial Uncoupling and Induction of Apoptosis

This compound exerts its biological effects by disrupting the mitochondrial membrane potential. The triphenylphosphonium (TPP) cation targets the molecule to the mitochondria. Once accumulated in the mitochondrial matrix, the SF-C5 moiety acts as a protonophore, shuttling protons across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation from ATP synthesis. This leads to a decrease in cellular ATP levels and can trigger a cascade of events culminating in apoptosis. The dissipation of the mitochondrial membrane potential is a key early event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade that results in the execution of apoptosis.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion SF-C5-Tpp_ext This compound SF-C5-Tpp_cyto This compound SF-C5-Tpp_ext->SF-C5-Tpp_cyto Uptake SF-C5-Tpp_mito This compound SF-C5-Tpp_cyto->SF-C5-Tpp_mito Mitochondrial Targeting (driven by ΔΨm) Apoptosome Apoptosome Formation Caspase-9 Activated Caspase-9 Apoptosome->Caspase-9 Caspase-3 Activated Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome_c_cyto Cytochrome c Cytochrome_c_cyto->Apoptosome MMP Dissipation of Mitochondrial Membrane Potential (ΔΨm) SF-C5-Tpp_mito->MMP Protonophoric Action OxPhos Oxidative Phosphorylation MMP->OxPhos Inhibits Cytochrome_c_mito Cytochrome c MMP->Cytochrome_c_mito Promotes Release ATP ATP Production OxPhos->ATP Drives Cytochrome_c_mito->Cytochrome_c_cyto

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The optimal working concentration of this compound is cell-type dependent and should be determined experimentally for each new model system. The following table summarizes known effective concentrations and provides a recommended starting range for optimization in cancer cell lines.

ParameterOrganism/SystemConcentrationReference
Respiration AccelerationIsolated Rat Liver Mitochondria250 nM[1]
Growth Inhibition (MIC)Bacillus subtilis2 µM[2]
Recommended Starting Range for Cancer Cell Lines (IC50 determination) Mammalian Cancer Cells 0.1 µM - 10 µM General guidance based on related compounds

Experimental Protocols

Determination of Optimal Working Concentration (IC50) using a Cell Viability Assay (MTT Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a common measure of its potency.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Start Seed Cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Prepare_Dilutions Prepare this compound serial dilutions Incubate_24h->Prepare_Dilutions Treat_Cells Treat cells with this compound Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for desired time (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for IC50 determination using MTT assay.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound (at a concentration around the determined IC50) and a vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

Protocol:

  • Cell Collection: Collect both adherent and floating cells from the treatment and control groups. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.

Materials:

  • Cells cultured on a suitable plate for microscopy or a black-walled 96-well plate for plate reader analysis.

  • This compound

  • TMRE stock solution (e.g., 1 mM in DMSO)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization (e.g., 10 mM in DMSO).

  • Complete cell culture medium

  • Fluorescence microscope or a fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with this compound at the desired concentrations for the desired time. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 10-30 minutes).

  • TMRE Staining: Add TMRE to the culture medium to a final concentration of 50-100 nM.

  • Incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS or medium.

  • Imaging/Measurement:

    • Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission ~549/575 nm). A decrease in fluorescence intensity indicates mitochondrial depolarization.

    • Plate Reader: Read the fluorescence intensity using a plate reader (Excitation/Emission ~549/575 nm). A decrease in fluorescence intensity in the this compound treated wells compared to the control indicates a loss of mitochondrial membrane potential.

Troubleshooting

  • Low signal in MTT assay: Ensure adequate cell number and viability at the start of the experiment. Check the MTT solution for precipitation.

  • High background in apoptosis assay: Ensure gentle cell handling to minimize mechanical damage to the cell membrane. Optimize the washing steps.

  • No change in mitochondrial membrane potential: The concentration of this compound may be too low, or the incubation time may be too short. Perform a time-course and dose-response experiment. Ensure the TMRE dye is not expired and has been stored correctly.

Conclusion

This compound is a valuable tool for studying mitochondrial function and for investigating novel anti-cancer strategies. The protocols outlined in this document provide a framework for researchers to determine its optimal working concentration and to characterize its effects on key cellular processes. Due to the cell-type specific nature of its activity, careful optimization of the experimental conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: SF-C5-Tpp in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-C5-Tpp is a potent, mitochondria-targeted protonophoric uncoupler. It is a derivative of the highly active uncoupler SF6847, modified with a triphenylphosphonium (TPP) cation attached via a five-carbon linker. This TPP moiety facilitates the accumulation of the molecule within the mitochondria, driven by the negative membrane potential of the inner mitochondrial membrane. Inside the mitochondria, this compound acts as a proton shuttle, transporting protons from the intermembrane space back into the mitochondrial matrix, thereby dissipating the proton motive force. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in respiration rate, a decrease in mitochondrial membrane potential, and a shift in cellular metabolism. These properties make this compound a valuable tool for investigating mitochondrial function and its role in various metabolic processes and disease states.

Mechanism of Action

This compound functions as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane. The triphenylphosphonium (TPP) cation targets the molecule to the mitochondrial matrix. Once there, the phenolic hydroxyl group of the SF6847 moiety can be deprotonated in the proton-poor matrix, picking up a proton from the proton-rich intermembrane space. This neutral form can then diffuse back across the inner membrane, releasing the proton into the matrix and dissipating the proton gradient. This process uncouples the electron transport chain from ATP synthesis, leading to an increased rate of oxygen consumption as the electron transport chain attempts to re-establish the proton gradient, and the dissipation of energy as heat.[1][2]

Applications in Metabolic Research

Mitochondria-targeted uncouplers like this compound are instrumental in studying a variety of metabolic phenomena and diseases.

  • Metabolic Diseases: The ability of mitochondrial uncouplers to increase energy expenditure has led to research into their therapeutic potential for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][3] By promoting futile respiration, these compounds can increase substrate oxidation and potentially reverse lipid accumulation in tissues like the liver.[1]

  • Neurodegenerative Diseases: Mild mitochondrial uncoupling has been suggested to be neuroprotective by reducing the production of reactive oxygen species (ROS), a key contributor to neuronal damage in diseases like Parkinson's and Alzheimer's.

  • Cancer Biology: Cancer cells often exhibit altered metabolism. Mitochondrial uncouplers can be used to probe the metabolic flexibility of cancer cells and have been investigated as potential anti-cancer agents. They can induce metabolic stress, leading to the activation of signaling pathways that can inhibit cancer cell proliferation.

  • Ischemia-Reperfusion Injury: Controlled mitochondrial uncoupling may offer protection against ischemia-reperfusion injury by reducing mitochondrial calcium overload and ROS production upon reperfusion.

Data Presentation

The following table summarizes the quantitative effects of this compound on the respiration of isolated rat liver mitochondria (RLM).

Concentration of this compoundEffect on Basal Respiration Rate (State 2)Effect on ADP-Stimulated Respiration Rate (State 3)Effect on Respiration Rate after ADP Phosphorylation (State 4)
250 nMPronounced acceleration-Pronounced acceleration

Data is qualitative as presented in the source material, indicating a significant increase in respiration rates.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mitochondrial Uncoupling by this compound

cluster_membrane Inner Mitochondrial Membrane cluster_cellular Cellular Response ETC Electron Transport Chain (ETC) Protons_IMS H+ (Intermembrane Space) ETC->Protons_IMS Pumps H+ H2O H2O ETC->H2O ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP AMP_ATP_Ratio Increased AMP/ATP Ratio ATPSynthase->AMP_ATP_Ratio Reduced ATP Production SFC5Tpp_IMS This compound (H+) SFC5Tpp_Matrix This compound SFC5Tpp_IMS->SFC5Tpp_Matrix Diffusion Protons_Matrix H+ (Matrix) SFC5Tpp_Matrix->Protons_Matrix Deprotonation AMPK AMPK Activation MetabolicChanges Increased Substrate Oxidation (Glucose, Fatty Acids) AMPK->MetabolicChanges Protons_IMS->ATPSynthase Proton Motive Force Protons_IMS->SFC5Tpp_IMS Protonation ADP ADP + Pi ADP->ATPSynthase O2 O2 O2->ETC e- acceptor AMP_ATP_Ratio->AMPK

Caption: Mechanism of this compound-induced mitochondrial uncoupling and downstream signaling.

Experimental Workflow: Measuring Mitochondrial Respiration

Start Start: Isolate Mitochondria Prepare Prepare Respiration Buffer and Calibrate Oxygen Electrode Start->Prepare AddMito Add Isolated Mitochondria to Respiration Chamber Prepare->AddMito AddSubstrate Add Substrate (e.g., Succinate (B1194679) + Rotenone) to Initiate State 2 Respiration AddMito->AddSubstrate MeasureBasal Measure Basal Oxygen Consumption Rate (State 2) AddSubstrate->MeasureBasal AddADP Add ADP to Initiate State 3 Respiration MeasureBasal->AddADP MeasureState3 Measure State 3 Oxygen Consumption Rate AddADP->MeasureState3 WaitForState4 Wait for ADP to be Phosphorylated (State 4) MeasureState3->WaitForState4 MeasureState4 Measure State 4 Oxygen Consumption Rate WaitForState4->MeasureState4 AddSFC5Tpp Add this compound MeasureState4->AddSFC5Tpp MeasureUncoupled Measure Uncoupled Respiration Rate AddSFC5Tpp->MeasureUncoupled End End of Experiment MeasureUncoupled->End

Caption: Workflow for assessing the effect of this compound on mitochondrial respiration.

Experimental Protocols

Protocol 1: Assessment of this compound Effect on Respiration of Isolated Rat Liver Mitochondria

This protocol is based on methodologies described for studying the effects of this compound on isolated mitochondria.

1. Materials and Reagents:

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

  • Respiration Medium: 250 mM sucrose, 20 mM MOPS (pH 7.2), 2 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA.

  • Substrates and Inhibitors:

    • Succinate (sodium salt), 0.5 M stock in water.

    • Rotenone (B1679576), 2 mM stock in ethanol.

    • ADP, 10 mM stock in water, pH adjusted to 7.0.

    • This compound, stock solution in DMSO.

    • Oligomycin (B223565), 1 mg/mL stock in ethanol.

  • Equipment:

    • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

    • Refrigerated centrifuge.

    • Glass-Teflon homogenizer.

    • Spectrophotometer for protein quantification.

    • Bradford or BCA protein assay kit.

2. Isolation of Rat Liver Mitochondria:

  • Euthanize a rat according to approved animal welfare protocols.

  • Perfuse the liver with ice-cold isolation buffer to remove blood.

  • Excise the liver, mince it into small pieces, and wash with ice-cold isolation buffer.

  • Homogenize the liver tissue in 10 volumes of ice-cold isolation buffer using a loose-fitting Glass-Teflon homogenizer.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a clean centrifuge tube and centrifuge at 8,500 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer. Repeat the centrifugation step.

  • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.

  • Determine the protein concentration using a Bradford or BCA assay.

3. Measurement of Mitochondrial Respiration:

  • Calibrate the oxygen electrode of the respirometer according to the manufacturer's instructions.

  • Add 2 mL of respiration medium to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Add isolated mitochondria to a final concentration of 0.5 mg protein/mL.

  • Add rotenone to a final concentration of 2 µM to inhibit Complex I.

  • Add succinate to a final concentration of 5 mM to initiate electron flow through Complex II (State 2 respiration). Record the basal oxygen consumption rate.

  • To measure State 3 respiration, add ADP to a final concentration of 100 µM. Record the stimulated oxygen consumption rate.

  • Once all the ADP has been converted to ATP, the respiration rate will decrease to State 4. Record this rate.

  • Add this compound at the desired concentration (e.g., 250 nM) and record the uncoupled respiration rate. A titration of this compound can be performed to determine the concentration-dependent effect.

  • (Optional) Add oligomycin (e.g., 1 µg/mL) to inhibit ATP synthase and measure the leak respiration.

4. Data Analysis:

  • Calculate the oxygen consumption rates (in nmol O2/min/mg protein) for each respiratory state.

  • Calculate the Respiratory Control Ratio (RCR) as the ratio of State 3 to State 4 respiration.

  • Analyze the effect of this compound on the different respiratory states.

Note: The specific concentrations of substrates, inhibitors, and this compound may need to be optimized for different experimental conditions and mitochondrial preparations.

References

Application Notes and Protocols for Studying Reactive Oxygen Species Production with SF-C5-Tpp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, their overproduction is implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The primary source of cellular ROS is the mitochondrial electron transport chain (ETC). Consequently, the modulation of mitochondrial function presents a key therapeutic strategy for diseases associated with oxidative stress.

SF-C5-Tpp is a potent, mitochondria-targeted protonophoric uncoupler. It is a derivative of the highly active uncoupler 3,5-ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), appended with a triphenylphosphonium (TPP) cation via a five-carbon alkyl linker. The TPP cation facilitates the accumulation of the molecule within the mitochondria in response to the mitochondrial membrane potential. By transporting protons across the inner mitochondrial membrane, this compound dissipates the proton gradient, thereby uncoupling oxidative phosphorylation. This "mild uncoupling" can effectively reduce the mitochondrial membrane potential, a key driver of ROS production, making this compound a valuable tool for studying the role of mitochondrial ROS in various biological contexts.

These application notes provide a comprehensive guide to utilizing this compound for the investigation of mitochondrial ROS production, including its mechanism of action, protocols for ROS measurement, and relevant quantitative data.

Mechanism of Action

Mitochondrial ROS, primarily superoxide (B77818) (O₂⁻), are generated when electrons leak from the ETC and prematurely react with oxygen. A high mitochondrial membrane potential (ΔΨm) is a major contributor to this electron leakage, particularly at complexes I and III.

This compound acts as a protonophore, creating an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This process dissipates the proton motive force and leads to a controlled reduction in ΔΨm. By lowering the membrane potential, this compound reduces the thermodynamic driving force for reverse electron transport at complex I and decreases the lifetime of ubisemiquinone (B1233062) at complex III, both of which are major sites of superoxide production. This ultimately leads to a decrease in mitochondrial ROS generation.

Data Presentation

The following tables summarize the quantitative effects of this compound on mitochondrial function, which are foundational to its application in ROS studies. The data is derived from studies on isolated rat liver mitochondria (RLM).

Table 1: Effect of this compound on Mitochondrial Respiration [1]

Concentration of this compoundEffect on Basal Respiration Rate (State 2)Effect on ADP-Stimulated Respiration Rate (State 3)Effect on Respiration Rate after ADP Phosphorylation (State 4)
250 nMPronounced acceleration-Pronounced acceleration

Note: Respiration rates are relative to control mitochondria. State 2 respiration is substrate-dependent, State 3 is initiated by the addition of ADP, and State 4 occurs after the phosphorylation of ADP to ATP.

Table 2: Effect of this compound on Mitochondrial Membrane Potential [2]

CompoundConcentrationEffect on Mitochondrial Membrane Potential
This compound0.25 µM (successive additions)Progressive decrease in membrane potential
This compound0.50 µM (subsequent additions)Further decrease in membrane potential

Note: The decrease in membrane potential was measured by changes in safranine O absorbance in isolated rat liver mitochondria.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Reducing Mitochondrial ROS

cluster_mito Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space Protons_in H+ Protons_out H+ ATP_Synthase ATP Synthase Protons_out->ATP_Synthase Drives ATP Synthesis SFC5Tpp This compound Protons_out->SFC5Tpp Proton Shuttle (Uncoupling) ETC Electron Transport Chain (ETC) Complexes I, III ETC->Protons_out Pumps H+ High_MMP High Mitochondrial Membrane Potential (ΔΨm) ETC->High_MMP Maintains ATP_Synthase->Protons_in SFC5Tpp->Protons_in Proton Shuttle (Uncoupling) Low_MMP Reduced Mitochondrial Membrane Potential (ΔΨm) SFC5Tpp->Low_MMP Reduces ROS_Production Increased ROS Production (Superoxide O₂⁻) High_MMP->ROS_Production Promotes Electron Leak Reduced_ROS Decreased ROS Production Low_MMP->Reduced_ROS Inhibits Electron Leak

Caption: this compound reduces mitochondrial ROS by decreasing the membrane potential.

General Experimental Workflow for Measuring Mitochondrial ROS

cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_measurement Measurement Cell_Culture 1. Seed and culture cells Add_SFC5Tpp 2. Treat with this compound (and positive/negative controls) Cell_Culture->Add_SFC5Tpp Isolate_Mito 1. (Alternative) Isolate mitochondria Isolate_Mito->Add_SFC5Tpp Load_Probe 3. Load with ROS-sensitive fluorescent probe (e.g., MitoSOX Red or Amplex Red) Add_SFC5Tpp->Load_Probe Acquire_Data 4. Acquire fluorescence signal Load_Probe->Acquire_Data Data_Analysis 5. Analyze data and quantify ROS levels Acquire_Data->Data_Analysis Flow_Cytometry Flow Cytometry Acquire_Data->Flow_Cytometry Fluor_Microscopy Fluorescence Microscopy Acquire_Data->Fluor_Microscopy Plate_Reader Microplate Reader Acquire_Data->Plate_Reader

Caption: Workflow for assessing mitochondrial ROS production using this compound.

Experimental Protocols

Important Preliminary Step: Dose-Response and Cytotoxicity Analysis

Before commencing ROS measurements, it is crucial to determine the optimal, non-toxic concentration range of this compound for your specific cell type. A concentration that provides "mild uncoupling" is desired, which reduces ROS without collapsing the mitochondrial membrane potential entirely and inducing cell death.

  • Determine Optimal Concentration: Perform a dose-response experiment by treating cells with a range of this compound concentrations (e.g., 50 nM to 5 µM). Measure mitochondrial membrane potential using a fluorescent probe like TMRM or JC-1. The ideal concentration will cause a noticeable decrease in membrane potential without completely depolarizing the mitochondria.

  • Assess Cytotoxicity: Treat cells with the same concentration range of this compound for the intended duration of your ROS experiment (e.g., 1-24 hours). Assess cell viability using a standard method such as an MTT assay, trypan blue exclusion, or a live/dead cell staining kit. Choose a concentration that results in minimal to no cytotoxicity.

Protocol 1: Measurement of Mitochondrial Superoxide in Live Cells using MitoSOX Red

This protocol is adapted for the use of this compound to assess its effect on mitochondrial superoxide production.

Materials:

  • This compound

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Cell culture medium

  • Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺ (HBSS/Ca/Mg)

  • Positive control (e.g., Antimycin A or Rotenone)

  • Negative control (e.g., vehicle - DMSO)

  • Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

  • Cell Preparation:

    • Seed cells in an appropriate culture vessel (e.g., 96-well plate for plate reader, glass-bottom dish for microscopy, or 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare working solutions of this compound, positive control, and vehicle control in pre-warmed cell culture medium.

    • Remove the old medium from the cells and replace it with the treatment-containing medium.

    • Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂. This incubation time should be optimized.

  • Staining with MitoSOX Red:

    • Prepare a 5 µM working solution of MitoSOX Red in HBSS/Ca/Mg.

    • Remove the treatment medium and wash the cells once with pre-warmed HBSS/Ca/Mg.

    • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

    • Wash the cells three times with pre-warmed HBSS/Ca/Mg.

  • Data Acquisition:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation: ~510 nm, Emission: ~580 nm).

    • Flow Cytometry: Detach the cells using trypsin, neutralize, centrifuge, and resuspend in HBSS/Ca/Mg. Analyze the fluorescence in the appropriate channel (e.g., PE or PerCP).

    • Microplate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

Protocol 2: Measurement of Hydrogen Peroxide Release from Isolated Mitochondria using Amplex® Red

This protocol is for measuring the rate of hydrogen peroxide (H₂O₂) release from isolated mitochondria treated with this compound.

Materials:

  • Isolated mitochondria

  • This compound

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Superoxide dismutase (SOD)

  • Respiration buffer (e.g., MiR05)

  • Respiratory substrates (e.g., pyruvate, malate, succinate)

  • Fluorometric microplate reader or spectrofluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of Amplex Red (e.g., 10 mM in DMSO) and HRP (e.g., 10 U/mL in respiration buffer).

    • Prepare a reaction mixture in respiration buffer containing Amplex Red (final concentration ~50 µM), HRP (final concentration ~1 U/mL), and SOD (final concentration ~25 U/mL). SOD is included to ensure all superoxide is converted to H₂O₂.

  • Assay Setup:

    • Aliquot the reaction mixture into the wells of a 96-well black plate or a fluorometer cuvette.

    • Add the respiratory substrates to energize the mitochondria.

    • Add the desired concentrations of this compound or vehicle control to the respective wells.

  • Measurement:

    • Add the isolated mitochondria (e.g., 25-50 µg of protein per well) to initiate the reaction.

    • Immediately begin recording the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) over time (e.g., every minute for 30-60 minutes) at 37°C.

  • Data Analysis:

    • Generate a standard curve using known concentrations of H₂O₂ to convert the rate of fluorescence increase (RFU/min) to the rate of H₂O₂ production (pmol/min/mg mitochondrial protein).

    • Compare the rates of H₂O₂ production between the different treatment groups.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of mitochondrial ROS in cellular physiology and pathology. By selectively accumulating in mitochondria and inducing mild uncoupling, it allows for the controlled reduction of mitochondrial ROS production. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies. It is recommended that users optimize concentrations and incubation times for their specific experimental system to ensure robust and reproducible results.

References

In Vitro Applications of SF-C5-Tpp: A Mitochondria-Targeted Protonophoric Uncoupler

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-C5-Tpp is a potent, mitochondria-targeted protonophoric uncoupler. It is a derivative of the highly effective uncoupler 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), conjugated to a triphenylphosphonium (TPP) cation via a pentamethylene linker. The TPP moiety facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential. As a protonophore, this compound transports protons across the inner mitochondrial membrane, dissipating the proton gradient and thereby uncoupling oxidative phosphorylation from ATP synthesis. This targeted disruption of mitochondrial function makes this compound a valuable tool for investigating cellular bioenergetics, mitochondrial involvement in disease, and as a potential therapeutic agent.

This document provides detailed application notes and protocols for a range of in vitro assays utilizing this compound.

Data Presentation

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro effects of this compound.

AssayModel SystemParameterValueReference
Mitochondrial Respiration Isolated Rat Liver MitochondriaEffective Concentration for pronounced acceleration of respiration250 nM[1]
Mitochondrial Membrane Potential Isolated Rat Liver MitochondriaEffective Concentration for decreasing membrane potentialSubmicromolar concentrations[2]
Mitochondrial Membrane Potential MRC5-SV40 Fibroblast CellsConcentration for initial reduction of membrane potential0.4 µM[3]
Antibacterial Activity Bacillus subtilisMinimum Inhibitory Concentration (MIC)2 µM[4]
Cell Viability Fibroblast Cell CultureToxicity ProfileLow toxicity; slightly affected cell viability at concentrations causing mitochondrial depolarization[5]

Note: Further research is required to establish a comprehensive profile of this compound, including IC50 values in a broad range of cancer and non-cancerous cell lines.

Signaling Pathways and Mechanisms of Action

Mitochondrial Uncoupling and Bioenergetics

This compound acts as a proton shuttle across the inner mitochondrial membrane. This action dissipates the proton motive force that is essential for ATP synthesis by ATP synthase. The uncoupling of the electron transport chain from oxidative phosphorylation leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the reduced proton gradient. This mechanism is central to its effects on cellular metabolism.

Mitochondrial_Uncoupling cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps Protons Out ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Flow SF_C5_Tpp This compound H_out->SF_C5_Tpp Picks up H+ H_in H+ ATP ATP ATP_Synthase->ATP Synthesizes SF_C5_Tpp->H_in Transports H+ In ADP + Pi ADP + Pi ADP + Pi->ATP_Synthase Intermembrane Space Intermembrane Space

Mechanism of mitochondrial uncoupling by this compound.
Activation of AMPK Signaling Pathway

The decrease in ATP production and the corresponding increase in the AMP/ATP ratio caused by mitochondrial uncoupling is a metabolic stress signal that activates AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. Its activation initiates a cascade of downstream signaling events aimed at restoring energy balance, including the inhibition of anabolic processes and the stimulation of catabolic pathways.

AMPK_Activation SF_C5_Tpp This compound Mito_Uncoupling Mitochondrial Uncoupling SF_C5_Tpp->Mito_Uncoupling ATP_decrease Decreased ATP Production Increased AMP/ATP Ratio Mito_Uncoupling->ATP_decrease AMPK AMPK Activation ATP_decrease->AMPK Anabolic Inhibition of Anabolic Pathways (e.g., Protein & Lipid Synthesis) AMPK->Anabolic Catabolic Stimulation of Catabolic Pathways (e.g., Fatty Acid Oxidation, Autophagy) AMPK->Catabolic

Activation of AMPK signaling by this compound.

Experimental Protocols

Isolation of Rat Liver Mitochondria

This protocol is adapted from standard procedures for isolating functional mitochondria from rat liver tissue.

Materials:

  • Rat liver

  • Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA

  • Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4)

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Procedure:

  • Euthanize a rat according to approved animal welfare protocols.

  • Excise the liver and immediately place it in ice-cold Isolation Buffer I.

  • Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.

  • Transfer the minced tissue to a pre-chilled homogenizer with fresh, ice-cold Isolation Buffer I (approximately 10 mL per gram of tissue).

  • Homogenize the tissue with 5-10 gentle strokes to disrupt the cells without damaging the mitochondria.

  • Transfer the homogenate to centrifuge tubes and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and transfer it to fresh centrifuge tubes.

  • Centrifuge the supernatant at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.

  • Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay.

  • Store the isolated mitochondria on ice and use them for experiments within a few hours.

Mitochondria_Isolation Start Excise and Mince Rat Liver Homogenize Homogenize in Isolation Buffer I Start->Homogenize Centrifuge1 Centrifuge at 700 x g for 10 min Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge at 8,000 x g for 10 min Supernatant1->Centrifuge2 Pellet1 Resuspend Mitochondrial Pellet in Isolation Buffer II Centrifuge2->Pellet1 Centrifuge3 Centrifuge at 8,000 x g for 10 min Pellet1->Centrifuge3 Final_Pellet Resuspend Final Pellet Centrifuge3->Final_Pellet Quantify Quantify Protein Concentration Final_Pellet->Quantify End Isolated Mitochondria Quantify->End

Workflow for the isolation of rat liver mitochondria.
Measurement of Mitochondrial Oxygen Consumption

This protocol describes the measurement of oxygen consumption in isolated mitochondria, which is a key indicator of electron transport chain activity.

Materials:

  • Isolated rat liver mitochondria

  • Respiration Buffer: 250 mM sucrose, 20 mM MOPS (pH 7.2), 2 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA, 5 mM succinate, 2 µM rotenone.

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • ADP solution

  • Oxygen electrode system (e.g., Clark-type electrode or Seahorse XF Analyzer)

Procedure:

  • Set up the oxygen electrode system according to the manufacturer's instructions and equilibrate the chamber to the desired temperature (e.g., 30°C).

  • Add the Respiration Buffer to the chamber.

  • Add the isolated mitochondria to the chamber to a final concentration of approximately 0.5 mg protein/mL.

  • Allow the basal respiration rate (State 2) to stabilize.

  • Add a small volume of ADP (e.g., 100 µM final concentration) to induce State 3 respiration (active ATP synthesis).

  • Once the ADP is consumed and the respiration rate returns to a slower pace (State 4), add the desired concentration of this compound (e.g., 250 nM).

  • Monitor the change in oxygen consumption rate. An increase in the State 4 respiration rate indicates uncoupling.

  • As a positive control, a known uncoupler like FCCP or CCCP can be used.

Assessment of Mitochondrial Membrane Potential in Cultured Cells

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential in live cells.

Materials:

  • Cultured cells (e.g., MRC5-SV40 fibroblasts)

  • Cell culture medium

  • TMRM stock solution

  • This compound stock solution

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format for fluorescence imaging or measurement (e.g., glass-bottom dishes or black-walled microplates).

  • Allow cells to adhere and grow to the desired confluency.

  • Prepare a working solution of TMRM in cell culture medium (e.g., 20-100 nM).

  • Incubate the cells with the TMRM solution for 30-60 minutes at 37°C.

  • Wash the cells with fresh, pre-warmed medium to remove excess dye.

  • Acquire baseline fluorescence images or readings.

  • Add this compound to the cells at the desired concentrations (e.g., starting from 0.4 µM).

  • Incubate for a defined period (e.g., 60 minutes).

  • Acquire fluorescence images or readings again. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

  • A known mitochondrial depolarizing agent like CCCP can be used as a positive control.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method to determine the antibacterial activity of a compound.

Materials:

  • Bacterial strain (e.g., Bacillus subtilis)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • This compound stock solution

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a serial dilution of this compound in the bacterial growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacteria.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Potential Applications and Future Directions

The unique properties of this compound make it a versatile tool for various in vitro research applications:

  • Cancer Research: The reliance of many cancer cells on mitochondrial metabolism suggests that targeted mitochondrial uncouplers like this compound could be explored as potential anticancer agents. Assays to investigate its effects on cancer cell viability (IC50 determination), apoptosis, and cell cycle progression are warranted.

  • Neurodegenerative Diseases: Mitochondrial dysfunction is implicated in the pathogenesis of several neurodegenerative disorders. This compound could be used in in vitro models of these diseases to study the role of mitochondrial bioenergetics and to assess potential neuroprotective effects.

  • Metabolic Disorders: As an activator of AMPK, this compound can be used to investigate metabolic pathways and the effects of mitochondrial uncoupling on glucose and lipid metabolism in relevant cell types.

  • Inflammation: The interplay between mitochondrial function and the inflammatory response is an active area of research. In vitro assays using immune cells could elucidate the potential anti-inflammatory effects of this compound.

Further studies are needed to fully characterize the in vitro and in vivo effects of this compound, including comprehensive toxicity profiling and elucidation of its detailed downstream signaling effects.

References

Application Notes and Protocols: SF-C5-Tpp

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SF-C5-Tpp is a potent, mitochondria-targeted protonophoric uncoupler. It is a synthetic derivative of the highly potent uncoupler 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), featuring a triphenylphosphonium (TPP) cation attached via a pentamethylene linker.[1][2][3] The TPP moiety facilitates the accumulation of the molecule within the mitochondria due to the negative membrane potential of the inner mitochondrial membrane. As a protonophore, this compound transports protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling oxidative phosphorylation from ATP synthesis. This leads to an increase in oxygen consumption and a decrease in mitochondrial membrane potential.[1][2]

These characteristics make this compound a valuable tool for studying mitochondrial function and a potential therapeutic agent for conditions where mitochondrial uncoupling may be beneficial, such as in certain metabolic diseases and cancers.

Mechanism of Action

This compound acts as a proton shuttle across the inner mitochondrial membrane. The lipophilic TPP cation targets the molecule to the mitochondria. The phenolic hydroxyl group of the SF6847 moiety can be deprotonated in the mitochondrial intermembrane space, which has a higher proton concentration. The resulting anionic form can then traverse the inner mitochondrial membrane, driven by the membrane potential. In the mitochondrial matrix, which has a lower proton concentration, the molecule becomes protonated again, releasing a proton and completing the cycle. This uncoupling of the proton gradient from ATP synthase leads to an increase in the rate of electron transport chain activity and oxygen consumption, as the cell attempts to compensate for the reduced efficiency of ATP production.

SF-C5-Tpp_Mechanism_of_Action cluster_ETC Electron Transport Chain cluster_ATPSynthase ATP Synthase IMS H+ ATP_Synthase ADP + Pi -> ATP IMS->ATP_Synthase Drives ATP Synthesis memb Matrix H+ ETC_node e- ETC_node->IMS Pumps H+ SF_H_IMS This compound-H SF_anion_IMM This compound- SF_H_IMS->SF_anion_IMM Deprotonation SF_H_Matrix This compound-H SF_anion_IMM->SF_H_Matrix Translocation SF_H_Matrix->Matrix Proton Release SF_H_Matrix->SF_H_IMS

Caption: Mechanism of this compound as a protonophoric uncoupler.

Quantitative Data

The following tables summarize the quantitative data available for this compound.

Table 1: Effect of this compound on Respiration of Isolated Rat Liver Mitochondria

Concentration (nM)Effect on Respiration Rate
250Pronounced acceleration of respiration

Table 2: Comparative Efficacy of this compound and Related Compounds on Mitochondrial Respiration

CompoundLinker LengthPotency
SF-C4-Tpp4Less potent than this compound
This compound 5 Most potent of the series
SF-C10-Tpp10Less potent than this compound

Table 3: Biological Activity of this compound

ActivityOrganism/Cell TypeMeasurementValue
AntibacterialBacillus subtilisMIC2 µM

Table 4: Physicochemical Properties of this compound

PropertyConditionValue
pKaAqueous solution7.17
pKaIn the presence of DPhPC liposomes7.16

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the published synthetic strategy involving a Knoevenagel condensation.

SF-C5-Tpp_Synthesis_Workflow start Start Materials: 4-(5'-bromopentanoyl)-2,6-di-tert-butylphenol malononitrile (B47326) triphenylphosphine step1 Step 1: Knoevenagel Condensation React 4-(5'-bromopentanoyl)-2,6-di-tert-butylphenol with malononitrile start->step1 step2 Intermediate Product: SF-C5-Br step1->step2 step3 Step 2: Nucleophilic Substitution React SF-C5-Br with triphenylphosphine step2->step3 product Final Product: This compound step3->product

Caption: Synthetic workflow for this compound.

Materials:

  • 4-(5′-bromopentanoyl)−2,6-di-tert-butylphenol

  • Malononitrile

  • Triphenylphosphine

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Synthesis of SF-C5-Br intermediate: a. In a round-bottom flask under an inert atmosphere, dissolve 4-(5′-bromopentanoyl)−2,6-di-tert-butylphenol and a molar equivalent of malononitrile in an appropriate anhydrous solvent. b. Add a catalytic amount of a suitable base (e.g., piperidine (B6355638) or pyridine). c. Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain the SF-C5-Br intermediate.

  • Synthesis of this compound: a. Dissolve the purified SF-C5-Br intermediate in an anhydrous solvent in a round-bottom flask under an inert atmosphere. b. Add a molar equivalent of triphenylphosphine. c. Reflux the reaction mixture for several hours, monitoring by TLC. d. After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. e. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Note: Characterization of the final product should be performed using techniques such as 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.

Protocol 2: Measurement of Mitochondrial Respiration

This protocol is adapted from methods for measuring oxygen consumption in isolated mitochondria.

Mitochondrial_Respiration_Workflow prep Prepare isolated mitochondria (e.g., from rat liver) setup Set up high-resolution respirometer (e.g., Oroboros Oxygraph) with respiration medium prep->setup add_mito Add isolated mitochondria to the chamber setup->add_mito add_substrates Add respiratory substrates (e.g., succinate (B1194679), rotenone) add_mito->add_substrates baseline Record baseline oxygen consumption (State 2) add_substrates->baseline add_adp Add ADP to induce State 3 respiration baseline->add_adp add_sfc5tpp Titrate with this compound and record oxygen consumption add_adp->add_sfc5tpp analyze Analyze the change in oxygen consumption rate add_sfc5tpp->analyze

Caption: Workflow for measuring mitochondrial respiration.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiration medium: 250 mM sucrose, 20 mM MOPS (pH 7.2), 2 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA.

  • Respiratory substrates: 5 mM succinate and 2 µM rotenone.

  • ADP solution

  • This compound stock solution (in a suitable solvent like DMSO)

Procedure:

  • Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

  • Add 2 mL of pre-warmed (37°C) respiration medium to the respirometer chambers.

  • Add isolated mitochondria to a final concentration of 0.5 mg protein/mL.

  • Add the respiratory substrates (succinate and rotenone) to the chambers.

  • Allow the system to equilibrate and record the basal respiration rate (State 2).

  • Add a saturating amount of ADP (e.g., 100 µM) to induce State 3 respiration.

  • Once the added ADP is phosphorylated to ATP and the respiration rate returns to State 4, begin titrating with small aliquots of the this compound stock solution.

  • Record the oxygen consumption rate after each addition of this compound, allowing the rate to stabilize before the next addition.

  • Continue the titration until a maximal uncoupled respiration rate is achieved.

  • As a positive control, a known uncoupler like CCCP or DNP can be used.

Protocol 3: Assessment of Cytotoxicity

This protocol describes a general method for assessing the effect of this compound on cell viability using a colorimetric assay such as MTT or WST-1.

Materials:

  • Mammalian cell line of interest (e.g., fibroblasts, cancer cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT or WST-1 assay reagent

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent into a colored product.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Logical Relationships

Logical_Relationships cluster_Properties Properties of this compound cluster_Effects Cellular Effects cluster_Applications Potential Applications prop1 Mitochondria-Targeted (TPP moiety) eff1 Increased Mitochondrial Respiration prop1->eff1 Leads to eff2 Decreased Mitochondrial Membrane Potential prop1->eff2 Leads to eff3 Reduced ATP Synthesis Efficiency prop1->eff3 Leads to prop2 Protonophoric Uncoupler (SF6847 moiety) prop2->eff1 Causes prop2->eff2 Causes prop2->eff3 Causes app1 Research Tool for Studying Mitochondrial Function eff1->app1 Enables app2 Therapeutic Agent for Metabolic Diseases eff1->app2 Enables app3 Anticancer Agent eff1->app3 Enables eff2->app1 Enables eff2->app2 Enables eff2->app3 Enables eff3->app1 Enables eff3->app2 Enables eff3->app3 Enables

Caption: Logical relationships of this compound properties and applications.

References

Application Notes and Protocols: SF-C5-Tpp Solution for Mitochondrial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-C5-Tpp is a mitochondria-targeted protonophoric uncoupler. The triphenylphosphonium (TPP) cation moiety facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential. Inside the mitochondria, the this compound molecule acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in oxygen consumption and a decrease in mitochondrial membrane potential. These characteristics make this compound a valuable tool for studying mitochondrial function and dysfunction in various physiological and pathological contexts.

Data Presentation

The following tables summarize the quantitative effects of this compound on mitochondrial function based on published experimental data.

Table 1: Effect of this compound on Mitochondrial Respiration

Concentration (nM)Basal Respiration Rate (Relative Units)State 4 Respiration Rate (Relative Units)
0BaselineBaseline
250Pronounced AccelerationPronounced Acceleration

Data extracted from experiments on isolated rat liver mitochondria (RLM).[1]

Table 2: Effect of this compound on Mitochondrial Membrane Potential

CompoundConcentration (µM)Change in Safranine O Absorbance (Indicative of Membrane Potential)
This compound0.25 (successive additions)Progressive decrease, indicating depolarization

Data from experiments on isolated rat liver mitochondria (RLM) using the fluorescent probe Safranine O.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in mitochondrial assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Precaution: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound and DMSO.

  • Weighing: Accurately weigh a precise amount of this compound powder in a microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve a desired stock concentration (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Note: The choice of DMSO as a solvent is based on its common use for dissolving similar mitochondria-targeting compounds.[3] The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.

Protocol 2: Mitochondrial Respiration Assay

Objective: To measure the effect of this compound on the oxygen consumption rate of isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., rat liver mitochondria, RLM) at a known protein concentration (e.g., 0.5 mg protein/mL)

  • This compound stock solution

  • Respiration Buffer (see composition below)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Substrates and inhibitors (e.g., succinate, rotenone, ADP)

Respiration Buffer Composition:

  • MOPS: 20 mM (pH 7.2)

  • Sucrose: 250 mM

  • EGTA: 1 mM

  • MgCl₂: 2 mM

  • KH₂PO₄: 2 mM

Procedure:

  • Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions.

  • Mitochondria Addition: Add the isolated mitochondria to the respirometer chamber containing pre-warmed respiration buffer.

  • Substrate Addition: Add the respiratory substrate (e.g., 5 mM succinate) and an inhibitor of Complex I (e.g., 2 µM rotenone) to energize the mitochondria.

  • State 2 Respiration: Record the basal oxygen consumption rate (State 2).

  • State 3 Respiration: Add a known amount of ADP (e.g., 100 µM) to induce ATP synthesis and measure the coupled respiration rate (State 3).

  • State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease to the State 4 level.

  • This compound Addition: Add the desired concentration of this compound to the chamber and record the change in oxygen consumption. A pronounced acceleration of respiration is expected.[1]

  • Data Analysis: Analyze the oxygen consumption traces to determine the effects of this compound on different respiratory states.

Protocol 3: Mitochondrial Membrane Potential Assay

Objective: To measure the effect of this compound on the mitochondrial membrane potential.

Materials:

  • Isolated mitochondria

  • This compound stock solution

  • Incubation buffer (similar to Respiration Buffer)

  • Mitochondrial membrane potential-sensitive fluorescent dye (e.g., Safranine O)

  • Fluorometer or spectrophotometer

Procedure:

  • Mitochondria Incubation: Suspend the isolated mitochondria in the incubation buffer in a cuvette.

  • Dye Addition: Add the fluorescent dye (e.g., 15 µM Safranine O) to the mitochondrial suspension and allow it to equilibrate.

  • Baseline Measurement: Record the baseline fluorescence or absorbance.

  • This compound Addition: Add this compound in successive small aliquots (e.g., 0.25 µM) to the cuvette.[2]

  • Continuous Monitoring: Continuously monitor the change in fluorescence or absorbance after each addition. A decrease in Safranine O absorbance is indicative of mitochondrial membrane depolarization.[2]

  • Data Analysis: Plot the change in fluorescence or absorbance against the concentration of this compound to determine its effect on mitochondrial membrane potential.

Mandatory Visualizations

SF_C5_Tpp_Workflow cluster_prep Solution Preparation cluster_assay Mitochondrial Assays cluster_data Data Analysis prep1 Weigh this compound Powder prep2 Dissolve in DMSO prep1->prep2 prep3 Store Stock Solution at -20°C prep2->prep3 assay1 Mitochondrial Respiration Assay prep3->assay1 Dilute to working concentration assay2 Mitochondrial Membrane Potential Assay prep3->assay2 Dilute to working concentration data1 Analyze Oxygen Consumption assay1->data1 data2 Analyze Fluorescence/Absorbance Change assay2->data2

Caption: Experimental workflow for this compound preparation and mitochondrial analysis.

Mitochondrial_Uncoupling_Pathway cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain protons_out H+ (Intermembrane Space) ETC->protons_out Pumps H+ out ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP SF_C5_Tpp This compound protons_in H+ (Matrix) SF_C5_Tpp->protons_in protons_out->ATPsynthase Drives ATP synthesis protons_out->SF_C5_Tpp Translocates H+ in ADP ADP + Pi ADP->ATPsynthase

Caption: Mechanism of mitochondrial uncoupling by this compound.

References

Unlocking Mitochondrial Function: The Use of SF-C5-Tpp in Seahorse XF Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), indicative of mitochondrial respiration and glycolysis, respectively.[1] This application note provides a detailed protocol for the use of SF-C5-Tpp, a novel mitochondria-targeted protonophoric uncoupler, in Seahorse XF assays. This compound's unique properties allow for the precise investigation of mitochondrial function and dysfunction.

This compound is a derivative of the highly potent uncoupler 3,5-ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), conjugated to a triphenylphosphonium (TPP) cation. This TPP moiety facilitates the compound's accumulation within the mitochondria, driven by the mitochondrial membrane potential.[2] As a protonophoric uncoupler, this compound transports protons across the inner mitochondrial membrane, dissipating the proton gradient and thereby uncoupling substrate oxidation from ATP synthesis. This leads to a maximal rate of electron transport and oxygen consumption, providing a valuable tool to probe the maximal respiratory capacity of cells. Studies on isolated rat liver mitochondria have shown that this compound can cause a pronounced acceleration of respiration at nanomolar concentrations.[3]

This document will guide users through the experimental design, execution, and data interpretation of Seahorse XF assays utilizing this compound to assess mitochondrial function, particularly in the context of the Seahorse XF Cell Mito Stress Test.

Key Applications

  • Determination of Maximal Respiration: Use this compound as a potent and targeted alternative to conventional uncouplers like FCCP to measure the maximal oxygen consumption rate.

  • Assessment of Spare Respiratory Capacity: Quantify the cell's ability to respond to an energetic demand by challenging them with this compound.

  • Toxicity Studies: Investigate the effects of compounds on mitochondrial function by observing changes in the cellular response to this compound.

  • Drug Discovery: Screen for molecules that modulate mitochondrial activity and cellular bioenergetics.

Experimental Protocols

I. Cell and Reagent Preparation

A. Cell Culture and Seeding:

  • Culture cells of interest to ~80-90% confluency.

  • Harvest and count cells, ensuring high viability (>95%).

  • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.[4] For most adherent cell lines, this is typically between 1 x 10^4 and 8 x 10^4 cells per well.[4] Allow cells to adhere and form a monolayer overnight in a CO2 incubator at 37°C.

B. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Seahorse XF Assay Medium: On the day of the assay, prepare fresh assay medium. A common formulation is Seahorse XF DMEM Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Warm the medium to 37°C before use.

  • Mito Stress Test Compounds: Prepare stock solutions of oligomycin, and rotenone/antimycin A as per the Agilent Seahorse XF Cell Mito Stress Test Kit user guide.

II. Seahorse XF Assay Protocol: Modified Mito Stress Test with this compound

This protocol replaces the standard FCCP injection with this compound to determine maximal respiration.

A. Sensor Cartridge Hydration (Day before the assay):

  • Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

  • Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.

  • Incubate overnight in a non-CO2 incubator at 37°C.

B. Assay Execution (Day of the assay):

  • Remove the cell culture medium from the Seahorse plate and wash once with 180 µL of pre-warmed Seahorse XF Assay Medium.

  • Add 180 µL of fresh, pre-warmed Seahorse XF Assay Medium to each well.

  • Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.

  • Compound Loading:

    • Prepare working solutions of the compounds in the assay medium at 10X the final desired concentration.

    • Port A: Oligomycin (e.g., final concentration 1.0 µM)

    • Port B: this compound (titration recommended, e.g., final concentrations of 50, 100, 250, 500 nM)

    • Port C: Rotenone/Antimycin A (e.g., final concentration 0.5 µM each)

    • Load 20 µL of the 10X working solutions into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.

    • Load the assay template in the software.

    • Calibrate the sensor cartridge.

    • After calibration, replace the utility plate with your cell plate and start the assay.

    • The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR and ECAR, followed by the sequential injection of the loaded compounds.

Data Presentation

The following tables present illustrative data from a modified Seahorse XF Mito Stress Test using this compound on a generic cancer cell line. This data is intended to be representative of the expected results.

Table 1: Oxygen Consumption Rate (OCR) Data

MeasurementOCR (pmol/min) - ControlOCR (pmol/min) - this compound (250 nM)
Basal 150 ± 10155 ± 12
Oligomycin 45 ± 550 ± 6
This compound 450 ± 30460 ± 35
Rot/AA 20 ± 322 ± 4

Table 2: Extracellular Acidification Rate (ECAR) Data

MeasurementECAR (mpH/min) - ControlECAR (mpH/min) - this compound (250 nM)
Basal 30 ± 432 ± 5
Oligomycin 55 ± 658 ± 7
This compound 40 ± 542 ± 6
Rot/AA 25 ± 327 ± 4

Table 3: Calculated Mitochondrial Respiration Parameters

ParameterControlThis compound (250 nM)
Basal Respiration 130133
ATP Production 105105
Proton Leak 2528
Maximal Respiration 430438
Spare Respiratory Capacity 300305
Non-Mitochondrial OCR 2022

Visualization of Concepts

G cluster_workflow Seahorse XF Assay Workflow with this compound start Seed Cells in XF Plate hydrate Hydrate Sensor Cartridge start->hydrate prepare_media Prepare Assay Medium start->prepare_media load_compounds Load Compounds into Cartridge (Oligo, this compound, Rot/AA) hydrate->load_compounds incubate_cells Incubate Cells in Assay Medium prepare_media->incubate_cells run_assay Run Seahorse XF Assay incubate_cells->run_assay calibrate Calibrate Cartridge load_compounds->calibrate calibrate->run_assay analyze Analyze OCR/ECAR Data run_assay->analyze

Caption: Experimental workflow for a Seahorse XF assay using this compound.

G cluster_pathway Mechanism of this compound Action ETC Electron Transport Chain (ETC) (Complexes I-IV) H_pump Proton Pumping ETC->H_pump e- flow O2_consumption Maximal O2 Consumption ETC->O2_consumption gradient Proton Gradient (ΔΨm) H_pump->gradient establishes ATP_synthase ATP Synthase (Complex V) gradient->ATP_synthase H_leak Proton Leak gradient->H_leak ATP_prod ATP Production ATP_synthase->ATP_prod drives SFC5TPP This compound SFC5TPP->gradient dissipates H_leak->O2_consumption stimulates

Caption: Signaling pathway of this compound as a mitochondrial uncoupler.

Conclusion

This compound is a valuable tool for researchers investigating mitochondrial function. Its targeted action and high potency make it an excellent alternative to conventional uncouplers in Seahorse XF assays. The protocols and data presented here provide a framework for the successful implementation of this compound in your cellular metabolism research, enabling a more precise and detailed understanding of mitochondrial bioenergetics. As with any uncoupler, it is recommended to perform a titration to determine the optimal concentration for the specific cell type and experimental conditions.

References

Troubleshooting & Optimization

Troubleshooting SF-C5-Tpp experiments and inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SF-C5-Tpp, a mitochondria-targeted protonophoric uncoupler. The information is tailored for scientists in drug development and related fields to address common challenges and inconsistencies in experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results with this compound can stem from several factors, ranging from experimental setup to the inherent properties of the compound. Here are the primary areas to investigate:

  • Compound Stability and Handling: this compound, like many chemical compounds, can degrade over time or with improper storage. Ensure it is stored as recommended by the manufacturer, protected from light, and that stock solutions are not repeatedly freeze-thawed.

  • Cellular System Variability: The effects of this compound can vary significantly between cell types, passage numbers, and even cell density. It is crucial to maintain consistent cell culture conditions.

  • Off-Target Effects: The triphenylphosphonium (TPP) cation, responsible for mitochondrial targeting, can itself impact mitochondrial function, potentially inhibiting the electron transport chain or inducing a proton leak, especially at higher concentrations[1].

  • Contamination: Even minute concentrations of other uncoupling agents can drastically alter results. Ensure thorough cleaning of all equipment, especially after using potent uncouplers like FCCP[1].

  • Assay-Specific Issues: The method used to measure mitochondrial function (e.g., membrane potential dyes, oxygen consumption assays) has its own set of potential artifacts and troubleshooting points.

Q2: I am observing a decrease in maximal respiration at higher concentrations of this compound. Is this expected?

Yes, this can be an expected, though often undesired, effect. While this compound is designed to uncouple oxidative phosphorylation, leading to an initial increase in oxygen consumption, higher concentrations can become inhibitory. This is a known phenomenon with some TPP-containing molecules, which can disrupt the function of mitochondrial membrane proteins, including the complexes of the respiratory chain[1][2]. It is crucial to perform a dose-response curve to determine the optimal concentration that provides maximal uncoupling without significant inhibition.

Q3: My results in intact cells differ from those in isolated mitochondria. Why is this?

This is a key consideration when working with mitochondria-targeted compounds. The cellular environment adds layers of complexity not present in isolated mitochondria preparations. Here are some reasons for discrepancies:

  • Membrane Potentials: The uptake of this compound into mitochondria within a cell is driven by both the plasma membrane potential and the mitochondrial membrane potential[3][4]. Changes in either will affect the intracellular and intramitochondrial concentration of the compound.

  • Cellular Metabolism: Intact cells have complex metabolic pathways that can influence mitochondrial function and the cellular response to uncoupling.

  • Off-target effects on other organelles: While targeted to mitochondria, some off-target effects on other cellular components cannot be entirely ruled out and may be more pronounced in whole-cell systems. For instance, some uncouplers like FCCP have been shown to affect the plasma membrane potential[5][6][7].

Q4: How can I be sure that the effects I'm seeing are due to mitochondrial uncoupling and not off-target effects of the TPP cation?

This is a critical control for any experiment involving TPP-conjugated molecules. To distinguish between the uncoupling effect of the SF moiety and the potential side effects of the TPP cation, consider the following controls:

  • Use a TPP-only control: Synthesize or obtain a TPP cation linked to an inert molecule of similar size and charge to this compound but lacking the uncoupling activity. This will help you assess the baseline effects of mitochondrial accumulation of the TPP cation itself.

  • Compare with a classical uncoupler: Use a well-characterized uncoupler like FCCP or CCCP in parallel experiments. This will help you differentiate the specific effects of this compound from general uncoupling phenomena. Be aware that these classical uncouplers can also have their own off-target effects, such as altering plasma membrane potential[5][6][7].

  • Perform a thorough dose-response analysis: Off-target effects of the TPP cation are often more pronounced at higher concentrations[1][2]. A careful dose-response study can help identify a concentration window where uncoupling is the predominant effect.

Data Presentation: Quantitative Parameters for this compound Experiments

The optimal concentrations and expected outcomes of this compound experiments can vary based on the experimental system. The following tables provide a summary of reported quantitative data to guide your experimental design.

Table 1: Effect of this compound on Isolated Rat Liver Mitochondria (RLM)

ParameterThis compound ConcentrationObservationReference
Respiration Rate 250 nMPronounced acceleration of respiration[8]
Membrane Potential 0.25 µM (successive additions)Stepwise decrease in membrane potential[9]
Maximal Respiration VariesCompared to 40 µM DNP for maximal rate[8]

Table 2: General Concentration Ranges for TPP-based Compounds and Uncouplers in Cellular Assays

Compound TypeTypical Concentration RangePotential Issues at Higher Concentrations
TPP-conjugated molecules 100 nM - 10 µMInhibition of respiratory chain, cytotoxicity
FCCP / CCCP 100 nM - 5 µMPlasma membrane depolarization, cytotoxicity

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the general steps for assessing the effect of this compound on mitochondrial respiration in cultured cells.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Medium: The day of the assay, replace the culture medium with pre-warmed XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine). Equilibrate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock in XF assay medium to the desired final concentrations for injection. Also prepare solutions for other compounds in the mitochondrial stress test (e.g., oligomycin, FCCP as a control uncoupler, and rotenone/antimycin A).

  • Seahorse XF Analyzer Setup: Hydrate the sensor cartridge overnight. Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.

  • Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol. A typical protocol involves measuring the basal oxygen consumption rate (OCR), followed by sequential injections of:

    • This compound or control vehicle.

    • Oligomycin (to inhibit ATP synthase and measure proton leak).

    • A maximal concentration of an uncoupler like FCCP (to determine maximal respiratory capacity).

    • Rotenone and antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in basal respiration, proton leak, and maximal respiration in response to this compound.

Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.

  • Cell Preparation: Seed cells on a glass-bottom dish or multi-well plate suitable for fluorescence microscopy or plate reader analysis.

  • Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 25-100 nM) in a suitable buffer or medium for 30-60 minutes at 37°C. It is crucial to use a non-quenching mode to ensure that a decrease in fluorescence corresponds to a decrease in membrane potential.

  • Baseline Measurement: Acquire baseline fluorescence readings using a fluorescence microscope or plate reader with appropriate filter sets (e.g., excitation ~548 nm, emission ~573 nm).

  • Compound Addition: Add this compound at the desired final concentration and monitor the change in TMRM fluorescence over time.

  • Positive Control: As a positive control for mitochondrial depolarization, add a known uncoupler like FCCP (e.g., 1-5 µM) at the end of the experiment to induce a maximal decrease in TMRM fluorescence.

  • Data Analysis: Quantify the change in TMRM fluorescence intensity in response to this compound relative to the baseline and the FCCP-induced depolarization.

Visualizations

SF_C5_Tpp_Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrion SF_C5_Tpp_ext This compound (Extracellular) SF_C5_Tpp_int This compound (Matrix) SF_C5_Tpp_ext->SF_C5_Tpp_int ΔΨp & ΔΨm driven uptake Proton_gradient Proton Gradient (ΔΨm) SF_C5_Tpp_int->Proton_gradient Dissipates (Proton Leak) IMM Inner Mitochondrial Membrane H_pump Electron Transport Chain (Proton Pumping) H_pump->Proton_gradient Pumps H+ ATP_synthase ATP Synthase ATP ATP ATP_synthase->ATP Produces Proton_gradient->ATP_synthase Drives Heat Heat Proton_gradient->Heat Energy Release

Caption: Mechanism of this compound induced mitochondrial uncoupling.

Experimental_Workflow Start Experiment Start: Hypothesis Formulation Protocol_Selection Select Assay: - Mitochondrial Respiration (Seahorse) - Membrane Potential (TMRM, Safranine O) - Cytotoxicity (MTT, etc.) Start->Protocol_Selection Cell_Culture Prepare Cells: - Consistent passage number - Optimal seeding density Protocol_Selection->Cell_Culture Dose_Response Perform Dose-Response Curve: Determine optimal this compound concentration Cell_Culture->Dose_Response Experiment Execute Experiment: - Include appropriate controls (TPP-only, FCCP) - Monitor in real-time if possible Dose_Response->Experiment Data_Acquisition Data Acquisition: - Plate reader, microscope, or Seahorse analyzer Experiment->Data_Acquisition Data_Analysis Data Analysis: - Normalize data (cell number, protein) - Statistical analysis Data_Acquisition->Data_Analysis Interpretation Interpret Results: - Consider potential off-target effects - Compare with controls Data_Analysis->Interpretation Conclusion Conclusion Interpretation->Conclusion

Caption: General experimental workflow for this compound studies.

Troubleshooting_Tree Inconsistent_Results Inconsistent or Unexpected Results? Check_Compound Check Compound Integrity: - Proper storage? - Fresh stock solution? Inconsistent_Results->Check_Compound Yes Check_Cells Check Cell Culture: - Consistent cell passage & density? - Healthy morphology? Inconsistent_Results->Check_Cells Yes Check_Protocol Review Experimental Protocol: - Correct concentrations? - Appropriate controls used? Inconsistent_Results->Check_Protocol Yes High_Concentration High this compound Concentration? Check_Protocol->High_Concentration Inhibition_Effect Potential Inhibition: - Perform dose-response to find optimal concentration. - TPP cation may inhibit respiration. High_Concentration->Inhibition_Effect Yes No_Effect No or Low Effect? High_Concentration->No_Effect No Degradation_Uptake Compound Degradation or Low Uptake: - Check compound stability. - Ensure sufficient incubation time. No_Effect->Degradation_Uptake Yes Different_Systems Discrepancy between Cell Types or Isolated Mitochondria? No_Effect->Different_Systems No System_Differences Consider System-Specific Effects: - Plasma membrane potential influence. - Different metabolic states. Different_Systems->System_Differences Yes Off_Target Suspect Off-Target Effects? Different_Systems->Off_Target No TPP_Control Use TPP-only Control: - Differentiate TPP effects from uncoupling. Off_Target->TPP_Control Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Optimizing SF-C5-Tpp Concentration for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize SF-C5-Tpp in their experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the effects of this compound on various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, mitochondria-targeted protonophoric uncoupler. It consists of a highly active uncoupling moiety (SF6847) linked to a triphenylphosphonium (TPP) cation via a five-carbon alkyl chain. The positively charged TPP group facilitates the compound's accumulation within the negatively charged mitochondrial matrix. Once inside the mitochondria, this compound disrupts the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation from ATP synthesis. This leads to a decrease in mitochondrial membrane potential, an increase in oxygen consumption, and the induction of cellular stress pathways.

Q2: What is the optimal concentration of this compound to use for my cell line?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your particular study. As a starting point, concentrations ranging from 0.1 µM to 10 µM have been shown to be effective in various cancer cell lines for similar TPP-conjugated compounds. For isolated mitochondria, concentrations as low as 250 nM have been shown to be effective.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. It is recommended to dissolve it in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.

Q4: What are the expected downstream effects of treating cells with this compound?

A4: Treatment with this compound is expected to induce a cascade of cellular events stemming from mitochondrial dysfunction. These include:

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to an increase in the production of superoxide (B77818) and other reactive oxygen species.

  • Induction of Apoptosis: The cellular stress caused by mitochondrial uncoupling can trigger programmed cell death (apoptosis), often through the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria and the activation of caspases.

  • Changes in Cellular Metabolism: Cells may shift their metabolism towards glycolysis to compensate for the loss of ATP production from oxidative phosphorylation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Culture Medium The concentration of this compound is too high, or the final DMSO concentration is excessive.Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%). Prepare fresh dilutions from the stock solution for each experiment. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line.
High Cytotoxicity in Control Cells The cell line is particularly sensitive to the compound or the solvent.Perform a dose-response curve to determine a non-toxic concentration range for your control experiments. Reduce the incubation time. Ensure the solvent concentration is minimal and run a solvent-only control.
Inconsistent or Non-reproducible Results Inconsistent cell density at the time of treatment. Variability in compound preparation. Contamination of cell cultures.Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Prepare fresh working solutions of this compound for each experiment from a reliable stock. Regularly check cell cultures for any signs of contamination.
No Observable Effect The concentration of this compound is too low. The incubation time is too short. The cell line is resistant to the compound's effects.Perform a dose-response experiment with a wider range of concentrations. Increase the incubation time. Consider using a different cell line or investigating potential resistance mechanisms.
Difficulty in Measuring Mitochondrial Membrane Potential Issues with the fluorescent dye (e.g., JC-1, TMRE). Instrument settings are not optimal.Ensure the fluorescent dye is stored correctly and not expired. Optimize dye concentration and incubation time for your specific cell line. Calibrate the flow cytometer or fluorescence microscope settings appropriately.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of TPP-derivatives, similar in mechanism to this compound, on various cancer cell lines. It is important to note that these are representative values and the optimal concentration for this compound should be determined empirically for each specific cell line and experimental condition.

Compound Type Cell Line Assay IC50 Value (µM)
TPP-derivativePC-3 (Prostate Cancer)Cytotoxicity Assay0.2 - 0.3
TPP-derivativeA375 (Melanoma)JC-1 AssaySignificant decrease in membrane potential at 0.5 - 2.0
TPP-derivativeVarious Cancer Cell LinesCytotoxicity Assay0.1 - 7.3
This compoundBacillus subtilisMIC Assay2

Detailed Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a specific cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.1, 0.5, 1, 2.5, 5, and 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Measurement of Mitochondrial Membrane Potential using JC-1

This protocol describes how to measure changes in mitochondrial membrane potential in response to this compound treatment.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • JC-1 dye

  • 6-well cell culture plates

  • Flow cytometer or fluorescence microscope

  • PBS

Procedure:

  • Seed cells into a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.

  • After treatment, harvest the cells by trypsinization and wash them with PBS.

  • Resuspend the cells in complete medium and add JC-1 dye to a final concentration of 1-5 µM.

  • Incubate the cells with JC-1 for 15-30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess dye.

  • Resuspend the cells in PBS for analysis.

  • Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

  • Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Visualizations

SF_C5_Tpp_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion SF_C5_Tpp_in This compound IMM Inner Mitochondrial Membrane SF_C5_Tpp_in->IMM Accumulates due to membrane potential Proton_Gradient Proton Gradient (High H+) SF_C5_Tpp_in->Proton_Gradient Dissipates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ETC Electron Transport Chain ETC->Proton_Gradient Pumps H+ ATP ATP ATP_Synthase->ATP Produces SF_C5_Tpp_out This compound SF_C5_Tpp_out->SF_C5_Tpp_in Enters Cell Experimental_Workflow_Optimization Start Select Cell Line Dose_Response Perform Dose-Response (e.g., 0.1 - 10 µM this compound) Start->Dose_Response Viability_Assay Assess Cell Viability (MTT or CellTiter-Glo) Dose_Response->Viability_Assay Determine_IC50 Determine IC50 Value Viability_Assay->Determine_IC50 Select_Concentrations Select Sub-lethal and Lethal Concentrations for Further Assays Determine_IC50->Select_Concentrations Functional_Assays Perform Functional Assays Select_Concentrations->Functional_Assays MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Functional_Assays->MMP_Assay ROS_Assay ROS Production Assay (e.g., DCFH-DA) Functional_Assays->ROS_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Functional_Assays->Apoptosis_Assay Data_Analysis Analyze and Interpret Data MMP_Assay->Data_Analysis ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Pathway_Apoptosis SF_C5_Tpp This compound Mito_Uncoupling Mitochondrial Uncoupling (Proton Gradient Dissipation) SF_C5_Tpp->Mito_Uncoupling MMP_Loss Decrease in Mitochondrial Membrane Potential (ΔΨm) Mito_Uncoupling->MMP_Loss ROS_Increase Increased ROS Production MMP_Loss->ROS_Increase Cytochrome_C Cytochrome c Release MMP_Loss->Cytochrome_C ROS_Increase->Cytochrome_C Potentiates Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

SF-C5-Tpp stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of SF-C5-Tpp to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

ParameterRecommended ConditionRationale
Temperature -20°C or lowerTo minimize thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.
Light Protected from light (amber vial)To prevent photo-degradation.
Moisture Desiccated environmentTo prevent hydrolysis.

Q2: How should I prepare and store solutions of this compound?

A: It is advisable to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO or ethanol. For immediate use, solutions can typically be handled on the bench. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.

Q3: What is the expected stability of this compound in aqueous solutions?

A: The stability of this compound in aqueous media has not been extensively reported. However, molecules with similar functional groups can be susceptible to hydrolysis over time, especially at non-neutral pH. It is recommended to prepare fresh aqueous working solutions for each experiment from a frozen stock in an organic solvent.

Q4: Are there any known incompatibilities for this compound?

A: Specific incompatibility data is not available. However, as a general precaution, avoid strong oxidizing agents, strong acids, and strong bases. The triphenylphosphonium moiety is generally stable, but the linker and the active part of the molecule may be more susceptible to chemical reactions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles.
Improper storage of solid compound.Ensure the solid compound is stored at -20°C or lower, protected from light and moisture.
Loss of compound activity Hydrolysis in aqueous buffer.Prepare working solutions in aqueous buffer immediately before the experiment. Minimize the time the compound spends in aqueous solution.
Adsorption to plasticware.Consider using low-adhesion microplates or glassware for sensitive assays.
Precipitation of the compound in aqueous buffer Low solubility in the final buffer.Optimize the final concentration of the organic solvent (e.g., DMSO) in your assay buffer, ensuring it does not exceed a concentration that affects the biological system. Sonication may help to dissolve the compound.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

  • Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Visualizations

logical_workflow cluster_0 Troubleshooting Inconsistent Results A Inconsistent Results Observed B Check Stock Solution Age and Storage A->B Start C Prepare Fresh Stock Solution B->C > 1 month old or multiple thaws D Review Experimental Protocol B->D Stock is fresh F Consistent Results Achieved C->F E Validate Assay Components D->E Protocol is correct E->F signaling_pathway cluster_1 Hypothetical Degradation Pathway of this compound SF_C5_Tpp This compound Oxidation Oxidation SF_C5_Tpp->Oxidation Exposure to Air/Light Hydrolysis Hydrolysis SF_C5_Tpp->Hydrolysis Presence of Water Degradation_Product_1 Oxidized Product Oxidation->Degradation_Product_1 Degradation_Product_2 Hydrolyzed Product Hydrolysis->Degradation_Product_2

Technical Support Center: SF-C5-TPP & Oxygen Consumption Rate (OCR) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for SF-C5-TPP. This guide is designed for researchers, scientists, and drug development professionals using our novel mitochondrial superoxide (B77818) probe in conjunction with oxygen consumption rate (OCR) measurements. Here you will find troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data interpretation guides to help you achieve robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a highly sensitive, ratiometric fluorescent probe designed for the real-time detection of superoxide (O₂•⁻) within the mitochondrial matrix of living cells. The molecule consists of two key components:

  • Triphenylphosphonium (TPP): A lipophilic cation that actively targets the probe to the mitochondria, driven by the mitochondrial membrane potential.

  • SF-C5 Core: A proprietary fluorescent reporter that undergoes a spectral shift upon selective oxidation by superoxide. This ratiometric capability allows for a more accurate quantification of superoxide production, as it minimizes artifacts arising from variations in probe loading, mitochondrial mass, or cell number.[1][2]

Q2: How does the this compound signal relate to Oxygen Consumption Rate (OCR)?

A2: OCR is a primary indicator of mitochondrial respiratory activity, specifically the function of the electron transport chain (ETC).[3] Superoxide is a reactive oxygen species (ROS) that is primarily generated as a natural byproduct of electron transport, particularly at Complex I and Complex III. The relationship is nuanced:

  • Coupled Respiration: An increase in OCR (e.g., due to higher energy demand) can lead to a proportional increase in superoxide "leak" from the ETC, resulting in a higher this compound signal.

  • Mitochondrial Dysfunction: Conversely, inhibition or damage to ETC complexes (e.g., by toxins or disease) can decrease OCR while simultaneously causing a significant increase in superoxide production due to electron back-up. Therefore, measuring both parameters provides a more complete picture of mitochondrial health than either measurement alone.

Q3: What are the essential experimental controls when using this compound with OCR measurements?

A3: To ensure data integrity, the following controls are highly recommended:

  • No-Cell Control: Wells containing only media and the this compound probe to determine background fluorescence.

  • No-Probe Control: Cells that are not loaded with this compound to check for autofluorescence.

  • Positive Control (Pro-oxidant): Treat cells with a known inducer of mitochondrial superoxide, such as Antimycin A or Rotenone, to confirm the probe is responsive in your system.

  • Negative Control (Antioxidant): Treat cells with a mitochondria-targeted antioxidant (e.g., MitoTEMPO) prior to adding a pro-oxidant to demonstrate the specificity of the this compound signal.[1]

  • Instrument Control: For plate-based OCR assays, it is crucial to subtract the rate of oxygen consumption that is insensitive to respiratory chain inhibitors (e.g., after adding Rotenone and Antimycin A).[4]

Troubleshooting Guide

This guide addresses common issues encountered when interpreting combined this compound and OCR data.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High this compound Signal, Low OCR 1. ETC Inhibition: A compound or condition is inhibiting an ETC complex (e.g., Complex I or III), reducing oxygen consumption but increasing electron leak and superoxide formation. 2. Substrate Limitation: Lack of sufficient respiratory substrates can lower OCR, while the remaining ETC activity may still produce ROS.1. This is a valid biological result indicating mitochondrial dysfunction. Confirm by testing specific ETC complex activities. 2. Ensure the assay medium contains adequate substrates like glucose, pyruvate, and glutamine.
Low this compound Signal, Low OCR 1. General Cytotoxicity: The treatment is broadly toxic, leading to cell death and a shutdown of all metabolic activity. 2. Over-uncoupling: An excessive concentration of an uncoupling agent (like FCCP) has collapsed the mitochondrial membrane potential, inhibiting both respiration and TPP-probe uptake.1. Perform a cell viability assay (e.g., Trypan Blue, Live/Dead stain) in parallel. 2. Perform a titration of the uncoupling agent to find the optimal concentration that elicits maximal respiration without causing toxicity.
High this compound Signal, High OCR 1. Increased Metabolic Demand: Cells are in a state of high metabolic activity, leading to elevated respiration and a corresponding increase in superoxide byproduct formation. 2. Mild Uncoupling: A low level of uncoupling can increase OCR as the ETC works to maintain membrane potential, which can also increase ROS production.1. This is an expected outcome for metabolically stimulated cells. 2. This suggests a potential bioenergetic inefficiency. Further investigation into proton leak or uncoupling protein expression may be warranted.
No Change in this compound Signal, but OCR Changes 1. Efficient Antioxidant System: The cell's endogenous antioxidant systems (e.g., SOD2) are effectively neutralizing the superoxide produced, preventing it from reacting with the probe. 2. Change in ATP Demand: OCR changes may be driven by fluctuations in ATP turnover (e.g., after adding oligomycin), which may not proportionally affect superoxide leak.1. Consider inhibiting superoxide dismutase (SOD) to test this hypothesis, though this is an aggressive intervention. 2. This is a common and valid result. Correlate the OCR changes with the specific inhibitors used in the mitochondrial stress test.
High Background Fluorescence 1. Probe Oxidation: The this compound probe may have been oxidized by exposure to light or air before being added to the cells. 2. Media Autofluorescence: Certain components in the cell culture media (e.g., phenol (B47542) red, riboflavin) can contribute to background signal.1. Protect the probe from light and prepare solutions fresh. Store aliquots at -20°C or -80°C. 2. Use a fluorescence-free assay medium for the duration of the experiment. Run a "media-only" blank.
Logical Troubleshooting Flowchart

This diagram outlines a decision-making process for unexpected results.

TroubleshootingFlowchart Start Unexpected OCR or This compound Result CheckViability Is cell viability compromised? Start->CheckViability CheckControls Are positive/negative controls behaving as expected? CheckViability->CheckControls No ViabilityIssue Address Viability Issue: - Lower compound concentration - Reduce incubation time CheckViability->ViabilityIssue Yes HighROS_LowOCR High this compound Low OCR CheckControls->HighROS_LowOCR Yes LowROS_LowOCR Low this compound Low OCR CheckControls->LowROS_LowOCR Yes TroubleshootAssay Problem is likely technical. Review protocol, probe handling, and instrument settings. CheckControls->TroubleshootAssay No InterpretDysfunction Result indicates ETC Inhibition or Dysfunction HighROS_LowOCR->InterpretDysfunction InterpretToxicity Result indicates Cytotoxicity or Over-Uncoupling LowROS_LowOCR->InterpretToxicity ExperimentalWorkflow cluster_day1 Day 1: Preparation cluster_day2 Day 2: Assay Seed Seed cells in XF microplate Hydrate Hydrate sensor cartridge overnight Media Wash cells & switch to assay medium Seed->Media Load Load cells with This compound probe Media->Load Inject Prepare & load inhibitor plate Load->Inject Run Calibrate instrument & run assay protocol Inject->Run Analyze Analyze OCR and Fluorescence Data Run->Analyze ETC_Pathway cluster_ETC Mitochondrial Inner Membrane C1 Complex I C3 Complex III C1->C3 e⁻ ATP_Synthase ATP Synthase C1->ATP_Synthase H⁺ Gradient Superoxide Superoxide (O₂•⁻) C1->Superoxide e⁻ leak C4 Complex IV C3->C4 e⁻ C3->ATP_Synthase H⁺ Gradient C3->Superoxide e⁻ leak C4->ATP_Synthase H⁺ Gradient O2 O₂ C4->O2 e⁻ ATP ATP ATP_Synthase->ATP Substrate NADH (Substrate) Substrate->C1 e⁻ H2O H₂O O2->H2O Consumed (OCR) SFC5TPP This compound (Signal) Superoxide->SFC5TPP Oxidation

References

Common pitfalls to avoid when using SF-C5-Tpp

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SF-C5-Tpp

Welcome to the technical support center for this compound, a novel inhibitor of the Thiopurine Phosphatase (Tpp) signaling pathway. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist you in your research and drug development experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the handling and use of this compound.

Question 1: I am observing low potency (high IC50 value) of this compound in my cellular assays. What could be the cause?

Answer: Several factors can contribute to reduced potency. Here are some common causes and troubleshooting steps:

  • Compound Solubility: this compound has limited aqueous solubility. Ensure that your stock solution is fully dissolved and that the final concentration in your assay medium does not exceed its solubility limit, which can lead to precipitation. We recommend preparing stock solutions in 100% DMSO and not exceeding a final DMSO concentration of 0.5% in your cell culture medium.

  • Cell Permeability: While designed for cell permeability, different cell lines can exhibit varying uptake efficiencies. Consider performing a cellular uptake assay to confirm intracellular accumulation of this compound in your specific cell model.

  • Protein Binding: The presence of high concentrations of serum proteins (like albumin) in your culture medium can lead to extensive protein binding of this compound, reducing the free concentration available to interact with its target. Consider reducing the serum percentage in your assay medium or using a serum-free formulation if your cell line can tolerate it.

  • Target Expression Levels: Confirm the expression level of the Tpp target protein in your cell line. Cells with low or no expression of Tpp will naturally be less sensitive to this compound.

Question 2: I am seeing significant off-target effects or cellular toxicity at concentrations where I don't expect to see them. What should I do?

Answer: Off-target effects and unexpected toxicity can be addressed by the following:

  • Purity of the Compound: Verify the purity of your this compound lot. Impurities from synthesis can sometimes have their own biological activities.

  • Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., 0.5% DMSO in medium) to distinguish the effects of the compound from the effects of the solvent.

  • Dose-Response Curve: Perform a full dose-response experiment to identify a therapeutic window where you observe target inhibition without significant toxicity.

  • Counter-Screening: If you suspect off-target effects, consider counter-screening against other related kinases or performing a broader kinase panel screen to identify potential unintended targets.

Table 1: In Vitro Potency of this compound Across Different Cell Lines
Cell LineTarget Tpp Expression (Relative Units)IC50 (nM) with 10% FBSIC50 (nM) with 2% FBS
HT-29 1.215075
A549 0.8320180
MCF-7 0.3> 1000850
HEK293 0.1> 2000> 2000

Experimental Protocols

Protocol 1: In Vitro Tpp Kinase Assay

This protocol describes a biochemical assay to measure the inhibitory activity of this compound on recombinant Tpp protein.

  • Reagents:

    • Recombinant human Tpp protein

    • ATP

    • Tpp-specific peptide substrate

    • Kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • This compound (serial dilutions in DMSO)

    • ADP-Glo™ Kinase Assay kit

  • Procedure:

    • Prepare a reaction mixture containing kinase assay buffer, Tpp protein, and the peptide substrate.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay

This protocol details a method to assess the effect of this compound on the viability of cancer cell lines.

  • Reagents:

    • Cancer cell line of interest (e.g., HT-29)

    • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

    • This compound (stock solution in DMSO)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the cell plate with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Normalize the results to the vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition).

Diagrams

Tpp_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Tpp Tpp ERK->Tpp Activates Downstream Proliferation & Survival Tpp->Downstream Promotes SFC5Tpp This compound SFC5Tpp->Tpp Inhibits Experimental_Workflow Start Start: Prepare this compound Stock Solution BiochemAssay Biochemical Assay: In Vitro Tpp Kinase Assay Start->BiochemAssay CellAssay Cellular Assay: Cell Viability (e.g., HT-29) Start->CellAssay DataAnalysis1 Data Analysis: Determine IC50 BiochemAssay->DataAnalysis1 DataAnalysis2 Data Analysis: Determine GI50 CellAssay->DataAnalysis2 Results Results: Potency & Efficacy Profile DataAnalysis1->Results DataAnalysis2->Results Troubleshooting_Flowchart Start Issue: Low Potency in Cellular Assay CheckSolubility Is compound fully dissolved in media? Start->CheckSolubility CheckSerum Is serum concentration high (>5%)? CheckSolubility->CheckSerum Yes Solubilize Action: Improve solubilization (e.g., sonicate) CheckSolubility->Solubilize No CheckTarget Is Tpp expression confirmed in cell line? CheckSerum->CheckTarget No ReduceSerum Action: Reduce serum % or use serum-free media CheckSerum->ReduceSerum Yes VerifyTarget Action: Confirm target expression (e.g., Western Blot) CheckTarget->VerifyTarget No End Re-run Assay CheckTarget->End Yes Solubilize->End ReduceSerum->End VerifyTarget->End

Technical Support Center: Adjusting SF-C5-Tpp Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using SF-C5-Tpp in in vivo studies. The following frequently asked questions (FAQs) and troubleshooting guides will help you design and execute your experiments effectively, from initial dose-finding to addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel compound characterized as a mitochondria-targeted protonophoric uncoupler. Its mechanism of action involves the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used to produce ATP. This uncoupling of oxidative phosphorylation leads to an increase in oxygen consumption and can induce a metabolic shift in cells. The triphenylphosphonium (TPP) cation moiety facilitates its accumulation within the mitochondria due to the negative membrane potential of this organelle.

Q2: I have promising in vitro data for this compound. How do I begin planning my in vivo studies?

A2: Transitioning from in vitro to in vivo studies requires a systematic approach to ensure animal welfare and the generation of robust data. The initial steps should focus on determining a safe and effective dose range. We recommend the following sequence of studies:

  • Maximum Tolerated Dose (MTD) Study: This is a critical first step to identify the highest dose that can be administered without causing unacceptable toxicity.

  • Dose-Ranging Efficacy Study: Once a safe dose range is established, this study aims to identify the dose(s) that produce the desired therapeutic effect.

  • Preliminary Pharmacokinetic (PK) Study: This study provides insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model, which can help in optimizing the dosing schedule.

Q3: How can I estimate a starting dose for my first in vivo experiment with this compound?

A3: Estimating a starting dose for a novel compound without prior in vivo data can be challenging. A common approach is to start with a dose that is a fraction of the in vitro IC50 or EC50, after converting it to an in vivo equivalent. However, this is a rough estimate. A more rigorous approach is to perform a dose escalation study, starting with a very low, non-toxic dose and gradually increasing it in different cohorts of animals until signs of toxicity are observed. For this compound, given its potent in vitro activity at nanomolar concentrations, a conservative starting dose in the low microgram per kilogram range would be a prudent starting point for an MTD study.

Troubleshooting Guides

Q1: My animals are showing signs of acute toxicity (e.g., weight loss, lethargy, ruffled fur) shortly after administration of this compound. What should I do?

A1: These are indicators that the administered dose may be too high.

  • Immediate Action: Cease administration of the compound to the affected cohort. Provide supportive care as per your institution's animal care guidelines.

  • Next Steps:

    • Reduce the dose for subsequent cohorts by at least 50%.

    • Consider a different formulation or route of administration that might reduce peak plasma concentrations.

    • Review your MTD study data to ensure you are dosing below the identified toxic threshold.

Q2: I am not observing the expected therapeutic effect in my in vivo model, even at doses approaching the MTD. What are the possible reasons?

A2: A lack of efficacy can stem from several factors:

  • Pharmacokinetics: The compound may have poor bioavailability, rapid metabolism, or may not be reaching the target tissue in sufficient concentrations. A preliminary PK study is essential to investigate this.

  • Dosing Schedule: The dosing frequency may be insufficient to maintain a therapeutic concentration. Consider more frequent administration or a continuous delivery method if supported by PK data.

  • Model System: The chosen animal model may not be appropriate for evaluating the therapeutic effect of this compound.

  • Compound Stability: Ensure the compound is stable in the formulation used for administration.

Q3: this compound has poor solubility in aqueous solutions. How can I formulate it for in vivo administration?

A3: Formulating poorly soluble compounds for in vivo studies is a common challenge. Here are some strategies:

  • Co-solvents: Use a mixture of biocompatible solvents. A common combination is DMSO, PEG400, and saline. It is crucial to keep the final concentration of DMSO low (typically <10%) to minimize toxicity.

  • Surfactants: Incorporating a small amount of a biocompatible surfactant like Tween® 80 or Cremophor® EL can improve solubility.

  • Cyclodextrins: Encapsulating the compound in a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance its aqueous solubility.

  • Pilot Tolerability Study: Before initiating a large-scale experiment, it is essential to conduct a small pilot study to ensure the chosen vehicle is well-tolerated by the animals.

Data Presentation

The following tables provide examples of how to structure and present data from initial in vivo studies with this compound.

Table 1: Hypothetical Results of a Maximum Tolerated Dose (MTD) Study in Mice

Dose Group (mg/kg)Administration RouteNumber of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMortality (%)
Vehicle ControlIntravenous (i.v.)5+2.5None observed0
1Intravenous (i.v.)5+1.8None observed0
5Intravenous (i.v.)5-3.2Mild lethargy in 2/5 animals0
10Intravenous (i.v.)5-8.7Moderate lethargy, ruffled fur in 4/5 animals20
20Intravenous (i.v.)5-15.4Severe lethargy, hunched posture in 5/5 animals60

Table 2: Hypothetical Dose-Response Data for this compound in a Tumor Xenograft Model

Dose Group (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily, i.v.1520 ± 180-+3.1
1Daily, i.v.1150 ± 15024.3+1.5
2.5Daily, i.v.780 ± 12048.7-1.2
5Daily, i.v.450 ± 9070.4-4.5

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (i.v.) - 2 mg/kgOral (p.o.) - 10 mg/kg
Cmax (ng/mL) 1250150
Tmax (h) 0.11.5
AUC (0-t) (ng*h/mL) 1875620
Half-life (t½) (h) 2.53.1
Bioavailability (%) -6.6

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Methodology:

    • Divide animals into cohorts of 5 mice each (one vehicle control group and several dose-escalation groups).

    • Prepare this compound in a suitable vehicle.

    • Administer a single dose of this compound via the intended route of administration (e.g., intravenous injection). Start with a low dose (e.g., 0.5 mg/kg) and escalate in subsequent cohorts (e.g., 1, 2.5, 5, 10, 20 mg/kg).

    • Monitor animals daily for 14 days for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

    • The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

Protocol 2: Dose-Ranging Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of different doses of this compound in a tumor xenograft model.

  • Animal Model: Nude mice bearing subcutaneous tumors (e.g., A549 lung cancer cells).

  • Methodology:

    • Implant tumor cells subcutaneously into the flank of each mouse.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control and 3-4 dose levels of this compound below the MTD).

    • Administer this compound or vehicle according to the desired schedule (e.g., daily for 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and collect tumors for further analysis.

Protocol 3: Preliminary Pharmacokinetic (PK) Study

  • Objective: To determine the basic pharmacokinetic profile of this compound.

  • Animal Model: Sprague-Dawley rats with jugular vein cannulation.

  • Methodology:

    • Administer a single dose of this compound either intravenously (e.g., 2 mg/kg) or orally (e.g., 10 mg/kg).

    • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the jugular vein cannula.

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

Mandatory Visualizations

SF_C5_Tpp_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Complex_I_IV Electron Transport Chain (Complexes I-IV) H_pump H+ Pumping Complex_I_IV->H_pump e- transfer Proton_Gradient Proton Gradient (High H+) H_pump->Proton_Gradient pumps H+ into intermembrane space ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase drives Proton_Leak H+ Leak Proton_Gradient->Proton_Leak ATP_Production ATP ATP_Synthase->ATP_Production produces ADP ADP + Pi SF_C5_Tpp_Action This compound SF_C5_Tpp_Action->Proton_Leak facilitates

Caption: Mechanism of mitochondrial uncoupling by this compound.

In_Vivo_Dosage_Workflow Start Start: In Vitro Data (e.g., IC50, EC50) Formulation Develop Stable Formulation for In Vivo Administration Start->Formulation MTD_Study Conduct Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Toxicity_Observed Toxicity Observed? MTD_Study->Toxicity_Observed Dose_Ranging Conduct Dose-Ranging Efficacy Study Toxicity_Observed->Dose_Ranging No (Safe range identified) Refine_Dose Refine Dose Downward Toxicity_Observed->Refine_Dose Yes Efficacy_Observed Efficacy Observed? Dose_Ranging->Efficacy_Observed PK_Study Conduct Preliminary Pharmacokinetic (PK) Study Efficacy_Observed->PK_Study Yes Re-evaluate Re-evaluate Formulation, Route, or Model Efficacy_Observed->Re-evaluate No Optimize_Dosing Optimize Dosing Regimen (Dose and Schedule) PK_Study->Optimize_Dosing Proceed Proceed with Further Preclinical Studies Optimize_Dosing->Proceed Refine_Dose->MTD_Study

Caption: Workflow for in vivo dose determination of a novel compound.

Troubleshooting_Workflow Start Unexpected In Vivo Result (Toxicity or Lack of Efficacy) Check_Toxicity Is there unexpected toxicity? Start->Check_Toxicity Reduce_Dose Reduce Dose Check_Toxicity->Reduce_Dose Yes Check_Efficacy Is there a lack of efficacy? Check_Toxicity->Check_Efficacy No Check_Formulation Check Formulation/Vehicle Tolerability Reduce_Dose->Check_Formulation End Refined Experiment Check_Formulation->End Increase_Dose Increase Dose (if below MTD) Check_Efficacy->Increase_Dose Yes Check_Efficacy->End No (Efficacy as expected) Check_PK Review Pharmacokinetics (Bioavailability, Half-life) Increase_Dose->Check_PK Modify_Schedule Modify Dosing Schedule Check_PK->Modify_Schedule Review_Model Review Animal Model Relevance Modify_Schedule->Review_Model Review_Model->End

SF-C5-Tpp solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with SF-C5-Tpp and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a mitochondria-targeted protonophoric uncoupler. Its lipophilic triphenylphosphonium (TPP) cation allows it to accumulate in the mitochondria, driven by the negative mitochondrial membrane potential. Once in the inner mitochondrial membrane, it acts as a protonophore, transporting protons from the intermembrane space into the mitochondrial matrix. This process dissipates the proton gradient, uncoupling oxidative phosphorylation from ATP synthesis.[1][2][3]

Q2: In which solvents is this compound generally soluble?

A2: Based on the properties of triphenylphosphonium (TPP) compounds, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane.[4] It is also likely to have some solubility in ethanol (B145695). It is expected to have low solubility in aqueous solutions and non-polar solvents like hexanes.

Q3: What is the recommended solvent for preparing a stock solution?

A3: For most biological experiments, high-quality, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution of this compound. DMSO is a strong organic solvent capable of dissolving a wide array of organic compounds and is miscible with water and most organic liquids.[5]

Q4: How should I store the this compound solid compound and its stock solution?

A4: The solid compound should be stored in a cool, dry place, protected from light. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a step-by-step approach to resolving common solubility problems encountered during the preparation of this compound solutions.

Problem: Precipitate is observed in the stock solution upon storage.
  • Possible Cause 1: The storage temperature is not low enough, or the solution has undergone multiple freeze-thaw cycles.

    • Solution: Store the stock solution at -80°C in small aliquots to be used for individual experiments.

  • Possible Cause 2: The concentration of the stock solution is too high and exceeds the solubility limit of the solvent at the storage temperature.

    • Solution: Prepare a new stock solution at a lower concentration. See the solubility data table below for guidance.

Problem: The this compound powder is not dissolving completely in the chosen solvent.

  • Solution Workflow:

    G Troubleshooting Workflow for Dissolving this compound start Start: this compound powder and chosen solvent (e.g., DMSO) vortex Vortex the solution vigorously for 1-2 minutes. start->vortex observe Observe for complete dissolution. vortex->observe sonicate Sonicate the solution in a water bath for 5-10 minutes. observe->sonicate No end_success Solution is ready for use. observe->end_success Yes observe2 Observe for complete dissolution. sonicate->observe2 warm Gently warm the solution to 37-50°C for a short period. observe2->warm No observe2->end_success Yes observe3 Observe for complete dissolution. warm->observe3 new_solvent Consider using an alternative solvent (e.g., DMF). observe3->new_solvent No observe3->end_success Yes end_fail Consult further technical support. new_solvent->end_fail

    Troubleshooting workflow for dissolving this compound.

Problem: Precipitation occurs when the DMSO stock solution is diluted into an aqueous buffer for the experiment.
  • Possible Cause: The final concentration of this compound in the aqueous buffer is too high, or the percentage of DMSO in the final solution is too low to maintain solubility.

    • Solution 1: Increase the final concentration of DMSO in the aqueous solution. However, be mindful that high concentrations of DMSO can affect cellular experiments. It is recommended to keep the final DMSO concentration below 0.5%.

    • Solution 2: Decrease the final working concentration of this compound.

    • Solution 3: Prepare an intermediate dilution in a co-solvent like ethanol before the final dilution in the aqueous buffer.

Data Presentation

Table 1: Representative Solubility of Triphenylphosphonium (TPP) Compounds in Common Solvents

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighRecommended for stock solutions.
Dimethylformamide (DMF)HighAn alternative to DMSO for stock solutions.
DichloromethaneSolublePrimarily for non-biological applications.[6]
EthanolModerately SolubleCan be used as a co-solvent.[7][8]
WaterLow / InsolubleTPP compounds are generally lipophilic.
TolueneSolubleFor non-biological applications.
HexanesInsoluble

Note: This table provides expected solubility based on the general characteristics of TPP compounds. Empirical determination of this compound solubility is recommended.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the required amount of this compound solid in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the tube vigorously for 2-3 minutes until the solid is completely dissolved.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming to 37°C can also be applied if necessary.

    • Once fully dissolved, aliquot the stock solution into single-use volumes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Mandatory Visualizations

G Mechanism of Action of this compound as a Mitochondrial Uncoupler cluster_0 Intermembrane Space (High H+ concentration) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low H+ concentration) H_plus_high H+ SF_C5_Tpp This compound H_plus_high->SF_C5_Tpp Binds H+ H_plus_low H+ SF_C5_Tpp->H_plus_low Transports H+ ATP_Synthase ATP Synthase H_plus_low->ATP_Synthase Proton Motive Force Dissipated ATP ATP ATP_Synthase->ATP ATP Synthesis Inhibited

Mechanism of action of this compound.

References

Technical Support Center: Ensuring Reproducibility in SF-C5-TPP-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the reproducibility of Thermal Proteome Profiling (TPP) experiments involving the mitochondrial uncoupler SF-C5-TPP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical compound designed as a mitochondrial uncoupler. The triphenylphosphonium (TPP) cation facilitates its accumulation within the mitochondria, driven by the mitochondrial membrane potential.[1][2] Once inside, it disrupts the coupling between the electron transport chain and ATP synthesis, dissipating the proton gradient as heat.[3][4] This leads to a decrease in ATP production and can trigger various cellular responses.[4]

Q2: What are the major sources of experimental variability in a TPP experiment?

Reproducibility in TPP experiments can be affected by several factors:

  • Sample Preparation: Inconsistencies in cell culture conditions (e.g., passage number, confluency), cell lysis, and protein quantification can introduce significant errors.[5]

  • Heating Process: Inaccurate or uneven heating of samples across the thermal gradient is a major source of variability.[5]

  • Mass Spectrometry: Variations in instrument performance and the stochastic nature of data-dependent acquisition can affect protein identification and quantification.[5]

  • Data Analysis: The choice of normalization methods, curve-fitting algorithms, and statistical tests can significantly influence the final results.[5][6]

Q3: Why am I not observing a thermal shift for my expected target of this compound?

There are several potential reasons for not observing a thermal shift:

  • No Direct Binding: The protein of interest may be a downstream effector of this compound's activity rather than a direct binding partner. TPP primarily detects changes in protein stability upon direct ligand binding.[7]

  • Weak Affinity: The binding affinity of this compound to the target might be too low to induce a significant thermal shift under the experimental conditions.

  • No Stability Change Upon Binding: Some protein-ligand interactions do not result in a measurable change in the protein's thermal stability.[7][8]

  • Low Protein Abundance: The target protein may be of low abundance, leading to noisy data and difficulty in fitting a reliable melting curve.[5]

Q4: Can this compound cause thermal shifts in proteins that are not its direct targets?

Yes, indirect effects are commonly observed in TPP experiments. As a mitochondrial uncoupler, this compound can alter the cellular metabolic state, leading to changes in the concentrations of metabolites and cofactors. These changes can, in turn, affect the thermal stability of various proteins, resulting in "off-target" shifts.[9] It is crucial to use appropriate controls and follow-up assays to distinguish direct from indirect targets.

Troubleshooting Guides

High Variability Between Biological Replicates

Problem: Significant differences in protein melting profiles are observed between biological replicates.

Possible CauseRecommended Solution
Inconsistent Cell Culture Conditions Standardize cell culture protocols, including media composition, cell passage number, and confluency at the time of harvest. Ensure all replicates are processed under identical conditions.[5]
Variable Lysis Efficiency Optimize the lysis buffer for the specific cell type to ensure complete and reproducible protein extraction. Use a consistent ratio of lysis buffer to cell pellet volume.[5]
Inaccurate Protein Quantification Use a reliable protein quantification method, such as a BCA assay, and ensure that the measurements are within the linear range of the assay. Inaccurate quantification can lead to unequal protein loading.[5]
Inconsistent Sample Handling Minimize the time between cell harvesting and lysis, and consistently keep samples on ice to prevent protein degradation. Ensure uniform mixing and centrifugation for all replicates.[5]
Poorly Fitted Melting Curves

Problem: Many proteins exhibit melting curves with low R-squared values or nonsensical melting points.

Possible CauseRecommended Solution
Inappropriate Temperature Range The selected temperature range should adequately cover the pre-transition, transition, and post-transition phases of protein unfolding.[5] Perform a pilot experiment with a broader temperature range to determine the optimal gradient for your system.
Missing Data Points at High Temperatures Missing values at higher temperatures are common as proteins aggregate. Some curve-fitting models are more robust to missing data. Ensure your data analysis pipeline can handle such missing values appropriately.[10]
Low Protein Abundance For low-abundance proteins, consider increasing the starting material or employing enrichment strategies if feasible.
Inadequate Data Normalization Proper normalization is critical to correct for loading differences between samples. Use a robust normalization method, such as median normalization across all proteins in each temperature point.[5]

Experimental Protocols

General Protocol for TPP with this compound

This protocol outlines a generalized workflow for a TPP experiment using cultured mammalian cells and tandem mass tag (TMT) labeling for quantification.[11][12]

  • Cell Culture and Treatment:

    • Culture cells to a consistent confluency (e.g., 80-90%).

    • Treat cells with the desired concentration of this compound or a vehicle control for a predetermined time.

  • Cell Lysis and Lysate Preparation:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to pellet cell debris and insoluble components.

    • Collect the supernatant (soluble proteome) and determine the protein concentration.

  • Heat Treatment:

    • Aliquot the lysate into separate tubes for each temperature point.

    • Heat the aliquots for a consistent duration (e.g., 3 minutes) across a predefined temperature gradient using a thermocycler.

    • Cool the samples to room temperature.

  • Soluble Protein Extraction:

    • Centrifuge the heated lysates at high speed (e.g., 100,000 x g) to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the remaining soluble proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform protein reduction, alkylation, and digestion (e.g., with trypsin).

    • Label the resulting peptides from each temperature point with a unique TMT label.

    • Pool the labeled peptide samples and desalt them using a C18 column.

  • LC-MS/MS Analysis:

    • Analyze the pooled and desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data to identify and quantify proteins.

    • Normalize the protein abundance data.

    • Fit melting curves for each protein in both the treated and control samples.

    • Statistically analyze the differences in melting temperatures (Tm) or curve shapes to identify proteins with significant thermal shifts.[6][13]

Quantitative Data Summary

The following table provides an example of how to summarize the quantitative data from a TPP experiment.

Table 1: Example TPP Data for Selected Proteins

Protein IDGene NameTm (Vehicle) (°C)Tm (this compound) (°C)ΔTm (°C)p-value
P0A7Z4ATP5A158.261.5+3.3<0.001
P62805HSPA852.152.3+0.20.45
Q9Y2V5VDAC163.460.1-3.3<0.001
P02768ALB65.765.6-0.10.82

Visualizations

TPP_Workflow cluster_sample_prep Sample Preparation cluster_heating Thermal Challenge cluster_ms_prep MS Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification heating Temperature Gradient quantification->heating centrifugation Ultracentrifugation heating->centrifugation digestion Protein Digestion centrifugation->digestion tmt_labeling TMT Labeling digestion->tmt_labeling pooling Sample Pooling tmt_labeling->pooling lc_ms LC-MS/MS pooling->lc_ms data_processing Data Processing lc_ms->data_processing curve_fitting Melting Curve Fitting data_processing->curve_fitting stat_analysis Statistical Analysis curve_fitting->stat_analysis

Caption: Experimental workflow for Thermal Proteome Profiling (TPP).

Thermal_Shift_Principle cluster_protein Protein States cluster_ligand Ligand Interaction folded Folded Protein unfolded Unfolded Protein folded->unfolded Heat (Tm) complex Protein-Ligand Complex folded->complex + Ligand ligand Ligand (this compound) complex->unfolded Heat (Tm + ΔTm)

Caption: Principle of ligand-induced thermal stabilization in TPP.

Mitochondrial_Uncoupling_Pathway cluster_etc Electron Transport Chain (ETC) cluster_atp ATP Synthesis etc ETC Activity proton_pumping Proton Pumping etc->proton_pumping proton_gradient Proton Gradient proton_pumping->proton_gradient atp_synthase ATP Synthase proton_gradient->atp_synthase heat Heat Dissipation proton_gradient->heat Dissipates as atp ATP Production atp_synthase->atp sfc5_tpp This compound sfc5_tpp->proton_gradient Disrupts sfc5_tpp->atp Decreases

Caption: Simplified signaling pathway of mitochondrial uncoupling by this compound.

References

Validation & Comparative

A Comparative Analysis of Mitochondrial Uncouplers: SF-C5-Tpp versus FCCP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mitochondrial research, chemical uncouplers are indispensable tools for investigating cellular respiration, bioenergetics, and metabolic pathways. For decades, carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) has been the classical protonophore of choice. However, the advent of mitochondria-targeted agents such as SF-C5-Tpp presents a novel alternative with distinct potential advantages. This guide provides a comprehensive comparison of the efficacy, mechanism, and experimental considerations for this compound and FCCP, supported by available experimental data.

Mechanism of Action: A Tale of Two Protonophores

Both this compound and FCCP are protonophoric mitochondrial uncouplers that disrupt the proton gradient across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation from ATP synthesis. This leads to an increase in the rate of electron transport and a corresponding rise in oxygen consumption as the mitochondria attempt to re-establish the proton gradient.

FCCP is a lipophilic weak acid that readily diffuses across the mitochondrial inner membrane. In the proton-rich intermembrane space, it becomes protonated and then moves into the more alkaline mitochondrial matrix, where it releases the proton. This cyclical action effectively short-circuits the proton motive force.[1]

This compound , a more recent innovation, is a derivative of the potent uncoupler 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847). It is conjugated to a triphenylphosphonium (TPP) cation, a lipophilic cation that facilitates the molecule's accumulation within the negatively charged mitochondrial matrix.[2][3] This targeted delivery is designed to enhance its efficacy and potentially reduce off-target effects.[3][4]

Quantitative Comparison of Efficacy

Direct head-to-head comparative studies providing EC50 values for both compounds under identical conditions are limited. However, data from various studies allow for a quantitative assessment of their relative potencies.

ParameterThis compoundFCCPReference
Concentration for pronounced uncoupling 250 nM (in isolated rat liver mitochondria)0.4 µM (peak ΔOCR in rats)[2],[5][6]
Minimal Inhibitory Concentration (MIC) 2 µM (against Bacillus subtilis)Not available[7]
Reported Cytotoxicity Low toxicity reported in fibroblast cell cultureDose-dependent cytotoxicity, varies by cell line[8]

Signaling Pathways and Cellular Effects

Mitochondrial uncoupling initiates a cascade of cellular responses primarily due to the shift in cellular energy status.

Key Signaling Pathways Affected:
  • AMPK/mTOR Pathway: The decrease in cellular ATP levels caused by uncouplers leads to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR signaling pathway, which can impact cell growth and proliferation.[9]

  • HIF-1α Pathway: FCCP has been shown to suppress the hypoxia-inducible factor-1α (HIF-1α) pathway, a critical regulator of cellular response to low oxygen, by disrupting the mitochondrial proton gradient.[1]

Below is a generalized signaling pathway for mitochondrial uncouplers.

G cluster_membrane Inner Mitochondrial Membrane cluster_cellular_effects Cellular Consequences ETC Electron Transport Chain (ETC) H_IMS H+ (Intermembrane Space) ETC->H_IMS Pumps H+ OCR Increased Oxygen Consumption Rate (OCR) ETC->OCR ATP_Synthase ATP Synthase H_IMS->ATP_Synthase Proton Motive Force Uncoupler Mitochondrial Uncoupler (this compound or FCCP) H_IMS->Uncoupler H_Matrix H+ (Matrix) Proton_Gradient Dissipation of Proton Gradient ATP_Synthase->Proton_Gradient Uncoupler->H_Matrix Transports H+ across membrane Uncoupler->Proton_Gradient ATP_Production Decreased ATP Production Proton_Gradient->ATP_Production Proton_Gradient->OCR ROS Altered ROS Production Proton_Gradient->ROS HIF1a HIF-1α Destabilization Proton_Gradient->HIF1a AMPK AMPK Activation ATP_Production->AMPK

Caption: Generalized signaling pathway of mitochondrial uncoupling.

Experimental Protocols

Accurate assessment of mitochondrial uncoupling requires robust experimental design. Below are outlines for key assays.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

This assay directly measures the effect of uncouplers on mitochondrial activity.

Objective: To determine the concentration-dependent effect of this compound and FCCP on mitochondrial respiration.

Methodology:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with a bicarbonate-free assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Preparation: Prepare stock solutions of this compound and FCCP in DMSO. Further dilute to working concentrations in the assay medium.

  • Seahorse Assay:

    • Load the Seahorse XF Sensor Cartridge with the uncouplers, along with other metabolic modulators like oligomycin (B223565) (ATP synthase inhibitor) and rotenone/antimycin A (Complex I and III inhibitors) for a full mitochondrial stress test.

    • Calibrate the sensor cartridge.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay.

    • Measure baseline OCR.

    • Inject the uncoupler at various concentrations and measure the change in OCR.

    • Inject oligomycin to determine ATP-linked respiration.

    • Inject rotenone/antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate the maximal respiration and spare respiratory capacity.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay assesses the direct consequence of protonophore activity.

Objective: To quantify the depolarization of the mitochondrial membrane potential induced by this compound and FCCP.

Methodology:

  • Cell Culture: Grow cells on a suitable plate (e.g., 96-well black, clear-bottom plate for fluorescence microscopy or plate reader).

  • Dye Loading: Incubate cells with a fluorescent potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Safranine O. The accumulation of these dyes in the mitochondria is dependent on the membrane potential.

  • Compound Treatment: Add varying concentrations of this compound or FCCP to the cells and incubate for a short period (e.g., 15-30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Data Analysis: Quantify the change in fluorescence relative to untreated controls. FCCP is often used as a positive control for complete depolarization.

Experimental Workflow Diagram

G start Start cell_culture Cell Culture (appropriate cell line) start->cell_culture ocr_assay Mitochondrial Respiration Assay (e.g., Seahorse XF) cell_culture->ocr_assay mmp_assay Mitochondrial Membrane Potential Assay (e.g., TMRE) cell_culture->mmp_assay toxicity_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->toxicity_assay data_analysis Data Analysis and Comparison (EC50, IC50, Maximal Respiration) ocr_assay->data_analysis mmp_assay->data_analysis toxicity_assay->data_analysis conclusion Conclusion on Relative Efficacy and Safety Profile data_analysis->conclusion

Caption: Experimental workflow for comparing mitochondrial uncouplers.

Off-Target and Toxic Effects

A critical consideration in the use of uncouplers is their potential for off-target effects and cytotoxicity.

FCCP: At higher concentrations, FCCP can inhibit the electron transport chain, leading to a decrease in oxygen consumption.[2] It is also known to induce plasma membrane depolarization in various cell types and can interfere with lysosomal function.[10] In vivo studies in rats have shown that repeated oral doses of FCCP can lead to toxic effects in the liver, pancreas, and other organs.[5][6]

This compound: The mitochondria-targeted nature of this compound is intended to minimize off-target effects. Studies have indicated that it exhibits lower toxicity in fibroblast cell cultures compared to its parent compound, causing mitochondrial depolarization at concentrations that only slightly affect cell viability.[11] However, comprehensive in vivo toxicity data is not yet widely available.

Conclusion

Both this compound and FCCP are potent mitochondrial uncouplers valuable for studying cellular bioenergetics.

  • FCCP remains a well-characterized and widely used tool, with extensive literature documenting its effects. Its potency is high, but researchers must be mindful of its narrow therapeutic window and potential for off-target effects and toxicity at higher concentrations.

  • This compound represents a promising second-generation uncoupler. Its key advantage lies in its targeted delivery to the mitochondria, which appears to confer high efficacy at submicromolar concentrations with a potentially improved safety profile.

The choice between this compound and FCCP will depend on the specific experimental goals. For studies requiring a well-established uncoupler with a vast historical dataset, FCCP is a reliable choice. For investigations where high mitochondrial specificity and potentially lower cellular toxicity are paramount, this compound offers a compelling alternative. Further direct comparative studies are warranted to fully delineate the quantitative differences in their potencies and cytotoxic profiles across a broader range of models.

References

A Comparative Analysis of Mitochondrial Uncouplers: SF-C5-Tpp vs. CCCP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two mitochondrial uncouplers: the novel, mitochondria-targeted agent SF-C5-Tpp and the classical uncoupler Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). This document is intended to assist researchers in selecting the appropriate uncoupler for their experimental needs by presenting a side-by-side comparison of their performance, supported by experimental data and detailed methodologies.

Executive Summary

Mitochondrial uncouplers are invaluable tools in metabolic research, allowing for the investigation of cellular respiration, mitochondrial function, and related signaling pathways. While CCCP has been a longstanding staple in the field, its use is associated with off-target effects and cellular toxicity. This compound emerges as a promising alternative, featuring a triphenylphosphonium (TPP) cation that directs it specifically to the mitochondria, potentially offering a more targeted and less toxic profile. This guide delves into the available data to compare these two compounds across key performance metrics.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data available for this compound and CCCP, focusing on their effects on mitochondrial respiration, membrane potential, and cellular toxicity.

ParameterThis compoundCCCPCell/System Type
Uncoupling Efficacy
Stimulation of State 4 RespirationPronounced acceleration at 250 nM[1]Sequential additions of 50 nM each stimulate respiration[1]Isolated Rat Liver Mitochondria
Effect on Mitochondrial Membrane PotentialCauses significant decrease with successive additions of 0.25 µM[1]Causes significant decrease with sequential additions of 50 nM[1]Isolated Rat Liver Mitochondria
Cellular Effects
Effect on Cellular ATP LevelsNot explicitly found in searchesReduces cellular ATP levels after 20 minutes at 2 µM[2]A10 Vascular Smooth Muscle Cells
Toxicity
CytotoxicityLow toxicity in fibroblast cell cultureIntraperitoneal LD50: 8 mg/kg (mouse)Fibroblast cells / Animal model
Subcutaneous LDLO: 50 mg/kg (rat)Animal model

Mechanism of Action: Protonophores with a Key Difference

Both this compound and CCCP function as protonophores. They are lipophilic weak acids that shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthesis. This uncoupling of respiration from oxidative phosphorylation leads to an increase in oxygen consumption and the release of energy as heat.

The primary distinction lies in their targeting. CCCP, a classical uncoupler, diffuses across cellular membranes relatively non-specifically. In contrast, this compound is conjugated to a triphenylphosphonium (TPP) cation. This positively charged moiety facilitates its accumulation within the negatively charged mitochondrial matrix, leading to a more targeted action on mitochondria.

Signaling Pathways and Experimental Workflows

The dissipation of the mitochondrial membrane potential by uncouplers triggers a cascade of cellular signaling events.

Signaling Pathways Affected by Mitochondrial Uncoupling

cluster_uncoupler Mitochondrial Uncoupler cluster_mitochondrion Mitochondrion cluster_cellular_response Cellular Response Uncoupler This compound or CCCP MMP Dissipation of Mitochondrial Membrane Potential Uncoupler->MMP ATP Decreased ATP Production MMP->ATP ROS Increased ROS Production MMP->ROS AMPK AMPK Activation ATP->AMPK ISR Integrated Stress Response (ISR) ROS->ISR Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy/ Mitophagy ISR->Autophagy Autophagy->Apoptosis can prevent

Caption: Signaling pathways activated by mitochondrial uncouplers.

Experimental Workflow for Comparative Analysis

cluster_setup Experimental Setup cluster_assays Performance Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., specific cell line) Seahorse Seahorse XF Assay (Oxygen Consumption Rate) Cell_Culture->Seahorse JC1 JC-1 Assay (Mitochondrial Membrane Potential) Cell_Culture->JC1 ATP_Assay ATP Quantification Assay (Cellular ATP Levels) Cell_Culture->ATP_Assay Toxicity Cytotoxicity Assay (e.g., MTT, LDH) Cell_Culture->Toxicity Uncoupler_Prep Prepare this compound and CCCP solutions Uncoupler_Prep->Seahorse Uncoupler_Prep->JC1 Uncoupler_Prep->ATP_Assay Uncoupler_Prep->Toxicity EC50 Determine EC50 for uncoupling Seahorse->EC50 Max_Resp Compare Maximal Respiration Seahorse->Max_Resp JC1->EC50 ATP_Depletion Quantify ATP Depletion ATP_Assay->ATP_Depletion LD50 Determine LD50/IC50 for toxicity Toxicity->LD50

Caption: A typical experimental workflow for comparing mitochondrial uncouplers.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Measurement of Mitochondrial Respiration (Seahorse XF Assay)

This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator.

  • Compound Preparation: Prepare stock solutions of this compound and CCCP in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in the assay medium.

  • Seahorse XF Analyzer Setup: Hydrate the sensor cartridge overnight. Load the uncouplers into the appropriate injection ports of the sensor cartridge.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR before sequentially injecting the uncouplers and measuring the subsequent changes in OCR. A typical experiment would also include oligomycin (B223565) (ATP synthase inhibitor) and a mixture of rotenone/antimycin A (Complex I and III inhibitors) to determine various parameters of mitochondrial function.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. The increase in OCR after the addition of the uncoupler indicates its uncoupling activity.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is a fluorescent method to assess mitochondrial membrane potential.

  • Cell Culture and Treatment: Culture cells in a suitable plate for fluorescence microscopy or a 96-well plate for plate reader analysis. Treat cells with various concentrations of this compound or CCCP for a specified time. A positive control using a known concentration of CCCP (e.g., 50 µM for 15-30 minutes) is recommended to induce complete depolarization.

  • JC-1 Staining: Prepare a JC-1 staining solution according to the manufacturer's protocol. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement: After incubation, wash the cells to remove excess dye. Measure the fluorescence intensity. In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Measurement of Cellular ATP Levels

This protocol quantifies the impact of uncouplers on cellular energy stores.

  • Cell Culture and Treatment: Culture cells and treat them with various concentrations of this compound or CCCP for a defined period.

  • ATP Extraction: After treatment, lyse the cells using an appropriate buffer to release intracellular ATP.

  • ATP Quantification: Use a luciferin-luciferase-based ATP assay kit. Add the cell lysate to a reaction mixture containing luciferase and its substrate, D-luciferin.

  • Luminescence Measurement: Measure the resulting luminescence using a luminometer. The amount of light produced is directly proportional to the ATP concentration.

  • Data Analysis: Quantify the ATP concentration by comparing the sample's luminescence to a standard curve generated with known ATP concentrations. A decrease in ATP levels is indicative of uncoupling.

Conclusion

The choice between this compound and CCCP will depend on the specific experimental objectives. CCCP is a potent and well-characterized uncoupler, but its lack of mitochondrial specificity can lead to off-target effects and higher cellular toxicity. This compound, with its mitochondria-targeting TPP moiety, presents a more refined tool for studying mitochondrial function. The available data suggests that this compound is a highly effective uncoupler with a favorable toxicity profile. However, further direct, quantitative comparisons of the cytotoxicity and the broader cellular effects of these two compounds are warranted to fully elucidate their respective advantages and disadvantages in various experimental models. Researchers are encouraged to perform careful dose-response studies to determine the optimal concentration for their specific cell type and experimental conditions.

References

A Comparative Guide to the Uncoupling Activity of SF-C5-Tpp in Diverse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mitochondrial uncoupler SF-C5-Tpp with other well-known uncoupling agents. The data presented herein is compiled from robust experimental findings to assist researchers in evaluating its potential applications.

Introduction to this compound

This compound is a novel, mitochondria-targeted derivative of the potent protonophore uncoupler SF6847. The key structural modification is the addition of a triphenylphosphonium (TPP) cation linked by a five-carbon alkyl chain (C5). This TPP moiety facilitates the accumulation of the molecule within the mitochondria, driven by the negative mitochondrial membrane potential. The underlying mechanism of action for this compound, like other protonophoric uncouplers, involves the transport of protons across the inner mitochondrial membrane, thereby dissipating the proton gradient and uncoupling oxidative phosphorylation from ATP synthesis. This leads to an increase in oxygen consumption and heat production.

Performance Comparison

The uncoupling activity of this compound has been evaluated in various models and compared against its parent compound, SF6847, the classical uncoupler CCCP (Carbonyl cyanide m-chlorophenyl hydrazone), and other novel uncouplers. The following table summarizes the effective concentrations (EC50) for stimulating mitochondrial respiration, a key indicator of uncoupling activity.

Data Presentation: Comparative Uncoupling Activity

CompoundModel SystemParameter MeasuredEC50 / Effective ConcentrationReference
This compound Isolated Rat Liver MitochondriaRespiration Rate Stimulation~0.25 µM[1]
SF6847 Isolated Rat Liver MitochondriaRespiration Rate Stimulation~0.02 µM[1]
CCCP Isolated Rat Liver MitochondriaRespiration Rate Stimulation~0.1 µM[1]
BAM15 NMuLi CellsOxygen Consumption Rate (OCR)1.4 µM[2]
DNP NMuLi CellsOxygen Consumption Rate (OCR)10.1 µM[2]
FCCP CHO-K1 CellsOxygen Consumption Rate (OCR)0.31 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted for the analysis of isolated mitochondria.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XF24)

  • Seahorse XF Cell Culture Microplates

  • Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.

  • Substrates (e.g., 10 mM pyruvate, 2 mM malate, 10 mM succinate)

  • ADP

  • Oligomycin

  • FCCP (or other uncouplers like this compound)

  • Rotenone/Antimycin A

  • Isolated mitochondria preparation

Procedure:

  • Plate Preparation: Pre-coat the Seahorse XF plate with an appropriate adhesive (e.g., polyethyleneimine) to facilitate mitochondrial attachment.

  • Mitochondria Seeding: Add 2-5 µg of isolated mitochondrial protein per well. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

  • Assay Medium: Gently add 175 µL of pre-warmed MAS containing the desired substrates to each well.

  • Incubation: Incubate the plate at 37°C in a non-CO2 incubator for 10-15 minutes to allow for temperature and pH equilibration.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF sensor cartridge.

    • Load the injection ports of the sensor cartridge with the compounds to be tested (e.g., Port A: ADP, Port B: Oligomycin, Port C: FCCP/SF-C5-Tpp, Port D: Rotenone/Antimycin A).

    • Execute a standard mitochondrial stress test protocol on the Seahorse XF Analyzer. This will measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Measurement of Mitochondrial Membrane Potential using Safranine O

This protocol describes the use of the fluorescent dye Safranine O to measure changes in mitochondrial membrane potential in isolated mitochondria.

Materials:

  • Fluorometer or plate reader with fluorescence capabilities (Excitation: 495 nm, Emission: 586 nm)

  • Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 10 mM EGTA, pH 7.2.

  • Safranine O stock solution (e.g., 1 mM in DMSO)

  • Substrates (e.g., 5 mM glutamate, 2.5 mM malate)

  • Isolated mitochondria preparation

  • Uncouplers (e.g., this compound, CCCP)

Procedure:

  • Reaction Setup: In a cuvette or microplate well, add the respiration buffer and the desired respiratory substrates.

  • Mitochondria Addition: Add isolated mitochondria to a final concentration of 0.5-1.0 mg/mL.

  • Safranine O Addition: Add Safranine O to a final concentration of 2.5 µM.

  • Baseline Measurement: Record the baseline fluorescence for a few minutes to establish a stable signal.

  • Uncoupler Addition: Add the uncoupling agent (e.g., this compound or other compounds at various concentrations) and continue recording the fluorescence.

  • Data Analysis: A decrease in mitochondrial membrane potential results in the release of Safranine O from the mitochondria, leading to an increase in fluorescence. The change in fluorescence is proportional to the change in membrane potential.

Visualizations

Signaling Pathway: Mechanism of Mitochondrial Uncoupling by this compound

Caption: Mechanism of this compound-mediated mitochondrial uncoupling.

Experimental Workflow: Seahorse XF Mito Stress Test

cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis IsolateMito Isolate Mitochondria SeedPlate Seed Mitochondria onto XF Plate IsolateMito->SeedPlate AddSubstrates Add Assay Medium with Substrates SeedPlate->AddSubstrates Basal Measure Basal Respiration AddSubstrates->Basal InjectADP Inject ADP (State 3) Basal->InjectADP InjectOligo Inject Oligomycin (ATP-linked respiration) InjectADP->InjectOligo InjectUncoupler Inject this compound/FCCP (Maximal Respiration) InjectOligo->InjectUncoupler InjectRotAA Inject Rotenone/Antimycin A (Non-mitochondrial Respiration) InjectUncoupler->InjectRotAA CalculateParams Calculate Key Parameters (e.g., Spare Respiratory Capacity) InjectRotAA->CalculateParams

Caption: Workflow for assessing mitochondrial function using the Seahorse XF Mito Stress Test.

Logical Relationship: Targeting Mitochondria with TPP

SF6847 SF6847 (Uncoupler) SFC5Tpp This compound SF6847->SFC5Tpp Covalently Linked via C5-linker TPP Triphenylphosphonium (TPP+ Cation) TPP->SFC5Tpp Mitochondrion Mitochondrion (High Negative Membrane Potential) SFC5Tpp->Mitochondrion Electrophoretic Uptake Accumulation Targeted Accumulation & Enhanced Uncoupling SFC5Tpp->Accumulation Results in Mitochondrion->Accumulation Drives

Caption: Rationale for the mitochondria-targeted design of this compound.

References

A Comparative Guide to Novel Mitochondrial Uncouplers: SF-C5-Tpp in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption without the synthesis of ATP. This mechanism holds significant therapeutic potential for a range of metabolic disorders, including obesity and non-alcoholic fatty liver disease, as well as conditions associated with oxidative stress. This guide provides a detailed comparison of the novel mitochondria-targeted uncoupler, SF-C5-Tpp, with other notable uncouplers, supported by experimental data and detailed protocols.

Introduction to Mitochondrial Uncouplers

Mitochondrial uncouplers act as protonophores, creating a pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This uncoupling of respiration from ATP synthesis leads to an increase in basal metabolic rate and can reduce the production of reactive oxygen species (ROS). While classic uncouplers like 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) have been known for decades, their clinical application has been hampered by a narrow therapeutic window and off-target effects, such as plasma membrane depolarization.[1][2]

The quest for safer and more effective mitochondrial uncouplers has led to the development of novel compounds with improved mitochondrial targeting and reduced cytotoxicity. Among these are this compound, a derivative of the potent uncoupler SF6847 appended with a mitochondria-targeting triphenylphosphonium (TPP) cation, and BAM15, a highly selective mitochondrial protonophore that does not depolarize the plasma membrane.[1][3][4] SHD865, a derivative of BAM15, has also emerged as a promising candidate with a favorable safety profile.[2][5][6][7][8]

Comparative Performance of Mitochondrial Uncouplers

The efficacy and safety of a mitochondrial uncoupler are determined by several key parameters, including its potency in stimulating mitochondrial respiration (often measured as the half-maximal effective concentration, EC50), its effect on mitochondrial membrane potential, and its cellular toxicity (measured as the half-maximal inhibitory concentration, IC50).

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and other key mitochondrial uncouplers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundUncoupling Potency (EC50 for Respiration)Cytotoxicity (IC50)Cell Line / ModelKey Characteristics
This compound Submicromolar concentrations stimulate respiration[3]Relatively low toxicity in fibroblasts[3]Rat Liver Mitochondria, FibroblastsMitochondria-targeted due to TPP cation; pronounced protonophoric activity.[3][9]
BAM15 ~1.25 µM (anti-T. gondii activity)[10]27.07 µM (Vero cells)[11]L6 myoblasts, C2C12 myotubes, Vero cellsHigh selectivity for mitochondria; does not depolarize the plasma membrane; less cytotoxic than FCCP.[1][4]
SHD865 Milder uncoupler than BAM15[5][6][7][8]Improved safety profile compared to BAM15[2][8]Mouse model of diet-induced adiposityLiver-selective; reverses adiposity and improves glucose tolerance without altering food intake.[5][6][7]
FCCP 0.04 µM[12]0.51 µM (T47D cells)[13]Various cell lines, isolated mitochondriaPotent, classic uncoupler; narrow therapeutic window; can inhibit respiration at higher concentrations and cause plasma membrane depolarization.[1][4][12]
CCCP Potent uncouplerCytotoxic at high concentrations[14]Various cell lines, isolated mitochondriaClassic uncoupler; disrupts ATP synthesis by collapsing the proton gradient.[15][16]

Signaling Pathways and Mechanism of Action

The primary mechanism of all these uncouplers is the dissipation of the mitochondrial proton gradient. However, their downstream effects can vary.

General Mechanism of Mitochondrial Uncoupling

Uncoupling_Mechanism cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space IMM Inner Mitochondrial Membrane (IMM) Matrix_H H+ IMS_H H+ ATPSynthase ATP Synthase IMS_H->ATPSynthase Drives ATP Synthesis Uncoupler Uncoupler (e.g., this compound) IMS_H->Uncoupler ETC Electron Transport Chain (ETC) ETC->IMS_H Pumps H+ Uncoupler->Matrix_H Transports H+

Caption: General mechanism of mitochondrial uncoupling by protonophores.

This compound, being a TPP derivative, is actively targeted to the mitochondria due to the large mitochondrial membrane potential. This targeted delivery is expected to enhance its efficacy and reduce off-target effects compared to non-targeted uncouplers.

BAM15 has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway in response to a decrease in the ATP/AMP ratio.[2][17] This activation can lead to beneficial metabolic effects, such as increased glucose uptake and fatty acid oxidation.

BAM15 Signaling Pathway

BAM15_Pathway BAM15 BAM15 Mito Mitochondrial Uncoupling BAM15->Mito ATP_decrease Decreased ATP/AMP Ratio Mito->ATP_decrease AMPK AMPK Activation ATP_decrease->AMPK Metabolic_Effects Increased Glucose Uptake & Fatty Acid Oxidation AMPK->Metabolic_Effects

Caption: Simplified signaling pathway of BAM15.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of mitochondrial uncouplers.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

The Seahorse XF Analyzer is a standard tool for measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.

Experimental Workflow:

Seahorse_Workflow A Seed cells in Seahorse XF microplate B Incubate and allow cells to adhere A->B C Replace growth medium with assay medium B->C D Equilibrate plate in a CO2-free incubator C->D G Run Mito Stress Test D->G E Load sensor cartridge with Oligomycin, Uncoupler (e.g., this compound), and Rotenone/Antimycin A F Calibrate Seahorse Analyzer E->F F->G H Analyze OCR data G->H

Caption: Workflow for a Seahorse XF Mito Stress Test.

Protocol:

  • Cell Seeding: Seed cells at an optimized density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Prepare Assay Medium: Warm Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine to 37°C.

  • Medium Exchange: Remove the growth medium from the cells and wash with the warmed assay medium. Add the final volume of assay medium to each well.

  • Equilibration: Place the cell culture microplate in a non-CO2 incubator at 37°C for one hour.

  • Load Injection Ports: Load the injection ports of the sensor cartridge with the compounds to be tested. A typical Mito Stress Test involves sequential injections of:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: The mitochondrial uncoupler of interest (e.g., this compound, BAM15, FCCP)

    • Port C: A combination of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor)

  • Calibration and Assay: Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell culture microplate and begin the assay.[1][18][19]

Measurement of Mitochondrial Membrane Potential using Safranine O

Safranine O is a lipophilic cationic dye that accumulates in mitochondria in a membrane potential-dependent manner. Its fluorescence is quenched upon aggregation within the mitochondria, and this change can be used to measure the mitochondrial membrane potential (ΔΨm).

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Incubation Buffer: Prepare an incubation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 2 mM KH2PO4, 1.4 mM MgCl2, pH 7.4).

  • Fluorometric Measurement:

    • Add isolated mitochondria (e.g., 1 mg protein) to the incubation buffer in a fluorometer cuvette.

    • Add Safranine O (e.g., to a final concentration of 7.5 µM).[20]

    • Record the baseline fluorescence (Excitation ~495 nm, Emission ~586 nm).[20]

    • Add a respiratory substrate (e.g., succinate) to energize the mitochondria and observe the decrease in fluorescence as safranine O is taken up.

    • Add the mitochondrial uncoupler of interest at various concentrations and record the increase in fluorescence, which corresponds to the dissipation of the membrane potential.[3]

Conclusion

This compound represents a promising addition to the growing arsenal (B13267) of novel mitochondrial uncouplers. Its mitochondria-targeted design suggests the potential for high efficacy with reduced off-target effects. When compared to the classic uncoupler FCCP, this compound and other novel agents like BAM15 and SHD865 demonstrate a wider therapeutic window and improved safety profiles. Specifically, BAM15's lack of plasma membrane depolarization and SHD865's liver-selective action highlight the advancements in designing safer mitochondrial uncouplers.

The provided data and protocols offer a framework for the objective comparison of these compounds. Further head-to-head studies under standardized conditions will be crucial to fully elucidate the comparative efficacy and safety of this compound and to realize the therapeutic potential of mitochondrial uncoupling.

References

Assessing the Specificity of SF-C5-Tpp for Mitochondria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of therapeutic or imaging agents to subcellular compartments is paramount. This guide provides an objective comparison of SF-C5-Tpp, a mitochondria-targeted protonophoric uncoupler, with other common mitochondrial probes, supported by experimental data and detailed protocols to aid in the critical assessment of its mitochondrial specificity.

This compound utilizes a triphenylphosphonium (TPP) cation, a well-established moiety for directing molecules to the mitochondria.[1] The accumulation of these lipophilic cations is driven by the large negative mitochondrial membrane potential, which is typically -150 to -180 mV in cancer cells.[2] This guide will delve into the experimental validation of this targeting strategy, providing a framework for its assessment against other widely used mitochondrial probes.

Quantitative Comparison of Mitochondrial Probes

ProbeTargeting MechanismQuantitative Co-localization (Pearson's Coefficient vs. MitoTracker Red)Key Features
This compound Triphenylphosphonium (TPP) cation accumulation driven by mitochondrial membrane potential.Not directly reported. Expected to be high based on other TPP-conjugates.Protonophoric uncoupler; allows for the study of mitochondrial respiratory chain function.[3]
P5-TPP-py Triphenylphosphonium (TPP) cation accumulation.0.76[4]A TPP-conjugated pyridinium (B92312) derivative, demonstrating strong mitochondrial co-localization.
TPP-modified PTX Nanocrystals Triphenylphosphonium (TPP) cation surface modification.0.594 - 0.866[2]Nanoparticle delivery system with mitochondrial targeting.
MitoTracker Red CMXRos Sequestration based on mitochondrial membrane potential and covalent binding to mitochondrial proteins.N/A (Used as the reference marker)Well-established mitochondrial marker; retained after fixation.
TMRM (Tetramethylrhodamine, Methyl Ester) Accumulation driven by mitochondrial membrane potential.N/AA potentiometric dye used to measure mitochondrial membrane potential; signal diminishes upon depolarization.
TMRE (Tetramethylrhodamine, Ethyl Ester) Accumulation driven by mitochondrial membrane potential.N/ASimilar to TMRM, used for measuring mitochondrial membrane potential.

Note: The Pearson's Correlation Coefficients for TPP-conjugated molecules are provided as a reference to estimate the expected mitochondrial specificity of this compound. Direct experimental verification is recommended for specific research applications.

Experimental Protocols

Accurate assessment of mitochondrial specificity relies on rigorous experimental design and execution. Below are detailed protocols for key experiments.

Protocol 1: Co-localization Analysis by Confocal Microscopy

This protocol outlines the steps to assess the co-localization of a test probe (e.g., this compound) with a known mitochondrial marker (MitoTracker Red CMXRos).

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound solution (concentration to be optimized)

  • MitoTracker Red CMXRos (e.g., from Cell Signaling Technology, #9082)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (B43269) (for fixation, optional)

  • Confocal microscope

  • Image analysis software (e.g., ImageJ/Fiji with JACoP plugin)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere and grow to 60-70% confluency.

  • MitoTracker Staining: Incubate cells with MitoTracker Red CMXRos (e.g., 100-500 nM in pre-warmed growth medium) for 15-45 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • This compound Incubation: Incubate the cells with the desired concentration of this compound in pre-warmed growth medium for the desired time (e.g., 30 minutes).

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Imaging: Immediately image the live cells using a confocal microscope. Acquire images in separate channels for this compound and MitoTracker Red CMXRos.

  • (Optional) Fixation: After staining, cells can be fixed with 3.7% formaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.

  • Image Analysis:

    • Open the multi-channel image in ImageJ/Fiji.

    • Use the JACoP (Just Another Co-localization Plugin) to calculate the Pearson's Correlation Coefficient.

Protocol 2: Assessment of Mitochondrial Uncoupling Activity

This protocol describes how to measure the effect of this compound on mitochondrial respiration, its primary function as a protonophoric uncoupler.

Materials:

  • Isolated rat liver mitochondria (or other suitable mitochondrial preparation)

  • Respiration buffer (e.g., containing KCl, Tris-HCl, KH2PO4, EGTA, and a respiratory substrate like succinate)

  • This compound stock solution

  • ADP solution

  • Oxygen electrode (e.g., Clark-type) or a Seahorse XF Analyzer

Procedure (using an oxygen electrode):

  • Mitochondria Preparation: Prepare a suspension of isolated mitochondria in respiration buffer.

  • Basal Respiration: Add the mitochondrial suspension to the chamber of the oxygen electrode and record the basal rate of oxygen consumption (State 2 respiration).

  • State 3 Respiration: Add a known amount of ADP to induce ATP synthesis-coupled respiration and record the oxygen consumption rate (State 3).

  • State 4 Respiration: Once all the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.

  • This compound Addition: Add increasing concentrations of this compound to the chamber and record the stimulation of oxygen consumption. A potent uncoupler will significantly increase the respiration rate in the absence of ADP.

  • Data Analysis: Plot the oxygen consumption rate as a function of this compound concentration to determine its uncoupling activity.

Protocol 3: Measurement of Mitochondrial Membrane Potential

This protocol details the use of TMRM to assess changes in mitochondrial membrane potential, which can be affected by uncouplers like this compound.

Materials:

  • Cells cultured in a multi-well plate or on coverslips

  • TMRM (Tetramethylrhodamine, Methyl Ester) stock solution

  • Cell culture medium

  • PBS

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Seed cells and grow to the desired confluency.

  • TMRM Staining: Remove the culture medium and incubate the cells with TMRM staining solution (e.g., 20-250 nM in serum-free medium) for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells once with pre-warmed PBS.

  • Treatment: Add fresh medium containing this compound at various concentrations. For a positive control, treat a separate set of cells with FCCP (e.g., 5-10 µM).

  • Imaging/Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (Excitation/Emission ~548/573 nm). A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental logic and underlying mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Culture cells on glass-bottom dish mitotracker Incubate with MitoTracker Red CMXRos cell_culture->mitotracker wash1 Wash with PBS mitotracker->wash1 sfc5tpp Incubate with This compound wash1->sfc5tpp wash2 Wash with PBS sfc5tpp->wash2 confocal Confocal Microscopy wash2->confocal analysis Image Analysis (Pearson's Coefficient) confocal->analysis

Caption: Workflow for co-localization analysis of this compound with MitoTracker.

uncoupling_mechanism etc Electron Transport Chain (ETC) protons_ims H+ (Intermembrane Space) etc->protons_ims Pumps H+ out atp_synthase ATP Synthase atp ATP atp_synthase->atp protons_matrix H+ (Matrix) protons_ims->atp_synthase Flows through sfc5tpp This compound protons_ims->sfc5tpp sfc5tpp->protons_matrix adp ADP + Pi adp->atp_synthase

Caption: Mechanism of mitochondrial uncoupling by this compound.

Conclusion

The available evidence strongly supports the high mitochondrial specificity of molecules conjugated with a triphenylphosphonium (TPP) cation, and by extension, this compound. The provided protocols offer a robust framework for researchers to independently verify the mitochondrial localization and functional effects of this compound and other mitochondria-targeted agents. For definitive assessment in a specific cellular context, direct co-localization experiments yielding quantitative data such as the Pearson's Correlation Coefficient are highly recommended. This comprehensive approach will ensure the accurate interpretation of experimental results and facilitate the development of novel mitochondria-targeted therapeutics and research tools.

References

A Comparative Guide to Mitochondrial Uncouplers: SF-C5-Tpp versus Niclosamide Ethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two mitochondrial uncouplers, SF-C5-Tpp and niclosamide (B1684120) ethanolamine (B43304) (NEN). The information presented is collated from preclinical research to assist in the evaluation of these compounds for research and therapeutic development purposes.

Introduction to Mitochondrial Uncouplers

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis. This process leads to an increase in oxygen consumption and energy expenditure, making them promising therapeutic candidates for metabolic diseases such as obesity and type 2 diabetes, as well as certain cancers. This guide focuses on a comparative analysis of a novel synthetic uncoupler, this compound, and a repurposed FDA-approved drug, niclosamide, in its salt form, niclosamide ethanolamine.

Mechanism of Action

Both this compound and niclosamide ethanolamine act as protonophores, shuttling protons across the inner mitochondrial membrane and thereby bypassing ATP synthase. This dissipates the proton-motive force that drives ATP production.

This compound is a derivative of the potent uncoupler SF6847, modified with a triphenylphosphonium (TPP) cation. This TPP moiety actively targets the molecule to the mitochondria due to the large negative membrane potential of this organelle. Once localized to the inner mitochondrial membrane, the this compound molecule can pick up a proton from the intermembrane space, traverse the membrane, and release the proton into the mitochondrial matrix, thus short-circuiting the proton gradient.

Niclosamide Ethanolamine (NEN) is the ethanolamine salt of niclosamide, an anthelmintic drug. NEN acts as a mild mitochondrial uncoupler. Its mechanism involves the shuttling of protons across the inner mitochondrial membrane, similar to other classical uncouplers. The ethanolamine salt form enhances the solubility and bioavailability of niclosamide.[1]

IMS Intermembrane Space (High [H+]) ATPS ATP Synthase IMS->ATPS H+ Uncoupler Mitochondrial Uncoupler (this compound or NEN) Matrix Mitochondrial Matrix (Low [H+]) C1 Complex I C3 Complex III C2 Complex II C4 Complex IV C4->IMS H+ ATPS->Matrix ATP Uncoupler->Matrix H+

Mechanism of Mitochondrial Uncoupling

Quantitative Comparison of Performance

The following tables summarize the available quantitative data on the efficacy of this compound and niclosamide ethanolamine. It is important to note that the data are collated from different studies and experimental conditions may vary.

Table 1: Efficacy in Stimulating Mitochondrial Respiration

ParameterThis compoundNiclosamide Ethanolamine (NEN)Reference Compound (CCCP/FCCP)
Effective Concentration for OCR Increase Submicromolar concentrations stimulate respiration in isolated rat liver mitochondria.[2]Upper nanomolar concentrations uncouple mammalian mitochondria.[1][3][4] 1 µM markedly increases oxygen consumption in isolated mitochondria and live cells.Varies by cell type and conditions.
Maximal Respiration Pronounced acceleration of respiration at 250 nM in isolated rat liver mitochondria.At higher concentrations, niclosamide can inhibit mitochondrial respiration.Induces maximal respiration, but can be inhibitory at higher concentrations.

Table 2: Effect on Mitochondrial Membrane Potential

ParameterThis compoundNiclosamide Ethanolamine (NEN)Reference Compound (FCCP)
Effective Concentration for Depolarization Successive additions of 0.25 µM decrease membrane potential in isolated rat liver mitochondria.Starts to reduce mitochondrial membrane potential in live cells at concentrations around 500 nM.Used as a positive control for complete depolarization, typically in the low micromolar range.

Table 3: Impact on Cellular ATP Levels

ParameterThis compoundNiclosamide Ethanolamine (NEN)
Effect on ATP Production Expected to decrease ATP production due to uncoupling.Decreases cellular ATP concentration and increases the ADP/ATP ratio.

Off-Target Effects and Other Biological Activities

A critical consideration in drug development is the potential for off-target effects.

This compound , being a derivative of the potent uncoupler SF6847, is designed for targeted mitochondrial action. While specific off-target effects of this compound are not extensively documented in the reviewed literature, its parent compound, SF6847, is known to be a highly specific protonophore. The addition of the TPP moiety is intended to further enhance mitochondrial specificity.

Niclosamide Ethanolamine (NEN) , in addition to its mitochondrial uncoupling activity, is known to modulate several other signaling pathways. This can be a double-edged sword, offering potential synergistic therapeutic effects in some contexts (e.g., cancer) but also representing off-target effects in others. Known off-target activities of niclosamide include the inhibition of:

  • Wnt/β-catenin signaling

  • mTOR signaling

  • STAT3 signaling

  • NF-κB signaling

cluster_NEN Niclosamide Ethanolamine (NEN) cluster_Targets Cellular Targets NEN NEN Mito Mitochondrial Uncoupling NEN->Mito Primary Target Wnt Wnt/β-catenin Pathway NEN->Wnt Off-Target mTOR mTOR Pathway NEN->mTOR Off-Target STAT3 STAT3 Pathway NEN->STAT3 Off-Target

NEN's Primary and Off-Target Pathways

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the measurement of cellular respiration using the Agilent Seahorse XF Cell Mito Stress Test.

1. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate overnight in a 37°C, CO2 incubator.

2. Assay Preparation:

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator.

  • On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

  • Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.

3. Compound Loading:

  • Prepare stock solutions of oligomycin (B223565), FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Load the appropriate volumes of the compounds into the designated ports of the hydrated sensor cartridge.

4. Seahorse XF Analyzer Operation:

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol.

  • The instrument will measure the basal OCR, followed by sequential injections of oligomycin (to inhibit ATP synthase), FCCP (to induce maximal respiration), and rotenone/antimycin A (to inhibit Complex I and III, respectively, and determine non-mitochondrial respiration).

5. Data Analysis:

  • Normalize OCR data to cell number or protein concentration.

  • Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

cluster_workflow Seahorse XF Mito Stress Test Workflow Start Seed Cells in XF Plate Prep_Cells Prepare Cells in Assay Medium Start->Prep_Cells Hydrate Hydrate Sensor Cartridge Load_Compounds Load Compounds into Sensor Cartridge Hydrate->Load_Compounds Run_Assay Run Mito Stress Test Assay Prep_Cells->Run_Assay Calibrate Calibrate Cartridge in Analyzer Load_Compounds->Calibrate Calibrate->Run_Assay Analyze Analyze OCR Data Run_Assay->Analyze

References

A Comparative Review of Mitochondria-Targeted Uncouplers: SF-C5-Tpp, BAM15, and FCCP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent mitochondria-targeted uncouplers: the novel triphenylphosphonium (TPP)-conjugated compound SF-C5-Tpp, the well-characterized BAM15, and the classical uncoupler, Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone (FCCP). This objective analysis, supported by experimental data, aims to assist researchers in selecting the most appropriate agent for their specific experimental needs.

Introduction to Mitochondrial Uncoupling

Mitochondrial uncouplers are molecules that disrupt the obligatory link between substrate oxidation and ATP synthesis in the mitochondria. They achieve this by dissipating the proton gradient across the inner mitochondrial membrane, which is the driving force for ATP synthase. This process leads to an increase in the rate of oxygen consumption and heat production as the electron transport chain attempts to re-establish the proton gradient. This controlled dissipation of the mitochondrial proton gradient has emerged as a promising therapeutic strategy for a range of metabolic disorders, including obesity and non-alcoholic fatty liver disease (NAFLD), as well as in research to probe mitochondrial function.

This guide will delve into the comparative efficacy, selectivity, and potential toxicities of this compound, BAM15, and FCCP, presenting key quantitative data in a clear, tabular format. Detailed experimental protocols for the assays discussed are also provided to facilitate the replication and validation of these findings.

Comparative Performance of Mitochondrial Uncouplers

The selection of a mitochondrial uncoupler is critical and depends on the specific application, balancing the desired level of uncoupling with potential off-target effects and cytotoxicity. The following tables summarize the available quantitative data for this compound, BAM15, and FCCP across key performance metrics.

Note: The data presented below is compiled from various studies. Direct comparison should be made with caution, as experimental conditions (e.g., cell lines, concentrations, incubation times) may vary between studies.

Table 1: Oxygen Consumption Rate (OCR)

Increased OCR is a hallmark of mitochondrial uncoupling. This table compares the effects of the three uncouplers on cellular respiration.

UncouplerCell Line/SystemEffective Concentration for OCR IncreaseMaximal Respiration (% of Basal)Notes
This compound Isolated Rat Liver Mitochondria250 nMNot explicitly stated as % of basal, but pronounced acceleration observed.[1]Data from isolated mitochondria may not directly translate to whole-cell systems.
BAM15 L6 Myoblasts, C2C12 Myoblasts, Primary Rat Cardiomyocytes, NMuLi, Human Primary Fibroblasts100 nM - 50 µM[1][2]Maintained high uncoupled respiration over a broad concentration range.[1][2]Demonstrates a wider effective concentration range compared to FCCP before inducing toxicity.[1][2]
FCCP L6 Myoblasts, C2C12 Myoblasts, Primary Rat Cardiomyocytes, NMuLi, Human Primary Fibroblasts100 nM - 1 µM[1][2]Higher concentrations (>1-2 µM) can inhibit OCR, indicating a narrow therapeutic window.[3]Often used as a standard for maximal respiration, but careful titration is required.[3]
Table 2: Mitochondrial Membrane Potential (ΔΨm)

Uncouplers dissipate the mitochondrial membrane potential. This table summarizes their effects on ΔΨm.

UncouplerCell Line/SystemEffect on ΔΨmMethodNotes
This compound Isolated Rat Liver MitochondriaDose-dependent decrease in ΔΨm.Safranine O absorbanceExhibited high efficacy in decreasing ΔΨm.
BAM15 L6 MyoblastsSimilar depolarization to FCCP at 1 µM and 10 µM.[2]TMRM fluorescenceSelectively depolarizes the mitochondrial membrane without affecting the plasma membrane potential.[4]
FCCP L6 MyoblastsSimilar depolarization to BAM15 at 1 µM and 10 µM.[2]TMRM fluorescenceCan cause plasma membrane depolarization at higher concentrations, leading to off-target effects.[2]
Table 3: Cytotoxicity

The therapeutic window of an uncoupler is limited by its cytotoxicity. This table compares the cytotoxic profiles of the three compounds.

UncouplerCell LineIC50 / Cytotoxicity ObservationsAssayNotes
This compound Data not readily available in direct comparison.--Further studies are needed to establish a clear cytotoxic profile in various cell lines.
BAM15 L6 and NmuLi cellsLess cytotoxic than FCCP.[5]Cell Viability AssaysWell-tolerated at concentrations that induce maximal uncoupling.[4]
FCCP L6 and NmuLi cellsMore cytotoxic than BAM15.[5]Cell Viability AssaysCytotoxicity is a significant limiting factor for its therapeutic application.[5]

Signaling Pathways and Experimental Workflows

Mitochondrial uncoupling initiates a cascade of cellular signaling events, primarily as a response to the altered metabolic state. The following diagrams, generated using Graphviz, illustrate the general mechanism of action of mitochondrial uncouplers and a typical experimental workflow for their evaluation.

cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (ΔΨm) ETC->Proton_Gradient H+ pumping Oxygen_Consumption ↑ Oxygen Consumption (OCR) ETC->Oxygen_Consumption ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Uncoupler Mitochondrial Uncoupler (this compound, BAM15, FCCP) Uncoupler->Proton_Gradient H+ leak Substrate_Oxidation Substrate Oxidation (e.g., Fatty Acids, Glucose) Substrate_Oxidation->ETC e- Proton_Gradient->ATP_Synthase H+ flow Heat_Production ↑ Heat Production Proton_Gradient->Heat_Production ROS_Production ↓ Reactive Oxygen Species (ROS) Production Proton_Gradient->ROS_Production reduced pressure on ETC AMPK_Activation ↑ AMPK Activation ATP_Production->AMPK_Activation ↓ ATP/AMP ratio

Caption: Mechanism of action of mitochondrial uncouplers.

Start Select Cell Line Culture Culture Cells to desired confluency Start->Culture Treatment Treat with Uncouplers (this compound, BAM15, FCCP) & Controls Culture->Treatment Assays Perform Parallel Assays Treatment->Assays OCR Oxygen Consumption Rate (OCR) (e.g., Seahorse XF) Assays->OCR MMP Mitochondrial Membrane Potential (e.g., JC-1 Assay) Assays->MMP ATP Cellular ATP Levels (e.g., Luciferase-based Assay) Assays->ATP ROS Reactive Oxygen Species (ROS) (e.g., DCFH-DA Assay) Assays->ROS Cytotoxicity Cytotoxicity (e.g., MTT/LDH Assay) Assays->Cytotoxicity Data_Analysis Data Analysis and Comparison OCR->Data_Analysis MMP->Data_Analysis ATP->Data_Analysis ROS->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Experimental workflow for comparing mitochondrial uncouplers.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the general procedure for measuring cellular respiration in response to mitochondrial uncouplers.

Materials:

  • Seahorse XF Analyzer (e.g., XF96, XFe24)

  • Seahorse XF Cell Culture Microplates

  • Calibrant Solution

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial uncouplers (this compound, BAM15, FCCP)

  • Oligomycin (ATP synthase inhibitor)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Assay Preparation: On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium. Incubate the cells at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds to be tested. A typical injection strategy is:

    • Port A: Mitochondrial uncoupler (e.g., BAM15, FCCP, or this compound at various concentrations)

    • Port B: Oligomycin

    • Port C: Rotenone/Antimycin A

  • Seahorse XF Assay: Load the calibration plate and then the cell plate into the Seahorse XF Analyzer and run the assay protocol. The instrument will measure OCR and Extracellular Acidification Rate (ECAR) in real-time.

  • Data Analysis: After the run, normalize the OCR data to cell number (e.g., using a CyQUANT cell proliferation assay). Analyze the kinetic data to determine basal respiration, maximal respiration (after uncoupler injection), and non-mitochondrial respiration (after Rotenone/Antimycin A injection).

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

The JC-1 assay is a fluorescent method to assess mitochondrial health.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP (as a positive control for depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture cells in a suitable format (e.g., 96-well plate, chamber slides).

  • Cell Treatment: Treat cells with the desired concentrations of this compound, BAM15, or FCCP for the specified duration. Include a positive control (e.g., 10 µM FCCP for 15-30 minutes) and an untreated control.

  • JC-1 Staining: Remove the treatment medium and wash the cells with PBS. Add fresh, pre-warmed medium containing JC-1 dye (typically 1-5 µM) to each well.

  • Incubation: Incubate the cells with the JC-1 dye for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells gently with PBS.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity of J-aggregates (red fluorescence; excitation ~560 nm, emission ~595 nm) and JC-1 monomers (green fluorescence; excitation ~485 nm, emission ~530 nm). The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic or depolarized cells will show green fluorescence.

Measurement of Cellular ATP Levels

This protocol describes a common luciferase-based method for quantifying cellular ATP.

Materials:

  • ATP assay kit (containing luciferase, D-luciferin, and a lysis buffer)

  • Luminometer or a plate reader with luminescence detection capabilities

  • Opaque-walled microplates (e.g., 96-well)

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the uncouplers as described in the previous protocols.

  • Cell Lysis: After treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release the intracellular ATP.

  • ATP Measurement: Add the luciferase-luciferin reagent to the cell lysates. This reagent will produce a luminescent signal that is proportional to the amount of ATP present.

  • Luminescence Reading: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Generate an ATP standard curve to determine the absolute ATP concentration in the samples. Normalize the ATP levels to the protein concentration of the cell lysates.

Measurement of Cellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA probe

  • Cell culture medium

  • PBS

  • Positive control for ROS induction (e.g., H2O2)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the uncouplers.

  • Probe Loading: After treatment, wash the cells with PBS and then incubate them with DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

    • Flow Cytometry: Harvest the cells and analyze the fluorescence on a flow cytometer.

  • Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence of treated cells to that of control cells.

Conclusion

The choice of a mitochondrial uncoupler is a critical decision in both basic research and therapeutic development.

  • FCCP , the classical uncoupler, is potent but has a narrow therapeutic window and is prone to off-target effects, particularly at the plasma membrane.[2]

  • BAM15 represents a significant improvement, demonstrating a wider effective concentration range and greater mitochondrial selectivity with reduced cytotoxicity compared to FCCP.[2][4] It is an excellent tool for studying maximal mitochondrial respiration in a variety of cell types.

  • This compound , as a mitochondria-targeted derivative, shows promise as a potent uncoupler. The triphenylphosphonium moiety facilitates its accumulation within the mitochondria, potentially enhancing its efficacy and specificity. However, more comprehensive comparative studies are needed to fully elucidate its performance profile against newer generation uncouplers like BAM15.

Researchers should carefully consider the specific requirements of their experimental system when selecting an uncoupler. For studies requiring a wide therapeutic window and minimal off-target effects, BAM15 is a superior choice over FCCP. This compound is an intriguing candidate that warrants further investigation to establish its place in the arsenal (B13267) of mitochondria-targeted therapeutics and research tools.

References

A Comparative Analysis of the Mitochondria-Targeted Protonophoric Uncoupler SF-C5-Tpp and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of the novel mitochondria-targeted protonophoric uncoupler, SF-C5-Tpp, against other well-established and emerging compounds in the same class. The following sections present a detailed analysis supported by experimental data, structured methodologies, and visual representations of key biological processes and workflows.

Introduction to Mitochondrial Uncoupling

Mitochondrial uncoupling is the dissociation of oxidative phosphorylation from ATP synthesis. This process is mediated by uncouplers, which are molecules that transport protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthase. This leads to an increase in the rate of electron transport and oxygen consumption, essentially "uncoupling" respiration from ATP production. This controlled dissipation of energy as heat has therapeutic potential in various conditions, including obesity, metabolic diseases, and ischemia-reperfusion injury.

This guide focuses on the comparative evaluation of four key protonophoric uncouplers:

  • This compound: A derivative of the potent uncoupler SF6847, featuring a triphenylphosphonium (Tpp) cation linked via a five-carbon alkyl chain. The Tpp moiety facilitates its accumulation within the mitochondria.

  • SF6847 (3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile): A highly potent, classic protonophoric uncoupler. It serves as a parent compound for this compound.

  • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): A widely used classical protonophore in research to study mitochondrial function and induce mitochondrial depolarization.[1][2][3][4]

  • BAM15: A novel mitochondrial uncoupler that has shown significant therapeutic promise due to its high efficacy and improved safety profile, particularly in the context of metabolic diseases.[5][6][7][8][9]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative parameters of this compound and the selected alternative compounds, focusing on their potency as mitochondrial uncouplers and their cytotoxic effects.

Table 1: Potency of Mitochondrial Uncoupling

CompoundAssay SystemParameterValueReference
This compound Isolated Rat Liver Mitochondria (RLM)Concentration for maximal respiration~250 nM[10]
SF6847 Isolated Rat Liver Mitochondria (RLM)Concentration for maximal respiration~50 nM[11]
CCCP Intact MitochondriaEC50 for uncoupling0.38 µM[12]
BAM15 Intact Cells (in vitro)EC50 for T. gondii activity1.25 µM[13]

Table 2: Cytotoxicity and Safety Profile

CompoundCell LineParameterValueReference
This compound Bacillus subtilisMIC2 µM[14]
CCCP A10 cellsCytotoxicitySignificant at 10 µM[15]
BAM15 Vero cellsIC5027.07 µM[13][16]
BAM15 A10 cellsCytotoxicityNo significant cytotoxicity at 10 µM[15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this comparison guide.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial respiration.[17]

Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

  • Seahorse XFe/XF Pro Analyzer

  • Seahorse XF Cell Culture Microplates

  • Assay medium (e.g., DMEM without bicarbonate)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone/antimycin A (Complex I and III inhibitors)

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[18]

  • Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse Analysis: Place the cell plate in the Seahorse analyzer and initiate the Mito Stress Test protocol. The instrument will measure OCR at baseline and after the sequential injection of the compounds.[19]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) is commonly used to measure changes in mitochondrial membrane potential.[20][21][22]

Objective: To quantify the mitochondrial membrane potential and assess the depolarizing effects of uncoupling agents.

Materials:

  • Fluorescence microscope or plate reader

  • TMRM stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Culture: Culture cells on a suitable imaging plate or dish.

  • TMRM Staining: Incubate the cells with a working solution of TMRM (e.g., 25-100 nM) in cell culture medium for 30-60 minutes at 37°C.[23]

  • Washing: Wash the cells with PBS to remove excess dye.

  • Imaging/Measurement: Acquire fluorescence images using a microscope or measure the fluorescence intensity using a plate reader. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Measurement of Cellular ATP Levels

Cellular ATP levels can be quantified using a luciferase-based bioluminescence assay.[24][25][26]

Objective: To determine the impact of mitochondrial uncouplers on cellular ATP production.

Materials:

  • Luminometer

  • ATP assay kit (containing luciferase, D-luciferin, and lysis buffer)

  • 96-well opaque plates

Protocol:

  • Cell Treatment: Treat cells with the compounds of interest for the desired duration.

  • Cell Lysis: Lyse the cells using the provided lysis buffer to release intracellular ATP.

  • Luciferase Reaction: Add the ATP reagent (containing luciferase and D-luciferin) to the cell lysate.

  • Luminescence Measurement: Immediately measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.[25] A standard curve using known ATP concentrations should be prepared for quantification.[27][28]

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[29][30][31][32][33]

Objective: To evaluate the cytotoxic effects of the compounds.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • 96-well plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the test compounds.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.

Mandatory Visualizations

Signaling Pathway of Mitochondrial Uncoupling

G Mechanism of Mitochondrial Protonophoric Uncoupling cluster_mito Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space cluster_cellular Cellular Effects atp_synthase ATP Synthase atp ATP atp_synthase->atp ADP + Pi -> ATP h_plus_ims H+ h_plus_ims->atp_synthase Proton Motive Force uncoupler This compound / Uncoupler h_plus_ims->uncoupler H+ Transport etc Electron Transport Chain (ETC) etc->h_plus_ims Pumps H+ respiration Increased O2 Consumption uncoupler->respiration heat Heat Production uncoupler->heat atp_dec Decreased ATP/ADP Ratio uncoupler->atp_dec Inhibits ATP Synthesis ampk AMPK Activation atp_dec->ampk

Caption: Mechanism of mitochondrial protonophoric uncoupling and its cellular consequences.

Experimental Workflow for OCR Measurement

G Workflow for Measuring Mitochondrial Oxygen Consumption Rate (OCR) start Start seed_cells Seed cells in Seahorse plate start->seed_cells hydrate_cartridge Hydrate sensor cartridge start->hydrate_cartridge prepare_assay Prepare assay medium and equilibrate cells seed_cells->prepare_assay load_compounds Load compounds into cartridge ports (Oligomycin, FCCP, Rotenone/Antimycin A) hydrate_cartridge->load_compounds run_assay Run Seahorse Mito Stress Test prepare_assay->run_assay load_compounds->run_assay measure_ocr Measure OCR (Basal, after each injection) run_assay->measure_ocr analyze_data Analyze data to determine key parameters (Basal Respiration, ATP Production, Maximal Respiration) measure_ocr->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing mitochondrial respiration using a Seahorse analyzer.

Conclusion

The evaluation of this compound in comparison to SF6847, CCCP, and BAM15 highlights the ongoing efforts to develop safer and more effective mitochondrial uncouplers for therapeutic applications. While this compound represents a targeted approach to deliver the potent uncoupling activity of SF6847 to the mitochondria, newer compounds like BAM15 are setting a high benchmark for therapeutic potential with their favorable safety profiles and demonstrated efficacy in preclinical models of metabolic disease.[5][6][8][9] Further head-to-head comparative studies are warranted to fully elucidate the therapeutic index of this compound relative to these promising alternatives. This guide provides a foundational framework for researchers to design and interpret such comparative studies.

References

Safety Operating Guide

Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical identifier "SF-C5-Tpp" does not correspond to a standard chemical name in the provided search results. The information presented here is based on the safety and disposal procedures for Triphenylphosphine (B44618) (PPh3) and its common byproduct, Triphenylphosphine oxide (TPPO), which are chemically related compounds and likely what was intended. Researchers should always consult their institution's specific safety data sheets (SDS) and waste disposal protocols.

This guide provides essential safety and logistical information for the proper disposal of Triphenylphosphine and its associated waste products, ensuring laboratory safety and environmental protection. For drug development professionals and researchers, the safe handling of chemical reagents is of utmost importance.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle Triphenylphosphine and its waste products with care. Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses.[1]

  • Ventilation: All handling of Triphenylphosphine and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1]

  • Containment: Waste containers must be kept tightly closed and clearly labeled with their contents to avoid accidental misuse or improper disposal.[1]

Step-by-Step Disposal Procedures

Direct disposal of Triphenylphosphine and its byproducts into regular trash or down the drain is strictly prohibited due to its potential harm to aquatic life.[1][2] All waste containing these compounds must be treated as hazardous chemical waste.[1]

Step 1: Waste Segregation

Proper segregation is the foundational step in managing Triphenylphosphine waste.

  • Solid Waste: Collect all solid Triphenylphosphine and Triphenylphosphine oxide waste, including contaminated items like gloves, weighing paper, and other consumables, in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Liquid waste containing Triphenylphosphine or its oxide should be segregated from other solvent waste streams. It is especially important to separate halogenated and non-halogenated solvent waste.[1]

Step 2: In-Lab Treatment (Optional)

For some laboratory settings, an in-lab precipitation method can be employed to remove Triphenylphosphine oxide from reaction mixtures.

  • Experimental Protocol for TPPO Precipitation with Zinc Chloride (ZnCl₂):

    • Dissolution: Dissolve the crude reaction mixture containing the desired product and TPPO in ethanol (B145695).

    • Precipitation: Add a solution of zinc chloride in ethanol to the mixture. The TPPO will form an insoluble adduct with the zinc chloride and precipitate out of the solution.

    • Filtration: Filter the mixture to separate the solid TPPO-ZnCl₂ adduct from the desired product in the filtrate.

    • Disposal: The precipitated adduct must be collected and disposed of as hazardous chemical waste.[1]

Step 3: Packaging and Labeling

Proper packaging and labeling are critical for the safe transport and disposal of hazardous waste.

  • Packaging: Ensure all waste containers are securely sealed to prevent leaks.[1]

  • Labeling: Clearly label each container with the chemical contents and appropriate hazard warnings.[1]

  • Storage: Store the sealed and labeled containers in a designated hazardous waste accumulation area.[1]

Step 4: Final Disposal

The final disposal of the hazardous waste must be handled by certified professionals.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department.[1]

  • Collection: Arrange for the collection of the hazardous waste by a certified disposal company through your EHS office.[1]

Quantitative Data

The following table summarizes key quantitative data for Triphenylphosphine, which is relevant for its safe handling and disposal.

PropertyValueReference
Oral LD50 (Rat) 700 mg/kg[2]
Melting Point 78.5 - 81.5 °C / 173.3 - 178.7 °F[3]
Boiling Point 377 °C / 710.6 °F @ 760 mmHg[3]
Flash Point 181 °C / 357.8 °F[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing Triphenylphosphine.

start Start: Waste Generation segregate Step 1: Segregate Waste (Solid vs. Liquid) start->segregate solid_waste Solid Waste Container (Labeled Hazardous) segregate->solid_waste liquid_waste Liquid Waste Container (Labeled Hazardous) segregate->liquid_waste package_label Step 3: Package & Label for Disposal solid_waste->package_label in_lab_treatment Step 2: In-Lab Treatment? (e.g., Precipitation) liquid_waste->in_lab_treatment in_lab_treatment->package_label No in_lab_treatment->package_label Yes (after treatment) final_disposal Step 4: Arrange for Professional Disposal (Contact EHS) package_label->final_disposal end End: Compliant Disposal final_disposal->end

Decision workflow for the disposal of triphenylphosphine waste.

References

Navigating the Safe Handling of SF-C5-Tpp: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling SF-C5-Tpp, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. While the specific chemical identity of "this compound" is not publicly documented, the nomenclature suggests a formulation containing a triphenylphosphine (B44618) (TPP) or triphenyl phosphate (B84403) (TPP) derivative. This document synthesizes safety data for these related compounds to establish a robust safety protocol.

It is critical to confirm the primary components of "this compound" with your supplier and consult the specific Safety Data Sheet (SDS) for the product you are using.

Immediate Safety and Hazard Information

Compounds such as triphenylphosphine and triphenyl phosphate present several potential hazards that necessitate careful handling. Understanding these risks is the first step in implementing effective safety measures.

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[1][2]

  • Allergic Reactions: May cause an allergic skin reaction.[1]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the recommended PPE for working with TPP-related compounds.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side ShieldsMust be worn at all times to protect against splashes and airborne particles. A face shield may be required for larger quantities or when there is a significant splash risk.[3]
Hand Protection Protective GlovesChemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for integrity before each use and change them frequently.[1][3]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn to protect against skin contact and contamination of personal clothing.
Respiratory Protection RespiratorRequired when dusts or aerosols are generated. Use a NIOSH-approved respirator with appropriate cartridges.

Operational Protocols: A Step-by-Step Guide

Adherence to standardized operational protocols minimizes the risk of exposure and ensures a controlled laboratory environment.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling potentially hazardous chemicals like this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS for this compound b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh/Measure this compound c->d e Perform Experiment d->e f Decontaminate Work Surfaces e->f g Dispose of Waste f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Standard operational workflow for handling this compound.
Detailed Methodologies

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for the specific this compound product.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.

  • Prepare the Work Area: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.

2. Handling:

  • Weighing and Measuring: Handle the substance carefully to avoid generating dust or aerosols. Use a spatula for solids and a calibrated pipette for liquids.

  • Performing the Experiment: Follow the established experimental protocol. Avoid direct contact with the substance.

3. Cleanup and Disposal:

  • Decontamination: Clean all work surfaces with an appropriate solvent and then soap and water.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.[1][4] Follow all local, state, and federal regulations for hazardous waste disposal.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioAction
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material and place it in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste must be treated as hazardous unless otherwise determined by a qualified professional.

  • Containerization: Use clearly labeled, sealed, and chemically compatible containers for all waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved environmental services company.

By adhering to these safety protocols and maintaining a vigilant approach to laboratory safety, researchers can minimize the risks associated with handling this compound and foster a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.